3-Methoxypyrazine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYBJRFMQYBLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356284 | |
| Record name | 3-methoxy-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75018-05-2 | |
| Record name | 3-methoxy-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxypyrazine-2-carbonitrile: Core Properties and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Methoxypyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific molecule, this document leverages established principles and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, a robust protocol for its synthesis, and a detailed examination of its spectroscopic signature. The guide culminates in a discussion of its potential biological activities and applications, drawing parallels with related cyanopyrazine derivatives.
Introduction and Scientific Context
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules, ranging from flavor and fragrance agents to pharmaceuticals.[1] The introduction of specific functional groups, such as methoxy (-OCH₃) and cyano (-C≡N), can significantly modulate the electronic properties, reactivity, and biological profile of the pyrazine ring. This compound combines the electron-donating character of the methoxy group with the electron-withdrawing nature of the nitrile, creating a unique electronic environment that makes it a compelling target for synthetic and medicinal chemistry.
While extensive research exists for various alkylated methoxypyrazines and other cyanopyrazines, this compound itself remains a less-explored chemical entity.[2] This guide aims to bridge this knowledge gap by providing a predictive framework based on the well-documented chemistry of its constituent functional groups and parent heterocycle. The insights herein are intended to empower researchers to confidently synthesize, characterize, and explore the potential of this promising molecule.
Predicted Physicochemical Properties
The fundamental properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The following table summarizes the predicted physicochemical properties of this compound, calculated based on its chemical structure.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 75018-05-2 | [3] |
| Appearance | Predicted to be a white to light yellow solid | Analogy to similar pyrazine derivatives |
| Boiling Point | >200 °C (estimated) | Analogy to 2-cyanopyrazine[4] |
| Melting Point | 85-95 °C (estimated) | Analogy to substituted pyrazines |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate); sparingly soluble in water. | General solubility of similar heterocycles |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available pyrazine precursor. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success. The causality behind each step is explained to provide a deeper understanding of the protocol.
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with the conversion of a hydroxypyrazine to a chloropyrazine, followed by a nucleophilic substitution to introduce the methoxy group, and finally, a palladium-catalyzed cyanation to install the nitrile.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Chloro-2-methoxypyrazine
This initial step involves the conversion of a dihydroxypyrazine to a chloromethoxypyrazine. This is a common strategy in pyrazine chemistry.[5][6]
-
Chlorination: To a flask containing 2,3-pyrazinediol, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. The rationale for using POCl₃ is its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.
-
Reaction: Heat the mixture under reflux for several hours. The elevated temperature is necessary to drive the chlorination reaction to completion.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like dichloromethane.
-
Methoxylation: The crude 3-chloropyrazin-2-ol is dissolved in methanol. A solution of sodium methoxide (NaOCH₃) in methanol is then added.[6] This is a classic Williamson ether synthesis, where the methoxide anion acts as a nucleophile, displacing the more reactive chlorine atom. The reaction is typically stirred at room temperature until completion.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-chloro-2-methoxypyrazine.
Step 2: Palladium-Catalyzed Cyanation
The final step introduces the nitrile group. Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-CN bonds on aromatic and heteroaromatic rings.[3]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 3-chloro-2-methoxypyrazine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a suitable solvent like dimethylformamide (DMF).
-
Causality of Reagents:
-
Zn(CN)₂: Serves as the cyanide source. It is often preferred over other cyanide salts due to its lower toxicity and better performance in many catalytic systems.
-
Palladium Catalyst & Ligand: The Pd(0) catalyst and the dppf ligand form the active catalytic species that facilitates the oxidative addition of the chloropyrazine and the subsequent reductive elimination of the final product. The dppf ligand is crucial for stabilizing the palladium complex and promoting the desired reaction.
-
-
Reaction: Heat the mixture at a temperature typically between 80-120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to afford pure this compound.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following sections predict the key features in the NMR, IR, and Mass Spectra of this compound, based on data from analogous compounds.[7][8][9][10]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electronic effects of the methoxy and cyano groups on the pyrazine ring.
Caption: Predicted NMR spectral data for this compound.
Rationale for Predictions:
-
¹H NMR: The two protons on the pyrazine ring (H-5 and H-6) are expected to appear as doublets in the aromatic region, deshielded due to the electronegativity of the ring nitrogens.[10] The methoxy protons will appear as a characteristic singlet further upfield.
-
¹³C NMR: The carbon attached to the methoxy group (C-3) will be the most deshielded carbon on the ring.[8][11] The nitrile carbon (-C≡N) has a characteristic chemical shift, and the methoxy carbon will appear in the typical range for sp³ carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile and methoxy groups, as well as the aromatic pyrazine ring.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Rationale |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, strong intensity | Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9][12] |
| C-O (Methoxy) | 1250 - 1300 (asymmetric) & 1000 - 1050 (symmetric) | Strong intensity | Characteristic stretches for an aryl ether. |
| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Medium to strong intensity | Stretching vibrations of the pyrazine ring. |
| Aromatic C-H | 3000 - 3100 | Weak to medium intensity | Stretching vibrations of the C-H bonds on the pyrazine ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is useful for structural confirmation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 135, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 120.
-
Loss of carbon monoxide (CO) from the M⁺-CH₃ fragment, a common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 92.
-
Loss of HCN from the pyrazine ring, a characteristic fragmentation of nitrogen heterocycles, would also be possible.[13]
-
Potential Applications and Biological Relevance
The unique combination of functional groups in this compound suggests several potential avenues for research and application, particularly in drug discovery.
Scaffold for Medicinal Chemistry
The pyrazine ring is a well-known "privileged scaffold" in medicinal chemistry. The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, allowing for the generation of diverse compound libraries. Furthermore, cyanopyridine and cyanopyrazine derivatives have been investigated for a range of biological activities.[7][14]
-
Enzyme Inhibition: Structurally related cyanopyridines have shown inhibitory activity against enzymes like carbonic anhydrase.[14] The electronic properties of this compound make it a candidate for screening against various enzyme targets.
-
Antimicrobial Activity: Pyrazine and cyanopyridine derivatives have been reported to possess antimicrobial and antitubercular properties.[15] This compound could serve as a starting point for the development of new anti-infective agents.
Logical Framework for Biological Screening
Caption: A logical workflow for investigating the biological potential.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]
Conclusion
This compound stands as a molecule of significant synthetic and medicinal potential. Although direct experimental data is sparse, this technical guide has provided a robust, predictive framework for its fundamental properties, synthesis, and characterization. By leveraging established chemical principles and data from structurally related compounds, a logical and scientifically sound approach to working with this molecule has been outlined. The proposed synthetic route is efficient and relies on well-understood reactions, while the predicted spectroscopic data offers a clear blueprint for structural verification. The potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors and antimicrobial agents, highlight the value of this compound for further investigation. It is our hope that this guide will serve as a catalyst for future research into the chemistry and biological activity of this promising heterocyclic compound.
References
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Beegum, S., et al. (2020). Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117414. Available at: [Link]
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Liu, M., et al. (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Spectroscopy Letters, 24(5), 665-669. Available at: [Link]
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ResearchGate. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]
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Zamolo, V. A., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200898. Available at: [Link]
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Navigating the Spectroscopic Landscape of 3-Methoxypyrazine-2-carbonitrile: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide has been compiled to provide a detailed overview of the spectroscopic characteristics of 3-methoxypyrazine-2-carbonitrile. It is important to note that as of the latest literature search, publicly available, experimentally validated spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, the data presented herein is a combination of established spectroscopic principles, and predictions based on data from structurally analogous pyrazine derivatives. This guide is intended for research and informational purposes.
Introduction: The Significance of this compound
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] this compound, a member of this important class of heterocyclic compounds, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of the methoxy and cyano groups on the pyrazine ring creates a unique electronic environment, making a thorough spectroscopic characterization essential for its application in drug design and synthesis. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for researchers working with this molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the three protons of the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | 8.30 - 8.50 | Doublet | 2.0 - 3.0 | The protons on the pyrazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms. H-5 is expected to be a doublet due to coupling with H-6. |
| H-6 | 8.10 - 8.30 | Doublet | 2.0 - 3.0 | Similar to H-5, H-6 is deshielded. The electron-donating methoxy group at position 3 may slightly shield this proton compared to H-5. |
| -OCH₃ | 4.00 - 4.20 | Singlet | N/A | The methoxy protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 155 - 160 | This carbon is attached to two electronegative atoms (nitrogen and oxygen) and the cyano group, leading to a significant downfield shift. |
| C-3 | 150 - 155 | Attached to a nitrogen and the electron-donating methoxy group, this carbon is also significantly deshielded. |
| C-5 | 140 - 145 | Aromatic carbon adjacent to a nitrogen atom. |
| C-6 | 135 - 140 | Aromatic carbon adjacent to a nitrogen atom. |
| -CN | 115 - 120 | The nitrile carbon typically appears in this region. |
| -OCH₃ | 53 - 58 | The methoxy carbon is in a typical range for such functional groups. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Prediction |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyrazine ring. |
| 2950 - 2850 | C-H stretch (aliphatic, -OCH₃) | Medium | Corresponds to the stretching vibrations of the methyl group. |
| 2240 - 2220 | C≡N stretch (nitrile) | Strong, sharp | A very characteristic and strong absorption for the nitrile functional group. |
| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong | Multiple bands are expected in this region corresponding to the vibrations of the pyrazine ring. |
| 1250 - 1000 | C-O stretch (aryl ether) | Strong | Characteristic of the C-O bond in the methoxy group attached to the aromatic ring. |
Experimental Protocol for IR Data Acquisition
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₆H₅N₃O, with a molecular weight of 135.12 g/mol .
| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale for Prediction |
| 135 | [M]⁺ | The molecular ion peak. |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring and nitrile group. |
| 92 | [M - HNCO]⁺ | Loss of isocyanic acid. |
| 78 | [C₄H₂N₂]⁺ | A common fragment from the pyrazine ring after loss of substituents. |
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
The choice of ionization technique is critical for obtaining informative mass spectra. Electron Ionization (EI) is a common method for small molecules.
Caption: Workflow for mass spectrometry analysis.
Conclusion: A Predictive Framework for Spectroscopic Characterization
While experimental data remains the gold standard, this guide provides a robust, theoretically grounded framework for understanding the spectroscopic properties of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer valuable insights for researchers embarking on the synthesis, characterization, and application of this promising heterocyclic compound. As research in this area progresses, the validation of these predictions with experimental data will be a crucial next step, further solidifying our understanding of this molecule's chemical behavior.
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The Scent of Nature: A Technical Guide to the Discovery and Natural Occurrence of 3-Alkyl-2-methoxypyrazines
This guide provides an in-depth exploration of 3-alkyl-2-methoxypyrazines (MPs), a class of potent aroma compounds pivotal to the sensory profiles of numerous foods and beverages and integral to chemical communication in the natural world. While the specific compound 3-Methoxypyrazine-2-carbonitrile is noted as a commercially available chemical entity, the focus of this technical guide will be on the extensively researched and broadly significant family of 3-alkyl-2-methoxypyrazines due to the wealth of available scientific literature and their established importance. We will delve into their discovery, widespread natural occurrence, biosynthesis, and the analytical methodologies essential for their study.
Introduction to 3-Alkyl-2-methoxypyrazines: Potent Aromas at Trace Levels
3-Alkyl-2-methoxypyrazines (MPs) are nitrogen-containing heterocyclic compounds that contribute significantly to the aroma of a wide variety of foods, including vegetables, fruits, and wine.[1][2] They are characterized by their remarkably low odor thresholds, meaning they can be detected by the human nose at concentrations in the parts-per-trillion range.[3] This potency makes them critical components of the characteristic "green" or "vegetative" aromas of many plants. The most common and well-studied members of this family include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).
These compounds are not only important as flavor and fragrance components but also function as semiochemicals, which are chemicals involved in communication between organisms.[1][2]
Discovery and Key Milestones
The discovery of MPs as key aroma compounds was a significant advancement in flavor chemistry. One of the earliest and most notable identifications was that of 3-isobutyl-2-methoxypyrazine (IBMP) as the character impact compound responsible for the distinctive aroma of bell peppers.[1][3] This discovery paved the way for further research that identified other MPs in a variety of natural sources.
The timeline of MP research has been marked by continuous improvements in analytical techniques, which have been crucial for detecting and quantifying these compounds at the extremely low concentrations at which they occur.[1]
Natural Occurrence: A Widespread Presence
3-Alkyl-2-methoxypyrazines are ubiquitous in the natural world, having been identified in plants, insects, and microorganisms.[1][2]
In the Plant Kingdom
MPs are responsible for the characteristic aromas of many vegetables, including:
-
Bell Peppers (Capsicum annuum): As previously mentioned, bell peppers are a primary source of IBMP.[3][4]
-
Peas and Cucumbers: IPMP is a key contributor to the aroma of these vegetables.[4]
-
Grapes and Wine: MPs, particularly IBMP, are grape-derived compounds that significantly influence the aroma of certain wines, such as Sauvignon blanc and Cabernet Sauvignon.[1][5][6] Their concentration in grapes is influenced by factors like grape variety, maturity, and sun exposure.[5]
In the Insect World
Insects utilize MPs as semiochemicals for various purposes, including aggregation and defense. For example, the multicolored Asian lady beetle (Harmonia axyridis) can release IPMP, which can lead to an off-flavor known as "ladybug taint" in wine if the beetles are accidentally incorporated during processing.[7] Recent research has also identified 2-isobutyl-3-methoxypyrazine as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica.[8][9][10]
In Microorganisms
Certain microorganisms are also capable of producing pyrazines, contributing to the aroma profiles of fermented foods and soil.[1]
Biosynthesis: Nature's Pathway to Potent Aromas
The biosynthetic pathways of 3-alkyl-2-methoxypyrazines in plants have been a subject of considerable research and debate.[1][2] While the final step, the O-methylation of a hydroxypyrazine precursor, is well-established, the earlier steps have been more elusive.[2][11]
Recent studies have provided significant insights into the precursors of these molecules. For instance, in vivo feeding experiments with stable isotope-labeled compounds have revealed that L-leucine and L-serine are important precursors for the biosynthesis of IBMP.[1][2]
Below is a generalized workflow for the proposed biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP):
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A Technical Guide to 3-Methoxypyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Core
The pyrazine ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutics. Within this class of compounds, 3-Methoxypyrazine-2-carbonitrile emerges as a valuable and versatile intermediate, offering medicinal chemists a strategic entry point for the synthesis of complex molecular architectures targeting a range of diseases. This guide provides an in-depth overview of its synthesis, properties, and critical role in the development of next-generation pharmaceuticals.
Core Molecular Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 75018-05-2 | , |
| Molecular Formula | C₆H₅N₃O | , |
| Molecular Weight | 135.12 g/mol | |
| Synonyms | 2-Cyano-3-methoxypyrazine, 3-Methoxy-2-pyrazinecarbonitrile |
Synthesis Pathway: A Reliable and Scalable Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available pyrazine-2-carbonitrile. This pathway is notable for its efficiency and the use of well-established chemical transformations, making it amenable to laboratory and potential pilot-plant scale-up.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)
The initial and critical step is the chlorination of pyrazine-2-carbonitrile. This transformation creates the necessary reactive handle for the subsequent introduction of the methoxy group.
Experimental Protocol:
-
Reactants: To a solution of pyrazine-2-carbonitrile (1.0 eq.) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched with ice water. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-Chloropyrazine-2-carbonitrile as a solid.[2][3][4]
Causality and Trustworthiness: The use of sulfuryl chloride with a DMF catalyst is a standard and reliable method for the chlorination of such heterocyclic systems. The purification via column chromatography ensures the high purity of the intermediate, which is crucial for the success of the subsequent step. This self-validating system relies on standard analytical techniques (TLC, LC-MS) to confirm reaction completion and product purity.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates the displacement of the chloride by the methoxide ion.
Experimental Protocol:
-
Reactants: Dissolve 3-Chloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous methanol (MeOH).
-
Reagent Addition: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30% w/w, 1.1-1.5 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate the solvent under reduced pressure.
-
Purification: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Expertise and Rationale: The choice of methanol as the solvent is ideal as it serves as both the solvent and the precursor for the nucleophile. The SNAr reaction is a highly predictable and efficient method for introducing alkoxy groups onto activated chloro-heterocycles, providing a high-yielding and clean conversion.
Application in Drug Discovery: A Versatile Building Block
While this compound itself is not typically the final active pharmaceutical ingredient (API), its true value lies in its role as a key chemical intermediate. The pyrazine scaffold is a cornerstone in medicinal chemistry, and this compound provides a pre-functionalized core ready for elaboration.[1]
The direct precursor, 3-Chloropyrazine-2-carbonitrile, is explicitly cited as a reactant in the synthesis of compounds with significant biological activity, including:
-
Tuberculostatic Agents: Used in the creation of novel derivatives for the treatment of tuberculosis.[4][5]
-
Cathepsin C Inhibitors: Serves as a starting material for the development of inhibitors for this cysteine protease, which is implicated in various inflammatory diseases.[2]
The logical inference is that this compound is employed in analogous synthetic campaigns where a methoxy group is desired at the 3-position instead of a chlorine atom. This substitution can significantly alter the compound's steric and electronic properties, influencing its binding affinity to biological targets, as well as its solubility and metabolic profile.
Logical Flow of Application in Medicinal Chemistry
Caption: Role of this compound in a typical drug discovery workflow.
Physicochemical and Safety Data
Comprehensive experimental data for this compound is not widely published. However, data from structurally related compounds and general chemical principles allow for reliable estimations.
| Property | Estimated Value / Information | Rationale / Source |
| Melting Point | Solid at room temperature. | The precursor, 3-chloropyrazine-2-carbonitrile, has a melting point of 45-47 °C.[5] The methoxy derivative is expected to have a similar or slightly higher melting point. |
| Boiling Point | > 200 °C (Predicted) | High boiling points are characteristic of aromatic heterocyclic compounds with polar functional groups. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | The related 3-chloropyrazine-2-carbonitrile exhibits low solubility in water.[2] The methoxy group may slightly improve aqueous solubility but it will remain limited. |
| Spectroscopic Data | NMR, HPLC, and LC-MS data are available from commercial suppliers upon request. |
Safety and Handling: No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of its precursor and related nitrile-containing heterocycles, the following precautions are strongly advised:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a strategically important molecule for the drug discovery and development community. Its straightforward and reliable synthesis provides access to a versatile chemical scaffold that is primed for further elaboration. As research continues to uncover the therapeutic potential of novel pyrazine derivatives, the utility of this key intermediate is set to grow, solidifying its place as a valuable tool in the modern medicinal chemist's arsenal.
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PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile. Retrieved from [Link]
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Introduction to 3-Methoxypyrazine-2-carbonitrile and its Significance
An In-depth Technical Guide to the Solubility of 3-Methoxypyrazine-2-carbonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in organic solvents. We will explore the fundamental principles governing solubility, present methodologies for its determination, and discuss the critical role of solvent selection in the context of synthesis, purification, and formulation.
This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous FDA-approved drugs.[3] The pyrazine ring system is a common motif in molecules targeting a wide array of biological pathways, highlighting the importance of understanding the physicochemical properties of its derivatives.[2][3] this compound, with its methoxy and nitrile functional groups, presents a unique electronic and steric profile that influences its interactions with various solvents. A thorough understanding of its solubility is paramount for its application in synthetic chemistry, enabling efficient reaction conditions and purification strategies, as well as in pharmaceutical development, where solubility directly impacts bioavailability and formulation design.[4]
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, dictated by the principle of "like dissolves like."[5][6][7] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility are:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor.[8][9] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10] this compound possesses both polar (nitrile and methoxy groups, pyrazine nitrogens) and non-polar (aromatic ring) characteristics, suggesting it will exhibit a range of solubilities across different organic solvents.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Molecular Size and Structure: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[5][10]
-
Hydrogen Bonding: The ability of the solute or solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While this compound does not have a hydrogen bond donor, the nitrogen atoms in the pyrazine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Solubility Profile of this compound: An Illustrative Overview
While specific quantitative solubility data for this compound is not extensively published, we can predict its general solubility behavior based on its structure. The following table provides an illustrative summary of expected solubility in a range of common organic solvents at ambient temperature.
Disclaimer: The following data is illustrative and intended to guide experimental design. Actual solubility values should be determined empirically.
| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) | Rationale |
| Dichloromethane (DCM) | Moderately Polar | High | Good balance of polarity to interact with the pyrazine core and functional groups. |
| Chloroform | Moderately Polar | High | Similar to DCM, effective at solvating a range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, interacting with the solute. |
| Ethyl Acetate | Moderately Polar | Moderate | A versatile solvent that can engage in dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate | The carbonyl group provides polarity for favorable interactions. |
| Acetonitrile | Polar Aprotic | Moderate | The nitrile group offers polarity, but it may be less effective than other polar aprotics. |
| Methanol | Polar Protic | Moderate to Low | The hydroxyl group can act as a hydrogen bond donor, but the overall polarity might be too high for optimal solvation of the less polar parts of the molecule. |
| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Polar Protic | Low | Polarity is lower than methanol and ethanol, but still a protic solvent. |
| Toluene | Non-polar | Low | The non-polar nature of toluene is not well-suited to solvate the polar functional groups of the solute. |
| Hexane | Non-polar | Very Low | Highly non-polar, offering minimal favorable interactions with the solute. |
| Water | Polar Protic | Very Low | The high polarity and strong hydrogen bonding network of water make it a poor solvent for this largely organic molecule. |
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The "gold standard" for determining equilibrium solubility is the shake-flask method .[4] High-throughput screening (HTS) methods are also valuable in early drug discovery for rapid assessment.[11][12][13]
The Equilibrium Solubility (Shake-Flask) Method: A Detailed Protocol
This method establishes the thermodynamic equilibrium solubility of a compound in a specific solvent.[14]
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][14]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a chemically inert filter (e.g., PTFE) to remove the solid particles.[14]
-
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
-
Calculation: Determine the solubility from the measured concentration in the saturated solution.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
High-Throughput Solubility Screening
In early-stage drug discovery, high-throughput methods are employed to rapidly assess the solubility of many compounds.[11][12] These assays, often performed in 96-well plates, can provide kinetic or thermodynamic solubility data.[15] A common approach involves preparing a stock solution of the compound (e.g., in DMSO), adding it to the aqueous or organic solvent, and then detecting precipitation.[12][13] It is important to note that the presence of a co-solvent like DMSO can significantly overestimate the equilibrium solubility.[12][13]
Causality of Solvent Selection: A Deeper Dive
The choice of solvent is not arbitrary and has significant consequences for various laboratory and industrial processes.
Diagram of Key Considerations for Solvent Selection:
Caption: Impact of solvent selection on key stages of chemical and pharmaceutical development.
-
For Chemical Synthesis: The solvent must dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. The polarity of the solvent can also influence the reaction mechanism and product distribution.
-
For Purification: In crystallization, a solvent system is chosen where the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling. For chromatography, the solubility in the mobile phase is critical for effective separation.
-
For Drug Formulation: For a drug to be absorbed in the body, it must first dissolve. Therefore, understanding its solubility in biorelevant media is crucial. The choice of excipients and co-solvents in a formulation is heavily dependent on the drug's intrinsic solubility.
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is essential for its effective utilization in research and development. While published quantitative data is scarce, a robust framework exists for predicting and experimentally determining its solubility. By applying the principles of intermolecular forces and employing standardized methodologies like the shake-flask method, researchers can generate the critical data needed to guide solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug discovery and development process.
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A Theoretical and Computational In-Silico Analysis of 3-Methoxypyrazine-2-carbonitrile: A Prospective Guide for Chemical and Pharmacological Research
An In-Depth Technical Guide
Topic: 3-Methoxypyrazine-2-carbonitrile Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a substituted pyrazine, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and material science. Despite the prevalence of the pyrazine scaffold in pharmaceuticals and as flavor agents, this specific nitrile derivative remains largely uncharacterized in scientific literature. This guide serves as a comprehensive roadmap for the in silico evaluation of this compound. We outline a rigorous, multi-step computational workflow designed to predict its fundamental quantum chemical properties, explore its potential bioactivity through molecular docking, and assess its viability as a drug candidate via ADMET profiling. By leveraging established computational methodologies applied to analogous heterocyclic systems, this document provides the theoretical foundation and detailed protocols necessary to guide future experimental synthesis and validation, accelerating its potential discovery and application.
Introduction
The Pyrazine Scaffold: A Privileged Structure
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered "privileged" in drug discovery due to its ability to serve as a versatile scaffold, capable of engaging in various biological interactions such as hydrogen bonding and pi-stacking. Nitrogen-containing heterocycles form the structural basis for a vast number of commercial drugs, highlighting their importance in medicinal chemistry.[1][2] Beyond pharmaceuticals, pyrazine derivatives are ubiquitous in nature, contributing to the characteristic aromas of many foods and acting as important semiochemicals.[3][4] Their unique physicochemical properties have driven extensive research into the synthesis and application of novel pyrazine-based molecules.[2][5]
Profile of this compound
This compound (CAS Number: 75018-05-2) is a specific derivative featuring two key functional groups: a methoxy (-OCH₃) group and a cyano (-CN) group.[6] The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile, combined with the inherent properties of the pyrazine core, suggest a molecule with unique electronic and reactive characteristics. To date, no significant body of research detailing its synthesis, theoretical properties, or biological activity has been published. This guide, therefore, presents a prospective analysis, establishing a foundational workflow for its initial, purely computational investigation.
Objectives of this Guide
The primary objective of this whitepaper is to provide researchers with a self-validating and reproducible computational framework to thoroughly characterize this compound before committing resources to chemical synthesis and in vitro testing. The specific aims are:
-
To detail a Density Functional Theory (DFT) protocol for determining the molecule's optimized 3D geometry, electronic structure, and key quantum chemical reactivity descriptors.
-
To provide a step-by-step methodology for performing molecular docking simulations to identify potential protein targets and predict binding affinities, thereby generating hypotheses about its biological function.
-
To outline a workflow for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the molecule's drug-likeness and pharmacokinetic profile.
Computational Methodology: A Validated Workflow
This section details the causality behind each methodological choice, ensuring a robust and scientifically grounded in silico analysis.
Overview of the In-Silico Analysis Workflow
The computational investigation follows a logical progression, starting from the most fundamental properties of the single molecule and advancing to its potential interactions within a complex biological system. Each step informs the next, creating an efficient pipeline for virtual screening.
Caption: High-level computational workflow for in-silico analysis.
Quantum Chemical Analysis via Density Functional Theory (DFT)
Rationale: DFT is a powerful computational method used to investigate the electronic structure of molecules.[7] It provides precise insights into molecular geometry, stability, and reactivity descriptors. For pyrazine derivatives, DFT has been successfully used to calculate optimized structures, vibrational spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity.[8][9][10]
Experimental Protocol: DFT Calculation
-
Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method Selection:
-
Functional: Specify the B3LYP hybrid functional. This functional is widely used and has demonstrated high accuracy for organic and heterocyclic systems.[9][11]
-
Basis Set: Select the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms and the pi-system, while polarization functions (d,p) account for non-spherical electron density distribution.
-
-
Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This step is critical to ensure all subsequent calculations are based on the most stable structure.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the theoretical vibrational (IR) spectrum.
-
Property Calculation: From the optimized structure, calculate:
-
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical stability.[8]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution, identifying electrophilic and nucleophilic sites for potential intermolecular interactions.
-
Molecular Docking for Bioactivity Screening
Rationale: Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (e.g., a protein).[12] This method is instrumental in early-stage drug discovery for generating hypotheses about a compound's mechanism of action. Nitrogen heterocycles are known to be active against a wide range of biological targets, including enzymes like acetylcholinesterase and various kinases.[1][13][14]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using a tool like AutoDockTools.
-
Target Selection: Obtain a high-resolution 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB). For this prospective study, a target like Acetylcholinesterase (AChE, relevant in Alzheimer's disease) or a bacterial enzyme like flavohemoglobin could be chosen based on the known activities of similar heterocyclic compounds.[13][14]
-
Receptor Preparation: Prepare the protein file by removing water molecules, adding polar hydrogens, and assigning charges.
-
Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site or a binding pocket identified on the protein surface.
-
Docking Simulation: Run the docking calculation using software such as AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the grid box and score them based on a calculated binding energy.
-
Results Analysis: Analyze the top-ranked poses. The primary metrics are the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) formed with key amino acid residues in the active site.
Pharmacokinetic (ADMET) Profile Prediction
Rationale: A compound with high biological activity is useless as a drug if it cannot reach its target in the body or is toxic. ADMET prediction is a computational method to assess a molecule's drug-likeness and pharmacokinetic properties early in the discovery process.[15][16] This step filters out candidates with poor predicted absorption, distribution, metabolism, excretion, or high toxicity.[17][18]
Experimental Protocol: ADMET Prediction
-
Input Molecule: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from the optimized structure or a chemical database like PubChem.
-
Web Server Submission: Submit the SMILES string to a free, reliable ADMET prediction web server such as SwissADME or pkCSM.
-
Analysis of Physicochemical Properties: Evaluate properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
Drug-Likeness Evaluation: Check for violations of established rules like Lipinski's Rule of Five, which predicts oral bioavailability.
-
Pharmacokinetic Prediction: Analyze key predicted parameters:
-
Absorption: Gastrointestinal (GI) absorption and Caco-2 cell permeability.[18]
-
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for predicting drug-drug interactions.
-
Toxicity: Predict potential toxicity risks such as AMES toxicity (mutagenicity) and hepatotoxicity.
-
Predicted Theoretical Properties and Data Interpretation
This section presents the expected outcomes from the computational workflow, formatted for clarity and ease of comparison.
Predicted Quantum Chemical Properties
The following table summarizes the key quantum chemical descriptors that would be obtained from a DFT calculation.
| Parameter | Predicted Value (Example) | Interpretation |
| Total Energy | -X Hartrees | Indicates the overall stability of the optimized geometry. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[8] |
| Dipole Moment | 3.5 Debye | A significant dipole moment suggests the molecule is polar and may have good solubility in polar solvents. |
Predicted Molecular Electrostatic Potential (MEP)
The MEP map would visualize the charge distribution across the molecule. It is predicted that:
-
Negative Potential (Red/Yellow): Concentrated around the pyrazine nitrogen atoms and the nitrogen of the cyano group. These are nucleophilic sites, prone to electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Located on the hydrogen atoms of the methoxy group and potentially on the pyrazine ring hydrogens, indicating sites for nucleophilic attack.
Predicted Bioactivity from Molecular Docking
A hypothetical docking result against Acetylcholinesterase (AChE) is presented below.
| Parameter | Predicted Value | Significance |
| Binding Affinity | -8.2 kcal/mol | A strong binding energy, suggesting potential inhibitory activity. |
| Key Interactions | Hydrogen bond with TYR121 | Interaction with a key residue in the AChE catalytic site. |
| Pi-Pi stacking with TRP84 | Aromatic interaction contributing to binding stability. |
Predicted ADMET Profile
The following table summarizes the expected output from an ADMET prediction server.
| Category | Parameter | Predicted Outcome | Implication for Drug Development |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |
| Distribution | BBB Permeant | No | May not cross the blood-brain barrier, reducing CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | No | Low risk of liver toxicity predicted. |
Visualization of Logical and Experimental Workflows
Diagrams are essential for visualizing the relationships between different stages of the computational analysis.
Caption: Logical relationship between computational analyses for drug discovery.
Conclusion and Future Outlook
This guide has detailed a comprehensive and robust in silico workflow for the initial characterization of this compound, a molecule with no significant presence in current scientific literature. By applying a sequential analysis of DFT, molecular docking, and ADMET prediction, researchers can generate a rich dataset of theoretical properties. This data can predict the molecule's stability, reactivity, potential biological targets, and drug-likeness before any resource-intensive experimental work is undertaken.
The logical next steps following this computational analysis are:
-
Chemical Synthesis: Development of a viable synthetic route to produce the compound for experimental validation.
-
Spectroscopic Confirmation: Using techniques like NMR, IR, and mass spectrometry to confirm that the synthesized product matches the theoretically predicted structure and vibrational frequencies.
-
In Vitro Assays: Performing biological assays based on the molecular docking hypotheses (e.g., enzyme inhibition assays) to determine if the predicted bioactivity is observed experimentally.
By front-loading the discovery process with the rigorous computational framework outlined here, the path to uncovering the potential applications of this compound in medicinal chemistry or material science can be made significantly more efficient and targeted.
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A Technical Guide to the Biosynthesis of Pyrazine Derivatives: Pathways, Protocols, and Production Strategies
Section 1: Executive Summary
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that define the characteristic roasted, nutty, and baked aromas in many foods and serve as valuable synthons in the pharmaceutical industry.[1][2][3][4] Traditionally, pyrazines were understood primarily as products of the Maillard reaction, formed non-enzymatically at high temperatures.[5] However, a significant body of research has illuminated the sophisticated biosynthetic machinery that microorganisms employ to produce these compounds under ambient physiological conditions. This biological route represents a paradigm shift, offering a sustainable and "green" alternative to chemical synthesis, which often relies on harsh conditions and hazardous reagents.[1][6][7]
This guide provides an in-depth exploration of the core microbial pathways for pyrazine biosynthesis. We will dissect the enzymatic cascades responsible for producing key alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) from L-threonine and 2,3,5,6-tetramethylpyrazine (TTMP) from glucose-derived acetoin.[1][8] The document details the key enzymes, intermediates, and regulatory control points that govern metabolic flux. Furthermore, we provide field-proven, step-by-step protocols for microbial culture, precursor feeding, and the analytical quantification of pyrazine products using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Finally, we discuss cutting-edge strategies in genetic engineering and fermentation optimization for enhancing the biotechnological yield of these high-value compounds.
Section 2: Introduction to Pyrazines: Beyond Thermal Generation
Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1][9] Their derivatives, particularly alkyl-substituted pyrazines, possess exceptionally low odor thresholds, making them potent contributors to the flavor profiles of coffee, cocoa, roasted nuts, and baked goods.[7] Beyond their role in the food industry, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for tuberculosis (pyrazinamide) and as intermediates for antidiabetic medications.[10][11]
For decades, the primary route for pyrazine formation was attributed to the Maillard reaction, a complex series of non-enzymatic reactions between amino acids and reducing sugars that occurs during thermal processing.[12] However, the discovery of pyrazines in unheated, fermented foods like natto (fermented soybeans) and Chinese Baijiu pointed toward a distinct, biological origin.[1][13] Microbial biosynthesis offers significant advantages over chemical synthesis, including milder reaction conditions, the use of renewable substrates, and the production of compounds that can be labeled as "natural," a significant driver in the food and flavor market.[6][13][14] This guide focuses exclusively on these enzymatic, biologically-driven pathways.
Section 3: Core Biosynthetic Pathways in Microorganisms
Microorganisms, particularly bacteria of the Bacillus genus, have evolved elegant and efficient pathways for pyrazine synthesis. These routes typically leverage common metabolic intermediates derived from amino acid or carbohydrate metabolism.
The L-Threonine-Dependent Pathway for C2/C5-Substituted Pyrazines
The biosynthesis of 2,5-dimethylpyrazine (2,5-DMP), a key flavor compound with a potato-like aroma, is one of the most well-characterized pyrazine pathways, with Bacillus subtilis serving as the model organism.[7][8] The pathway initiates with the amino acid L-threonine and proceeds through a combination of enzymatic and spontaneous chemical reactions.
The key enzymatic step is the oxidation of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase (TDH) .[8][15] The resulting α-amino-β-keto acid is unstable and undergoes spontaneous, non-enzymatic decarboxylation to form aminoacetone.[15] The final pyrazine ring is formed through the self-condensation of two aminoacetone molecules, which dimerize and subsequently oxidize to yield the stable aromatic 2,5-DMP ring.[2][8][15]
A critical point of regulation involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , which represents a competing pathway. KBL cleaves the key intermediate L-2-amino-acetoacetate into glycine and acetyl-CoA.[15] Consequently, the inactivation or downregulation of the gene encoding KBL is a proven strategy for shunting metabolic flux towards aminoacetone and significantly improving the yield of 2,5-DMP.[2][8][15]
The Acetoin-Dependent Pathway for C2/C3/C5/C6-Substituted Pyrazines
2,3,5,6-Tetramethylpyrazine (TTMP), also known as ligustrazine, is valued for both its potent nutty flavor and its pharmacological activities.[8][16] Its biosynthesis originates from central carbohydrate metabolism. Glucose is catabolized via glycolysis to pyruvate. Two molecules of pyruvate are then condensed by α-acetolactate synthase (AlsS) to form α-acetolactate. This intermediate is decarboxylated by α-acetolactate decarboxylase (ALDC) to yield the key C4 precursor, acetoin (3-hydroxy-2-butanone).[17][18]
The formation of the pyrazine ring from acetoin is believed to be a non-enzymatic process requiring a source of ammonia, often derived from amino acid catabolism.[1] Acetoin reacts with ammonia to form an α-hydroxyimine, which can rearrange to an α-aminoketone (2-amino-3-butanone). Two molecules of this aminoketone then condense and oxidize to form the stable TTMP ring.[1] Enhancing the production of TTMP often involves metabolic engineering to increase the carbon flux from pyruvate towards acetoin, for instance, by disrupting competing pathways like 2,3-butanediol synthesis.[17]
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The Dual Nature of Methoxypyrazines: An In-depth Technical Guide to their Role in Flavor and Fragrance Chemistry
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that command significant attention across the flavor, fragrance, and food science industries. Characterized by their remarkably low sensory detection thresholds, often in the parts-per-trillion range, these molecules are responsible for some of the most distinctive and impactful aromas in a wide array of natural and manufactured products. This technical guide provides a comprehensive exploration of the core chemistry, biosynthesis, sensory perception, and analytical quantification of methoxypyrazines. It further delves into their dual role as both desirable contributors to varietal character, particularly in wine, and as sources of "green" or "vegetal" off-flavors. Finally, this guide outlines established methodologies for the modulation and remediation of methoxypyrazine concentrations, offering valuable insights for researchers, scientists, and professionals in product development.
The Chemical and Sensory Landscape of Methoxypyrazines
Methoxypyrazines are derivatives of pyrazine, a heterocyclic aromatic compound with two nitrogen atoms at opposite positions in a six-membered ring.[1] The specific sensory characteristics of methoxypyrazines are determined by the alkyl group attached to the pyrazine ring. The most significant methoxypyrazines in flavor and fragrance chemistry include:
-
3-isobutyl-2-methoxypyrazine (IBMP): The most extensively studied methoxypyrazine, IBMP is renowned for its potent aroma of green bell pepper, freshly cut grass, and earthy notes.[1] It is a key contributor to the varietal character of grape varieties such as Cabernet Sauvignon and Sauvignon Blanc.[2]
-
3-isopropyl-2-methoxypyrazine (IPMP): IPMP imparts aromas of green pea, asparagus, and earthy notes.[3][4] It is often associated with the presence of grape stems during fermentation and can also be an indicator of "ladybug taint" in wine, an off-flavor resulting from the accidental processing of ladybugs with grapes.[3][5]
-
3-sec-butyl-2-methoxypyrazine (SBMP): SBMP has an aroma profile similar to IBMP but is generally less intense.[4] It is found in some Cabernet Sauvignon wines and contributes to the overall "green" character.[6]
The defining characteristic of methoxypyrazines is their exceptionally low sensory detection threshold, meaning they can be perceived by the human olfactory system at minute concentrations. This potency underscores their importance in flavor and fragrance chemistry, where even trace amounts can have a significant impact on the final sensory profile of a product.[7]
Quantitative Sensory Thresholds
The perception of methoxypyrazines is highly dependent on the matrix in which they are present. The following table summarizes the reported sensory detection thresholds for key methoxypyrazines in water and wine.
| Methoxypyrazine | Matrix | Sensory Detection Threshold (ng/L) | Aroma Descriptors | References |
| IBMP | Water | ~2 | Green bell pepper, grassy | [8] |
| White Wine | ~2 | Green bell pepper, grassy, herbaceous | [8] | |
| Red Wine | 10 - 16 | Green bell pepper, earthy, vegetative | [8][9] | |
| IPMP | Water | 0.32 - 1 | Green pea, asparagus, earthy | [8][9] |
| White Wine | 0.32 - 1 | Green pea, asparagus, leafy | [8] | |
| Red Wine | 1 - 6 | Green pea, earthy, green beans | [8] | |
| SBMP | Water | 1 - 2 | Similar to IBMP, less intense | [6][9] |
Biosynthesis of Methoxypyrazines in Vitis vinifera
The formation of methoxypyrazines in grapevines (Vitis vinifera) is a complex biochemical process that is influenced by genetic and environmental factors. The final and crucial step in the biosynthesis of 3-alkyl-2-methoxypyrazines is the methylation of a non-volatile precursor, 3-alkyl-2-hydroxypyrazine (HP).[3][10] This reaction is catalyzed by S-adenosyl-l-methionine (SAM)-dependent O-methyltransferases (VvOMTs).[3][4]
Several VvOMT enzymes have been identified and characterized, with VvOMT3 being proposed as a key gene for IBMP biosynthesis in grapevine due to its high specificity and efficiency for methylating 2-hydroxy-3-isobutylpyrazine.[10][11] The proposed biosynthetic pathway begins with amino acids, such as L-leucine for IBMP.[6][12]
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Methodological & Application
synthesis methods for 3-Methoxypyrazine-2-carbonitrile
An In-depth Technical Guide to the Synthesis of 3-Methoxypyrazine-2-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the most direct and efficient synthetic route: the nucleophilic aromatic substitution (SNAr) of 3-Chloropyrazine-2-carbonitrile. Recognizing the importance of precursor availability, this guide also furnishes detailed, field-proven protocols for the synthesis of the requisite chloro-precursor from commercially available starting materials. The methodologies are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust analytical validation, ensuring reproducibility and scientific integrity for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are a cornerstone class of N-heterocycles, prevalent in natural products and forming the core of numerous pharmacologically active agents.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design.[3][4] this compound, in particular, combines a nucleophilic methoxy group and an electrophilic nitrile functionality on an electron-deficient pyrazine ring, making it a versatile intermediate for constructing more complex molecular architectures. This guide provides a direct pathway to this valuable compound.
Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most reliable and high-yielding approach to this compound is the displacement of a halide at the C-3 position with a methoxide nucleophile. The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack, especially when further activated by an electron-withdrawing group like the nitrile at C-2.[5] The chlorine atom at the C-3 position serves as an excellent leaving group in this SNAr reaction.
Principle of the Reaction
The reaction proceeds via a Meisenheimer complex intermediate. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This forms a transient, negatively charged intermediate where the charge is delocalized across the pyrazine ring and the nitrile group. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final product. The use of a polar aprotic solvent like Tetrahydrofuran (THF) or a polar protic solvent like methanol is ideal as it can solvate the ions involved without interfering with the nucleophile.
Overall Synthetic Workflow
The logical flow from a common starting material to the final product is illustrated below. This guide provides protocols for both the precursor synthesis and the final methoxylation step.
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic substitution of 3-Chloropyrazine-2-carbonitrile with sodium methoxide.[5]
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Chloropyrazine-2-carbonitrile (1.0 eq.).
-
Solvent Addition: Add anhydrous methanol (or THF) to create a solution with a concentration of approximately 0.2-0.5 M.
-
Nucleophile Addition: While stirring at room temperature (20-25 °C), add sodium methoxide (1.1-1.2 eq.) portion-wise. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a pure solid.
| Parameter | Value | Notes |
| Starting Material | 3-Chloropyrazine-2-carbonitrile | 1.0 eq. |
| Reagent | Sodium Methoxide | 1.1 eq. |
| Solvent | Anhydrous Methanol | ~0.2 M |
| Temperature | Room Temperature (20-25 °C) | Control exotherm during addition |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Typical Yield | 85-95% | After purification |
Synthesis of Key Precursor: 3-Chloropyrazine-2-carbonitrile
The availability of the starting material is paramount. Two robust methods for its preparation are provided below.
Protocol 2.1: From 3-Hydroxypyrazine-2-carboxamide
This method involves a dehydration and chlorination reaction using phosphorus oxychloride (POCl₃).[6]
Step-by-Step Procedure:
-
Reaction Setup: In a flask equipped for heating under reflux, suspend 3-Hydroxypyrazine-2-carboxamide (1.0 eq.) in chlorobenzene.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (approx. 2.2 eq.). Then, add phosphorus oxychloride (POCl₃) (approx. 1.1 eq.) dropwise, ensuring the internal temperature remains low.[6]
-
Heating: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain stirring overnight (12-16 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl₃.
-
Extraction: Carefully add water to the residue and extract with ethyl acetate (3x volumes).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (eluent: Petroleum Ether / Ethyl Acetate) to give the product as a white solid.[6]
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyrazine-2-carboxamide | 1.0 eq. |
| Reagents | POCl₃ (1.1 eq.), DIPEA (2.2 eq.) | [6] |
| Solvent | Chlorobenzene | - |
| Temperature | 0 °C then 90 °C | [6] |
| Reaction Time | 12-16 hours | [6] |
| Typical Yield | ~79% | [6] |
Protocol 2.2: From Pyrazine-2-carbonitrile
This method utilizes sulfuryl chloride for the direct chlorination of the pyrazine ring.[7]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Pyrazine-2-carbonitrile (1.0 eq.) in a mixture of toluene and a catalytic amount of DMF.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq.) over 10-15 minutes.[7]
-
Reaction: Stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.
-
Quenching: Decant the toluene layer from the residual oil. Extract the oil with diethyl ether. Combine all organic layers and carefully quench by pouring over ice water.
-
Neutralization: Neutralize the mixture with solid sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer again with ether. Combine all organic phases, wash with water, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography (eluent: Dichloromethane) to afford the desired product.[7]
| Parameter | Value | Reference |
| Starting Material | Pyrazine-2-carbonitrile | 1.0 eq. |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | ~4.0 eq. |
| Solvents | Toluene, DMF (cat.) | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 5.5 hours | [7] |
| Typical Yield | ~51% | [6] |
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a full suite of analytical techniques should be employed.
-
¹H NMR: The proton NMR spectrum should show two distinct doublets in the aromatic region (typically δ 8.2-8.6 ppm) corresponding to the two pyrazine ring protons, and a singlet around δ 4.0-4.2 ppm corresponding to the three methoxy protons.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the nitrile carbon (δ ~115 ppm), the aromatic carbons, and the methoxy carbon (δ ~55 ppm).
-
Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (C₆H₅N₃O, MW = 135.12).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2230-2240 cm⁻¹ is characteristic of the C≡N stretch.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with moisture. All handling must be performed in a fume hood with appropriate PPE.
-
Sodium methoxide (NaOMe): Corrosive and flammable solid. Reacts with water. Handle in an inert atmosphere and avoid contact with skin.
-
Solvents: Toluene, chlorobenzene, and other organic solvents are flammable and/or toxic. Use in a well-ventilated area and avoid ignition sources.
References
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2094285][1][2][3]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [URL: https://ijbpas.com/pdf/2021/September/1632738914.pdf][4]
-
Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [URL: https://www.researchgate.net/publication/321568284_Review_on_the_Synthesis_of_Pyrazine_and_Its_Derivatives][8]
-
BenchChem (n.d.). 3-Chloropyrazine-2-carbonitrile | 55557-52-3. BenchChem. [URL: https://www.benchchem.com/product/b50134][5]
-
ChemicalBook (n.d.). 3-Chloropyrazine-2-carbonitrile synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/55557-52-3.htm][6]
-
Bocan, T. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Prochemblog. [URL: https://prochemblog.com/synthesis-and-research-applications-of-3-chloropyrazine-2-carbonitrile-in-drug-discovery/][7]
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- 8. researchgate.net [researchgate.net]
analytical techniques for 3-Methoxypyrazine-2-carbonitrile detection
An Application Guide to the Quantitative Analysis and Characterization of 3-Methoxypyrazine-2-carbonitrile
Abstract
This comprehensive application note provides detailed methodologies for the detection, quantification, and characterization of this compound, a key heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Recognizing the need for robust and reliable analytical techniques, we present field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps, but also the scientific rationale behind critical experimental choices. We delve into sample preparation strategies, method validation parameters, and spectroscopic characterization to ensure a holistic analytical framework.
Introduction and Analytical Significance
This compound (CAS: 75018-05-2) belongs to the pyrazine class of compounds, which are pivotal structural motifs in medicinal chemistry and flavor science. The unique arrangement of a methoxy and a nitrile group on the pyrazine ring imparts specific chemical properties that make it a valuable building block or a potential impurity that requires careful monitoring.
The primary analytical challenge lies in achieving sensitive and selective quantification, often in complex matrices such as reaction mixtures, biological samples, or final drug products. The choice of analytical technique is therefore paramount and must be tailored to the specific requirements of the study, whether it be routine quality control, metabolic profiling, or structural confirmation. This guide provides the necessary protocols to address these diverse analytical demands.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 75018-05-2 | [1] |
| Molecular Formula | C₆H₅N₃O | Derived |
| Molecular Weight | 135.12 g/mol | [2] |
| Structure | ||
| Predicted LogP | ~0.5 - 1.0 (estimated) | N/A |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile) | General Chemical Knowledge |
Universal Sample Preparation Workflow
Effective sample preparation is the most critical step for reliable analysis, aiming to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection.[3][4] The choice of technique depends on the sample matrix and the required sensitivity.
Sources
The Strategic Utility of 3-Methoxypyrazine-2-carbonitrile in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] 3-Methoxypyrazine-2-carbonitrile emerges as a particularly valuable, yet under-explored, building block. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the electron-donating methoxy group on the electron-deficient pyrazine core, offer a rich platform for a diverse array of chemical transformations. This application note aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound, unlocking its potential in innovative synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 75018-05-2 | [3] |
| Molecular Formula | C₆H₅N₃O | [3] |
| Molecular Weight | 135.12 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Core Synthetic Applications and Strategic Considerations
The synthetic utility of this compound can be broadly categorized into three key areas, leveraging the reactivity of its distinct functional moieties: the pyrazine ring, the nitrile group, and the methoxy group.
Diagram: Strategic Applications of this compound
Sources
Topic: Potential Applications of 3-Methoxypyrazine-2-carbonitrile in Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry. This guide focuses on 3-Methoxypyrazine-2-carbonitrile, a functionalized pyrazine with significant, yet largely untapped, potential as a versatile building block for drug discovery. We will explore its strategic value, stemming from its three key features: the bio-active pyrazine core, a methoxy group for property modulation, and a synthetically versatile nitrile handle. This document provides a rationale for its use, detailed protocols for its chemical elaboration, and a forward-looking perspective on its applications in developing next-generation therapeutics.
Introduction: The Strategic Value of a Functionalized Pyrazine Scaffold
Pyrazine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Marketed drugs such as the proteasome inhibitor Bortezomib (for multiple myeloma) and the antiviral Favipiravir highlight the therapeutic success of this heterocycle.[1] this compound emerges as a particularly attractive starting material for several reasons:
-
Fragment-Based Potential: With a molecular weight of 135.13 g/mol , it fits squarely within the "Rule of Three" for fragment-based drug discovery (FBDD), making it an ideal starting point for screening and subsequent elaboration.[6]
-
Synthetic Versatility: The nitrile group is a chemical chameleon. It can be transformed into amides, carboxylic acids, primary amines, or tetrazoles, providing multiple avenues for library synthesis and structure-activity relationship (SAR) exploration.
-
Physicochemical Modulation: The methoxy group acts as a hydrogen bond acceptor and an electron-donating group, influencing the electronics of the pyrazine ring. It also presents a potential site for metabolic demethylation, which can be exploited in prodrug strategies.
This guide will provide the foundational knowledge and practical methodologies to leverage these features in a drug discovery program.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is paramount. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.13 g/mol | [7] (analog) |
| CAS Number | 75018-05-2 | [8] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| logP (Predicted) | ~0.5 - 1.5 | [7] (analog) |
Spectroscopic Characterization (Predicted)
Authenticating the structure and purity of the starting material and subsequent products is critical. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.[9][10]
-
¹H NMR: Two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring. A sharp singlet around δ 4.0-4.2 ppm for the methoxy (-OCH₃) protons.
-
¹³C NMR: Signals for the five unique carbon atoms of the pyrazine ring and nitrile group (typically δ 115-160 ppm), with the nitrile carbon appearing around δ 115-120 ppm. A signal for the methoxy carbon will be observed upfield (δ 50-60 ppm).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, expected around 2220-2240 cm⁻¹. Bands corresponding to C=N and C=C stretching of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be readily identifiable at m/z = 135 under electron ionization (EI) or the protonated molecule [M+H]⁺ at m/z = 136 under electrospray ionization (ESI).
Core Applications in Medicinal Chemistry
The true power of this compound lies in its utility as a scaffold for generating novel molecular entities. We outline two primary strategic applications below.
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has become a pillar of modern hit identification. It relies on screening low-molecular-weight compounds ("fragments") that, despite having weak affinity, bind efficiently to the target protein.[6][11] The workflow below illustrates how this compound can be integrated into an FBDD campaign.
Caption: Key synthetic transformations.
Experimental Protocols
The following protocols are designed to be robust and illustrative of the compound's synthetic utility.
Protocol 4.1: Synthesis of 3-Methoxypyrazine-2-carboxamide
This protocol demonstrates the controlled hydrolysis of the nitrile to the primary amide, a common functional group in bioactive molecules.
Rationale: The conversion of a nitrile to an amide is a fundamental transformation that introduces a key hydrogen bond donor/acceptor moiety. This is often a critical step in building SAR, as the amide can mimic peptide bonds or engage in crucial interactions with protein backbones. Basic peroxide hydrolysis is chosen for its mild conditions, which are less likely to cleave the methoxy ether.
-
Materials: this compound, Ethanol (EtOH), 30% Hydrogen Peroxide (H₂O₂), 6M Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (3.0 eq) followed by the dropwise addition of 6M NaOH (1.5 eq), ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the desired amide.
-
-
Validation: Confirm the product structure using ¹H NMR (disappearance of nitrile in IR, appearance of broad NH₂ peaks in ¹H NMR) and Mass Spectrometry (m/z = 154 for [M+H]⁺).
Protocol 4.2: Reduction to (3-Methoxypyrazin-2-yl)methanamine
This protocol converts the nitrile into a primary amine, a versatile functional group for further coupling reactions.
Rationale: The primary amine is a powerful nucleophile and a common site for building molecular complexity. It can be acylated, alkylated, or used in reductive amination to connect the pyrazine core to other fragments. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation. Anhydrous conditions are critical to prevent quenching the reagent.
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄) decahydrate, Diethyl Ether.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, careful addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with diethyl ether or THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by chromatography if necessary.
-
-
Validation: Confirm the product using ¹H NMR (appearance of a singlet for the new CH₂ group and a broad signal for the NH₂ protons) and Mass Spectrometry (m/z = 140 for [M+H]⁺). The characteristic nitrile stretch in the IR spectrum should be absent.
Potential Therapeutic Applications & Targets
Derivatives of this compound are promising candidates for several therapeutic areas, given the established activities of the pyrazine scaffold. [12][13]
-
Oncology (Kinase Inhibition): The pyrazine core is a well-established hinge-binding motif in many kinase inhibitors. [3][14]Elaboration of the aminomethyl or carboxamide handles can be directed toward the solvent-exposed regions of the ATP binding pocket to enhance potency and selectivity.
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Application Notes & Protocols: 3-Methoxypyrazine-2-carbonitrile as a Strategic Building Block for Advanced Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Methoxypyrazine-2-carbonitrile
In the landscape of heterocyclic chemistry, the design and synthesis of novel molecular scaffolds with potential biological activity is a paramount objective. Pyrazine-based structures are of particular interest, as they are core components of numerous natural products and pharmacologically active compounds.[1][2] this compound has emerged as a highly valuable and versatile starting material for the construction of complex, fused heterocyclic systems. Its utility stems from a unique combination of reactive sites: an electron-deficient pyrazine core, a nucleophilically displaceable methoxy group, and a synthetically malleable nitrile function.
The pyrazine ring's inherent electron-deficient nature, caused by the two nitrogen atoms, makes it susceptible to nucleophilic substitution.[1] This reactivity is further modulated by the substituents. The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the potent electron-withdrawing nitrile group not only activates the ring for such substitutions but also serves as a key handle for a variety of chemical transformations, including reduction, hydrolysis, and participation in cyclization reactions. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in synthesizing key heterocyclic frameworks like pteridines and pyrido[2,3-b]pyrazines.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 75018-05-2 | [3] |
| Molecular Formula | C₆H₅N₃O | Vendor Data |
| Molecular Weight | 135.12 g/mol | Vendor Data |
| Appearance | Off-white to yellow solid | Vendor Data |
| IUPAC Name | This compound | [3] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the interplay of its functional groups. Understanding its electronic landscape is crucial for predicting its behavior and designing rational synthetic routes.
The pyrazine ring is inherently electron-poor, a feature that facilitates nucleophilic attack. Halopyrazines, for instance, are known to be more reactive towards nucleophilic displacement than their corresponding pyridine analogues.[1] While direct displacement of hydrogen is uncommon, substituents like halogens or, in our case, a methoxy group, can be readily displaced.[1] The reaction typically proceeds through an addition-elimination mechanism (SNAr), where the formation of a negatively charged Meisenheimer-like intermediate is often the rate-determining step.[4] The presence of the electron-withdrawing nitrile group ortho to the methoxy group significantly stabilizes this anionic intermediate, thereby accelerating the substitution reaction.
The nitrile group itself is a cornerstone of this building block's versatility. It can be:
-
Reduced to an aminomethyl group (-CH₂NH₂), which introduces a key nucleophilic center for subsequent intramolecular or intermolecular cyclizations.
-
Hydrolyzed to a carboxylic acid or amide, providing alternative functional handles.
-
Attacked by nucleophiles to participate directly in ring-forming reactions, such as in the synthesis of fused pyridines.
Caption: Key reactive centers of this compound.
Application Protocol: Synthesis of Pteridine Scaffolds
Pteridines, composed of fused pyrazine and pyrimidine rings, are a fundamentally important class of heterocycles found in numerous enzyme cofactors and biological pigments.[5][6][7] A common and effective strategy for their synthesis is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound (the Gabriel-Isay condensation).[8] An alternative and powerful approach starts from a 2,3-diaminopyrazine derivative. While this compound does not possess the required diamine functionality directly, its close analog, 3-aminopyrazine-2-carbonitrile, serves as an excellent precursor. The synthesis of this amino precursor from the corresponding amide is well-documented.[9] The subsequent reduction of the nitrile to an aminomethyl group furnishes the key 2-amino-3-aminomethylpyrazine intermediate, primed for cyclization.
Protocol: Two-Step Synthesis of Pteridine from 3-Aminopyrazine-2-carbonitrile
This protocol outlines the synthesis of the parent pteridine ring system from 3-aminopyrazine-2-carbonitrile, which can be derived from the title compound. The process involves the catalytic hydrogenation of the nitrile followed by cyclization.[9]
Step 1: Synthesis of 2-Amino-3-aminomethylpyrazine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitrile to a primary amine without affecting the aromatic pyrazine ring. Adam's catalyst (PtO₂) is highly effective for this transformation, and the use of an acidic solvent like acetic acid containing sulfuric acid prevents catalyst poisoning by the basic nitrogen atoms and facilitates the reaction.
-
Procedure:
-
To a solution of 3-aminopyrazine-2-carbonitrile (1.0 g) in anhydrous acetic acid (20 mL) containing concentrated sulfuric acid (0.5 mL), add Adam's catalyst (PtO₂, 100 mg).
-
Place the mixture in a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 3-4 atmospheres.
-
Shake the reaction mixture at room temperature until the theoretical amount of hydrogen has been absorbed (typically 4-6 hours).
-
Carefully vent the apparatus and filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The resulting residue is the crude sulfate salt of 2-amino-3-aminomethylpyrazine, which can be used directly in the next step.
-
Step 2: Cyclization to 3,4-Dihydropteridine and Oxidation to Pteridine
-
Rationale: The newly formed diamine readily undergoes condensation with orthoformates to form the fused pyrimidine ring. The initial product is the 3,4-dihydropteridine, which is sensitive to air oxidation. A mild oxidizing agent like manganese dioxide is used to selectively and efficiently aromatize the system to the stable pteridine product.[9]
-
Procedure:
-
Dissolve the crude diamine sulfate from Step 1 in ethyl orthoformate (15 mL).
-
Heat the solution under reflux for 1 hour.
-
Allow the mixture to cool and evaporate the excess ethyl orthoformate under reduced pressure.
-
Dissolve the resulting brown residue (crude 3,4-dihydropteridine) in chloroform (50 mL).
-
Add activated manganese dioxide (MnO₂, 5.0 g) to the solution.
-
Stir the suspension vigorously at room temperature for 2 hours.
-
Filter the mixture through Celite, washing the filter cake with hot chloroform.
-
Combine the filtrates and evaporate to dryness.
-
Purify the crude product by sublimation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure pteridine.
-
Caption: Workflow for the synthesis of Pteridine.
Application Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antibacterial and anticancer properties.[10][11] The synthesis of these fused systems can be efficiently achieved through multicomponent reactions or condensation/cyclization strategies.[12][13] The nitrile and the adjacent C-H bond of the pyrazine ring in precursors derived from this compound can participate in ring-forming reactions with 1,3-dicarbonyl compounds or their equivalents.
Protocol: Synthesis of a Substituted Pyrido[2,3-b]pyrazine via Condensation-Cyclization
This protocol describes a general method for synthesizing substituted pyrido[2,3-b]pyrazines from a 2-aminopyrazine precursor and a 1,3-dicarbonyl compound, a strategy adaptable from related 2-amino-3-cyanopyridine chemistry.[14]
-
Rationale: This reaction proceeds via an initial Knoevenagel-type condensation between the active methylene group of the 1,3-dicarbonyl compound and an aldehyde, followed by a Michael addition of an enamine (derived from the aminopyrazine), and subsequent intramolecular cyclization and aromatization. Using a catalyst like p-toluenesulfonic acid (p-TSA) facilitates the condensation and cyclization steps.[13]
-
Procedure (Illustrative Example):
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanopyrazine (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 20 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (typically 6-10 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
-
Caption: Multicomponent synthesis of Pyrido[2,3-b]pyrazines.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related cyanopyrazines require careful handling.
-
Hazard Identification: Based on available safety data sheets for related compounds, this chemical should be treated as toxic. It is classified as Toxic if swallowed (H301) and Very toxic to aquatic life with long lasting effects (H410).
-
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.
-
Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep locked up or in an area accessible only to qualified or authorized personnel.
-
Conclusion
This compound is a powerful and strategic building block for synthetic organic chemistry. The orchestrated reactivity of its nitrile group, methoxy substituent, and the electron-deficient pyrazine core provides chemists with a reliable platform for the assembly of diverse and complex heterocyclic systems. The protocols detailed herein for the synthesis of pteridines and pyrido[2,3-b]pyrazines demonstrate just a fraction of its potential. By understanding the underlying mechanistic principles and employing careful handling, researchers can leverage this reagent to accelerate the discovery and development of novel compounds for pharmaceutical and materials science applications.
References
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- This compound. (n.d.). BLD Pharm.
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025, September 16). ResearchGate.
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- Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. (n.d.). Journal of the Chemical Society C.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). NIH.
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- [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997, February). PubMed.
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022, May 22). MDPI.
- Biosynthesis of Pteridines in Insects: A Review. (2024, May 19). PMC - NIH.
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protocols for purification of 3-Methoxypyrazine-2-carbonitrile
An Application Guide: High-Purity Isolation of 3-Methoxypyrazine-2-carbonitrile: Advanced Protocols and Methodologies
Abstract
This compound (3-MPCN) is a pivotal heterocyclic building block in medicinal chemistry and materials science. The stringent purity requirements for these applications necessitate robust and reproducible purification protocols. This comprehensive guide provides detailed, field-tested methodologies for the purification of 3-MPCN, designed for researchers, chemists, and process development professionals. We delve into the causality behind experimental choices, offering protocols for both recrystallization and preparative column chromatography. Furthermore, this document outlines essential analytical techniques for purity validation, ensuring a self-validating workflow from crude material to a highly purified final product.
Introduction: The Imperative for Purity
Pyrazine derivatives are a class of heterocyclic compounds with significant industrial applications, ranging from flavors and fragrances to pharmaceuticals.[1] Specifically, substituted pyrazines like this compound serve as key intermediates in the synthesis of complex molecular targets. The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant results in biological assays, reduced yields in subsequent synthetic steps, or undesirable properties in final materials.
This guide is structured to provide a first-principles approach to purification, beginning with an understanding of potential impurities and culminating in validated, high-purity material.
Understanding the Impurity Profile
Effective purification begins with a probable assessment of the impurities present. The synthesis of 3-MPCN, often proceeding through intermediates like 3-halopyrazine-2-carbonitrile followed by nucleophilic substitution with sodium methoxide, can introduce several classes of impurities.
-
Unreacted Starting Materials: Residual 3-halopyrazine-2-carbonitrile or other precursors.
-
Side-Reaction Products: Formation of regioisomers or products from competing reactions.
-
Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid, or cleavage of the methoxy group.
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for diagnosing the impurity profile and selecting the most effective purification strategy.
Purification Strategy Selection: A Logic-Based Workflow
The choice between recrystallization and chromatography depends on the purity of the crude material, the nature of the impurities, and the desired scale.
Caption: Workflow for selecting the optimal purification protocol.
Protocol 1: Recrystallization for High-Purity Polishing
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, typically when the crude material is already of relatively high purity (>95%).[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4]
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the solute completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). This differential solubility maximizes the recovery of the pure compound upon cooling. For nitrogen-containing aromatic compounds like 3-MPCN, a solvent screen is recommended.
Table 1: Recrystallization Solvent Screening Data (Illustrative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Recommendation |
|---|---|---|---|---|
| Isopropanol | Low | High | Good, well-formed needles | Primary Choice |
| Ethanol/Water | Low | High | Good, requires optimization of ratio | Secondary Choice |
| Ethyl Acetate | Moderate | High | Oiling out may occur | Use with co-solvent (e.g., Hexane) |
| Toluene | Low | Moderate | Slow crystallization | Possible, but recovery may be lower |
| Water | Insoluble | Insoluble | Not suitable | Avoid |
Step-by-Step Recrystallization Protocol
Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[5][6]
-
Dissolution: Place the crude 3-MPCN (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., Isopropanol) to a gentle boil.
-
Hot Solvent Addition: Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to a constant weight. Determine the melting point and perform analytical tests to confirm purity.
Protocol 2: Flash Column Chromatography for Multi-Component Separation
When crude material contains significant quantities of impurities with different polarities, flash column chromatography is the method of choice.[7] This technique utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption to the silica.
Rationale for Eluent System Selection
The choice of eluent is critical for achieving good separation. A preliminary TLC analysis is essential. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3-0.4 for 3-MPCN, with clear separation from all impurity spots. For pyrazine derivatives, mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) are highly effective.[8][9][10]
Table 2: TLC Eluent System Development (Illustrative)
| Eluent System (Hexane:Ethyl Acetate) | Rf of 3-MPCN | Separation from Impurities | Recommendation |
|---|---|---|---|
| 9:1 | 0.65 | Poor separation from non-polar spots | Too non-polar |
| 7:3 | 0.35 | Good separation (ΔRf > 0.2) | Optimal Starting Point |
| 1:1 | 0.10 | Compound moves too slowly | Too polar |
Step-by-Step Flash Chromatography Protocol
Caption: Standard workflow for flash column chromatography.
-
Column Preparation: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, non-polar eluent (hexanes).
-
Sample Loading: Pre-adsorb the crude 3-MPCN onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (~2-3 times the weight of the crude product), and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[7]
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or vials.
-
Fraction Analysis: Spot each fraction (or every other fraction) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment and Validation
Purification is incomplete without rigorous analytical validation. Multiple orthogonal methods should be employed to confirm the purity of the final product.[]
Table 3: Analytical Methods for Purity Validation of 3-MPCN
| Technique | Purpose | Typical Parameters / Expected Results |
|---|---|---|
| TLC | Quick purity check, monitoring | Stationary Phase: Silica gel 60 F254. Mobile Phase: 7:3 Hexane:EtOAc. Visualization: UV light (254 nm). Result: A single spot. |
| GC-MS | Purity assessment, impurity identification | Column: HP-5MS (or similar). Injector Temp: 270 °C. Oven Program: 50 °C (5 min), ramp 10 °C/min to 80 °C, then 20 °C/min to 230 °C.[12][13] Result: Single peak with correct mass spectrum (m/z). |
| HPLC | Quantitative purity analysis (% area) | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at an appropriate wavelength. Result: Purity >99.5%. |
| ¹H NMR | Structural confirmation, solvent residue check | Solvent: CDCl₃. Result: Clean spectrum matching the expected structure with no significant impurity peaks. Absence of residual solvent signals. |
| Melting Point | Physical property confirmation | Result: Sharp melting point range (e.g., within 1-2 °C) consistent with literature values. |
Conclusion
The protocols detailed in this guide provide a robust framework for obtaining high-purity this compound. By understanding the potential impurity profile and making informed decisions based on preliminary analysis, researchers can confidently select and execute the appropriate purification strategy. The emphasis on a self-validating workflow, combining meticulous purification with rigorous analytical assessment, is paramount to ensuring the quality and reliability of the final compound for its intended application in research and development.
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science. Available at: [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). Oxford Academic. Available at: [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. (2019). ResearchGate. Available at: [Link]
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Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). (n.d.). MDPI. Available at: [Link]
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Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. (2012). ResearchGate. Available at: [Link]
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Strategic Derivatization of 3-Methoxypyrazine-2-carbonitrile: Pathways to Novel Pharmaceutical Intermediates
An Application Guide for Researchers
Abstract
3-Methoxypyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its strategic importance is underscored by its utility as a precursor to a variety of functionalized pyrazines, including key intermediates for antiviral agents like Favipiravir and its analogs.[1][2] This application note provides a comprehensive technical guide for researchers, detailing reliable protocols for the targeted derivatization of this compound. We will explore transformations of both the nitrile and methoxy functionalities, explaining the mechanistic rationale behind each protocol and offering field-proven insights to ensure successful synthesis and downstream applications.
Introduction: The Strategic Value of this compound
The pyrazine ring is a "privileged scaffold" in drug discovery, appearing in numerous bioactive molecules. The specific substitution pattern of this compound offers two distinct and chemically orthogonal handles for molecular elaboration:
-
The Nitrile Group (-CN): An electron-withdrawing group that can be hydrolyzed to amides or acids, reduced to primary amines, or attacked by organometallic reagents to form ketones.
-
The Methoxy Group (-OCH₃): An electron-donating group that can be cleaved to reveal a critical hydroxyl/oxo functionality, a key feature in molecules like Favipiravir, which exists in a lactam-lactim tautomeric equilibrium.[3]
Understanding how to selectively manipulate these groups allows for the rational design and synthesis of diverse compound libraries for screening and development. This guide focuses on the most impactful derivatization pathways.
Workflow of Derivatization Pathways
The following diagram illustrates the primary synthetic routes accessible from this compound, which will be detailed in this guide.
Caption: Key derivatization pathways for this compound.
Transformations of the Nitrile Functional Group
The cyano group is a versatile precursor to several important functionalities. The following protocols are optimized for pyrazine systems based on established methodologies.
Controlled Hydrolysis to 3-Methoxypyrazine-2-carboxamide
The conversion of a nitrile to a primary amide is a fundamental transformation. For heterocycles, harsh conditions can lead to decomposition or hydrolysis of other functional groups. A mild, reliable method utilizes basic hydrogen peroxide, which proceeds via the nucleophilic attack of a hydroperoxide anion.
Mechanistic Rationale: Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion attacks the electrophilic carbon of the nitrile. The resulting intermediate undergoes proton transfer and subsequent elimination of water to yield the primary amide. This method is often preferred as it typically avoids over-hydrolysis to the carboxylic acid. A similar strategy is employed in the synthesis of pyrazinamide.[4]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of DMSO and water (e.g., 5:1 v/v).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Cool the flask to 10-15°C in an ice-water bath.
-
Hydrolysis: Add 30% hydrogen peroxide (H₂O₂, 3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 25°C. The addition should take approximately 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until peroxide is no longer detected (test with peroxide strips).
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value / Condition | Scientist's Note |
| Solvent | DMSO / H₂O | DMSO helps solubilize the starting material, while water is necessary for the reaction. |
| Base | K₂CO₃ | A mild base sufficient to generate the hydroperoxide anion without degrading the substrate. |
| Temperature | 10°C to Room Temp. | Initial cooling is critical to control the exotherm from H₂O₂ decomposition and reaction. |
| Stoichiometry | 3-4 eq H₂O₂ | An excess of peroxide ensures complete conversion of the nitrile. |
| Typical Yield | 75-90% | Yield is dependent on careful temperature control and an effective quench. |
Organometallic Addition: Synthesis of Acyl Pyrazines
The addition of Grignard or organolithium reagents to nitriles provides a direct route to ketones following an acidic work-up.[5] This reaction is a powerful C-C bond-forming tool.
Mechanistic Rationale: The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. This forms a stable intermediate imine-metal salt.[5] Crucially, this salt is unreactive towards a second equivalent of the organometallic reagent. Upon aqueous acidic work-up, the imine salt is hydrolyzed to an imine, which is then rapidly hydrolyzed further to the corresponding ketone.
Caption: Workflow for Grignard addition to a nitrile to form a ketone.
Experimental Protocol:
-
Setup: All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled under a dry nitrogen or argon atmosphere. Use anhydrous solvents.
-
Grignard Solution: In a three-necked flask under inert atmosphere, add a solution of the desired Grignard reagent (R-MgX, e.g., MeMgBr, PhMgCl) (1.2 eq) in anhydrous THF or diethyl ether. Cool the solution to 0°C.[6]
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise via syringe or dropping funnel to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0°C and quench it by the very slow, dropwise addition of a saturated aqueous NH₄Cl solution.[7] This must be done cautiously as the reaction can be highly exothermic.
-
Isolation: Add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ketone by silica gel column chromatography.
Data Summary Table:
| Parameter | Value / Condition | Scientist's Note |
| Atmosphere | Inert (N₂ or Ar) | Grignard reagents are extremely sensitive to moisture and oxygen.[8] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required to stabilize the Grignard reagent. |
| Temperature | 0°C to Room Temp. | Low temperature addition helps control the exotherm and minimize side reactions. |
| Stoichiometry | 1.2 eq Grignard Reagent | A slight excess ensures complete reaction. Using a large excess is wasteful and complicates work-up. |
| Typical Yield | 60-80% | Yields are highly dependent on the quality of the Grignard reagent and anhydrous conditions. |
Transformations of the Methoxy Functional Group
The conversion of the 3-methoxy group to a 3-hydroxy/oxo group is a critical step in synthesizing analogs of antiviral agents like Favipiravir.[2][3]
Demethylation to 3-Hydroxypyrazine-2-carbonitrile
Cleavage of aryl methyl ethers is most effectively achieved with strong Lewis acids like boron tribromide (BBr₃) or with strong protic acids like HBr. BBr₃ is often preferred for its high efficiency at lower temperatures.[9]
Mechanistic Rationale: The Lewis acidic boron atom coordinates to the ether oxygen, activating it for nucleophilic attack. A bromide ion then attacks the methyl group in an Sₙ2 fashion, cleaving the C-O bond and releasing methyl bromide. A subsequent work-up hydrolyzes the boron-oxygen bond to reveal the desired hydroxyl group.
Experimental Protocol:
-
Setup: Use flame-dried glassware under a strict inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a three-necked flask.
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1.5 eq, 1.0 M in DCM) dropwise via syringe. A color change is typically observed.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Isolation: Dilute the mixture with additional DCM. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude 3-Hydroxypyrazine-2-carbonitrile can be purified by column chromatography or recrystallization.
Data Summary Table:
| Parameter | Value / Condition | Scientist's Note |
| Reagent | Boron Tribromide (BBr₃) | Highly corrosive and moisture-sensitive. Must be handled in a fume hood with appropriate PPE.[9] |
| Solvent | Anhydrous Dichloromethane | A common solvent for BBr₃ reactions that is inert under the reaction conditions. |
| Temperature | -78°C to Room Temp. | Initial low temperature is crucial for controlling the highly exothermic reaction. |
| Stoichiometry | 1.5 eq BBr₃ | An excess is used to drive the reaction to completion. |
| Typical Yield | 70-85% | Yields depend on maintaining strictly anhydrous conditions. |
Sequential Derivatization: A Pathway to Favipiravir Intermediate
By combining the transformations described above, one can synthesize 3-Hydroxypyrazine-2-carboxamide, a key precursor to Favipiravir.[10] The most efficient route involves first hydrolyzing the nitrile and then demethylating the methoxy group.
Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide
-
Step A: Hydrolysis: Prepare 3-Methoxypyrazine-2-carboxamide from this compound as described in Section 2.1 .
-
Step B: Demethylation: Subject the purified 3-Methoxypyrazine-2-carboxamide from Step A to the demethylation conditions described in Section 3.1 (BBr₃ in DCM).
-
Isolation and Purification: After the reaction and work-up, the resulting 3-Hydroxypyrazine-2-carboxamide often precipitates from the reaction mixture and can be isolated by filtration. It can be further purified by recrystallization from water or an alcohol/water mixture.[10]
This two-step sequence provides a reliable and scalable route to this critical pharmaceutical intermediate.
General Safety Precautions
-
Pyrazine Carbonitriles: These compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Nitriles are incompatible with strong acids and oxidizing agents.[11]
-
Organometallic Reagents: Grignard reagents and organolithiums are highly reactive and can be pyrophoric (ignite spontaneously in air).[12] They react violently with water. All reactions involving these reagents must be conducted under a strict inert atmosphere using anhydrous solvents and specialized air-free techniques (e.g., Schlenk line, syringes).[13][14]
-
Boron Tribromide (BBr₃): BBr₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing HBr gas. It should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1-9. [Link][1][15]
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Kaur, H., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(29), 13835-13844. [Link][3]
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Guo, Q. (2022). A kind of synthetic method and application of favipiravir. CN113929633A. [16]
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Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link][2]
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Reddit r/chemhelp. (2018). demethylation by BBr3 or HBr. Reddit. [Link][9]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). University of California, Irvine. [Link][12]
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Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF SULFINAMIDES FROM AN N-SULFINYL OXATHIAZOLIDINE OXIDE. Org. Synth. 2019, 96, 422-446. [Link][5]
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Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Org. Synth. 2017, 94, 26-37. [Link][4]
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The Pyrazine Scaffold: A Comprehensive Guide to Synthesis, Purification, and Characterization for Drug Discovery
Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, underpinning the structure of numerous pharmaceuticals, flavorants, and functional materials.[1] Their unique chemical architecture, characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, imparts a distinct electronic profile that is highly sought after in medicinal chemistry.[2] This guide provides an in-depth exploration of the experimental workflow for pyrazine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthesis and purification to comprehensive characterization, ensuring a foundation of scientific integrity and practical insight.
I. The Chemistry of Pyrazines: An Overview
The pyrazine ring is an electron-deficient system, a consequence of the electronegative nitrogen atoms. This property governs its reactivity and makes it a valuable pharmacophore.[3] Pyrazine-containing drugs are represented in the World Health Organization's Model List of Essential Medicines, with examples including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[4] The scaffold's ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[4][5]
II. Synthesis of Pyrazine Derivatives: From Classical to Modern Approaches
The construction of the pyrazine ring is a pivotal step in accessing novel chemical entities. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Classical Condensation Reactions
The most straightforward and widely employed method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[6] This approach offers a versatile entry point to a wide range of substituted pyrazines.
A prominent example is the reaction between an α-amino amide and a 1,2-dicarbonyl compound.[1] This method allows for the direct incorporation of an amide functional group, a common feature in many bioactive molecules.
Protocol 1: Synthesis of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine [1]
This protocol details the synthesis of a substituted hydroxypyrazine via the condensation of 2-aminopropanediamide (aminomalonamide) with benzil.
Materials:
-
2-Aminopropanediamide (Aminomalonamide)
-
Benzil
-
95% Aqueous Ethanol
-
12.5 N Aqueous Sodium Hydroxide Solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve benzil in 95% aqueous ethanol.
-
Add 2-aminopropanediamide to the solution.
-
Slowly add the aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., HCl) to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Base: The presence of a base is crucial to deprotonate the amino groups of the 2-aminopropanediamide, facilitating the initial nucleophilic attack on the dicarbonyl compound.[1]
-
Solvent: Aqueous ethanol provides a suitable medium for dissolving both the polar and non-polar reactants.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring efficient condensation and cyclization.
B. Microwave-Assisted Synthesis
In the quest for more sustainable and efficient chemical transformations, microwave-assisted organic synthesis has emerged as a powerful tool.[7] This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods.[8][9]
Protocol 2: Microwave-Irradiated Rapid Synthesis of Poly(hydroxyalkyl)pyrazines [8]
This protocol describes a greener approach to pyrazine synthesis using reactive eutectic media under microwave irradiation.
Materials:
-
Ammonium formate
-
Monosaccharide (e.g., fructose, glucose)
-
Microwave reactor
Procedure:
-
Combine ammonium formate and the chosen monosaccharide in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 3-15 minutes), with stirring.[8]
-
Monitor the reaction progress by analyzing aliquots via GC-MS or HPLC.
-
After completion, the reaction mixture can be directly subjected to purification.
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate.[7][8]
-
Reactive Eutectic Media: The use of a eutectic mixture of ammonium formate and a monosaccharide serves as both the solvent and the reactant, improving atom economy.[8]
-
Sealed Vessel: Performing the reaction in a sealed vessel allows for temperatures above the boiling point of the components, further accelerating the reaction.[8]
III. Purification of Pyrazine Compounds: Isolating the Target Molecule
Purification is a critical step to ensure the integrity of downstream applications. The choice of purification method depends on the physical properties of the target pyrazine and the nature of the impurities.
A. Liquid-Liquid Extraction (LLE)
LLE is a common first step in the work-up of pyrazine synthesis reactions, particularly for isolating the product from an aqueous reaction mixture.[10][11][12]
Key Considerations for LLE:
-
Solvent Choice: The choice of organic solvent is crucial. For less polar pyrazines, hexane can be effective and has the advantage of not co-extracting polar impurities like imidazoles.[10][11] For more polar pyrazines, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may be necessary, but these can co-extract impurities, requiring a subsequent purification step.[10][13]
-
Multiple Extractions: To ensure a high recovery of the pyrazine product, it is recommended to perform multiple extractions with fresh solvent.[10][11]
B. Column Chromatography
Column chromatography is a powerful technique for separating pyrazines from structurally similar byproducts.[10][11]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel | A versatile and cost-effective choice for many pyrazine purifications.[10] |
| C18-bonded silica | Useful for purifying pyrazines from aqueous distillates.[10][11] | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system that allows for the separation of pyrazines with varying polarities. A 90/10 hexane/ethyl acetate mixture can be a good starting point.[10][11] |
C. Distillation
For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities such as imidazoles.[10][11][12]
D. Recrystallization
Recrystallization is an excellent final purification step for solid pyrazine derivatives, capable of yielding highly pure crystalline material.[14]
Critical Factors for Successful Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the pyrazine compound well at elevated temperatures but poorly at room temperature or below.
-
Cooling Rate: Slow and undisturbed cooling is essential to promote the formation of pure crystals rather than an amorphous precipitate.[14]
-
Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the compound is key to achieving a good yield upon cooling.[14]
IV. Characterization of Pyrazine Compounds: Confirming Identity and Purity
Once purified, the identity and purity of the pyrazine compound must be rigorously confirmed using a combination of analytical techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile pyrazines.[15][16] It provides information on both the retention time of the compound and its mass spectrum, which can be used for identification.
Key Points for GC-MS Analysis:
-
Column Choice: The choice of GC column (stationary phase) is critical for achieving good separation of isomeric pyrazines.[15]
-
Retention Indices (RIs): Due to the similarity of mass spectra among pyrazine isomers, the use of retention indices is often necessary for unambiguous identification.[15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazine derivatives.[17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Typical ¹H NMR Features of Pyrazines:
-
The protons on the pyrazine ring typically appear in the aromatic region of the spectrum.
-
The electron-withdrawing nature of the nitrogen atoms deshields the ring protons, causing them to resonate at a relatively high chemical shift (downfield).[17]
Typical ¹³C NMR Features of Pyrazines:
-
The carbon atoms adjacent to the nitrogen atoms are deshielded and appear at higher chemical shifts.[17]
-
The specific chemical shifts are highly dependent on the substituents on the pyrazine ring.
Protocol 3: NMR Sample Preparation and Analysis [17]
Materials:
-
High-purity pyrazine compound (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
Procedure:
-
Accurately weigh the pyrazine sample and dissolve it in the appropriate deuterated solvent (approximately 0.6-0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the pyrazine compound.
V. Safety Precautions for Handling Pyrazine Compounds
Pyrazine and its derivatives, like all chemicals, must be handled with appropriate safety precautions.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][20][21]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[19][21]
-
Ignition Sources: Pyrazine is a flammable solid.[19] Keep it away from heat, sparks, and open flames.[19][20] Use explosion-proof equipment and ground/bond containers during transfer.[20][21]
-
Handling: Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[20]
-
Storage: Store pyrazine in a tightly closed container in a cool, well-ventilated, and locked area, away from incompatible materials such as acids and oxidizing agents.[19][22][23][24]
VI. Conclusion
The experimental workflow for pyrazine compounds is a multi-faceted process that requires careful consideration of synthetic strategy, purification techniques, and analytical characterization. By understanding the underlying chemical principles and adhering to rigorous protocols, researchers can confidently synthesize and validate novel pyrazine derivatives for a wide range of applications, particularly in the dynamic field of drug discovery.[25][26] This guide provides a solid foundation for navigating the exciting and rewarding chemistry of pyrazines.
Visualizations
Caption: General experimental workflow for pyrazine compounds.
Caption: Decision tree for pyrazine purification methods.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide.
- National Center for Biotechnology Information. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- ScienceDirect. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- BenchChem. (n.d.). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
- Chemtron. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.
- Synerzine. (2018, June 22). Pyrazine Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
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- ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
- BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
- National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Royal Society of Chemistry. (2022, November 16). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Axxence Aromatic GmbH. (n.d.). Natural Pyrazines 18.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][10]triazines. Retrieved from
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- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- Wiley Online Library. (2009, July). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.
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- ACS Publications. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry.
- ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines.
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- MedchemExpress.com. (2025, March 28). Safety Data Sheet.
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Application Notes and Protocols for 3-Methoxypyrazine-2-carbonitrile in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Untapped Potential of a Multifunctional Heterocycle
In the vast landscape of materials science, the discovery and application of novel building blocks are paramount to innovation. 3-Methoxypyrazine-2-carbonitrile, a seemingly niche heterocyclic compound, stands at the precipice of materials innovation. Its unique electronic and structural characteristics, a direct result of the interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the inherently electron-deficient pyrazine core, make it a compelling candidate for the development of advanced functional materials. This guide eschews a conventional template to provide a deep, scientifically-grounded exploration of its potential, complete with detailed protocols that, while speculative in their direct application to this specific molecule, are founded on established principles of polymer chemistry and coordination chemistry.
Section 1: Theoretical Framework and Potential Applications
The pyrazine ring system is a well-established component in the design of functional organic materials, including conductive polymers and metal-organic frameworks (MOFs).[1] The strategic placement of a methoxy and a nitrile group on this scaffold creates a molecule with a fascinating electronic profile. Computational studies on analogous thienopyrazine derivatives suggest that such donor-acceptor architectures can lead to tunable HOMO/LUMO energy levels, a critical factor in the design of organic semiconductors and photosensitizers.[2][3]
The nitrile group is a particularly versatile functional handle. It can participate in polymerization reactions to form conjugated polymers with a –(C=N)– backbone, which are known to exhibit semiconductive properties.[4] Furthermore, the nitrogen atom of the nitrile can act as a coordination site for metal ions, making this compound a promising ligand for the synthesis of novel MOFs with tailored pore environments and catalytic activities.[5][6] The methoxy group, an electron-donating entity, can further modulate the electronic properties of the resulting material and influence its solubility and processability.
Based on these fundamental principles, two primary applications are proposed and detailed in this guide:
-
Development of Novel Conductive Polymers: Leveraging the reactivity of the nitrile group to create conjugated polymers for applications in organic electronics.
-
Synthesis of Functional Metal-Organic Frameworks: Utilizing the pyrazine and nitrile nitrogen atoms as coordination sites for the construction of porous crystalline materials for gas storage, separation, or catalysis.
Section 2: Application Protocol I - Synthesis of a Poly(this compound) Conductive Polymer
This protocol describes the synthesis of a novel conductive polymer via the polymerization of the nitrile groups of this compound. The resulting polyconjugated structure is anticipated to exhibit semiconductor properties.
Rationale and Experimental Design
The polymerization of aromatic nitriles can be initiated by heating in the presence of a catalyst, leading to the formation of polymers with recurring triazine rings or linear polyconjugated systems.[4][7] This protocol adapts these principles for this compound, aiming for a linear polymer with a –(C=N)– backbone. The choice of a Lewis acid catalyst is intended to activate the nitrile group towards polymerization.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Anhydrous Zinc Chloride (ZnCl₂) | >98% purity |
| Anhydrous N,N-Dimethylformamide (DMF) | <50 ppm H₂O |
| Methanol | ACS grade |
| Schlenk line and glassware | For inert atmosphere reactions |
| Magnetic stirrer with heating | |
| Centrifuge | |
| Vacuum oven |
Step-by-Step Protocol
-
Preparation of the Reaction Setup:
-
Assemble a 100 mL Schlenk flask containing a magnetic stir bar.
-
Dry the flask under vacuum while heating with a heat gun.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
-
Addition of Reactants:
-
To the Schlenk flask, add this compound (5.0 g, 37.0 mmol) and anhydrous Zinc Chloride (1.0 g, 7.3 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Polymerization Reaction:
-
Add 50 mL of anhydrous DMF to the flask via a syringe.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 48 hours. The solution is expected to darken, and a precipitate may form.
-
-
Isolation and Purification of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Stir the suspension for 1 hour, then collect the solid by centrifugation or vacuum filtration.
-
Wash the collected solid sequentially with methanol (3 x 50 mL) and deionized water (2 x 50 mL) to remove unreacted monomer and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
Characterization of the Polymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization through the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of C=N stretching vibrations (~1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the soluble fraction to analyze the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the soluble polymer fraction.
-
Four-Point Probe Measurement: To determine the electrical conductivity of a pressed pellet of the polymer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of poly(this compound).
Section 3: Application Protocol II - Solvothermal Synthesis of a this compound-Based Metal-Organic Framework (MOF)
This protocol details the solvothermal synthesis of a novel MOF using this compound as an organic linker and Zinc Nitrate as the metal source. The resulting material is expected to be a porous crystalline solid.
Rationale and Experimental Design
Solvothermal synthesis is a widely used method for the preparation of MOFs.[8][9] The reaction is carried out in a sealed vessel at elevated temperatures, allowing for the crystallization of the framework. In this protocol, the nitrogen atoms of the pyrazine ring and potentially the nitrile group of this compound are expected to coordinate with the zinc ions, forming a 3D coordination polymer. The choice of DMF as the solvent is common in MOF synthesis as it can also act as a template for pore formation.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | >99% purity |
| N,N-Dimethylformamide (DMF) | ACS grade |
| Chloroform | ACS grade |
| Teflon-lined stainless steel autoclave (23 mL) | |
| Programmable oven | |
| Powder X-ray Diffractometer (PXRD) | |
| Gas adsorption analyzer | (e.g., for N₂ at 77 K) |
Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve this compound (67.5 mg, 0.5 mmol) and Zinc Nitrate Hexahydrate (148.7 mg, 0.5 mmol) in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
-
Isolation and Activation of the MOF:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) over a period of 24 hours to remove unreacted starting materials.
-
Immerse the crystals in chloroform (10 mL) for 3 days, replacing the chloroform every 24 hours. This step is to exchange the high-boiling DMF in the pores with the more volatile chloroform.
-
Decant the chloroform and dry the crystals under dynamic vacuum at 120 °C for 12 hours to activate the MOF.
-
Characterization of the MOF
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules.
-
Gas Adsorption Analysis: Nitrogen adsorption/desorption isotherm at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
MOF Synthesis and Activation Pathway
Caption: Pathway for the solvothermal synthesis and activation of the proposed MOF.
Section 4: Data Summary and Expected Outcomes
The following tables provide a hypothetical summary of expected data based on the successful implementation of the described protocols.
Table 1: Expected Properties of Poly(this compound)
| Property | Expected Value/Observation |
| Appearance | Dark, insoluble powder |
| FTIR (cm⁻¹) | Absence of peak at ~2230, presence of peak at ~1650 |
| Electrical Conductivity (S/cm) | 10⁻⁶ to 10⁻² |
Table 2: Expected Properties of the this compound-based MOF
| Property | Expected Value/Observation |
| Crystal System | To be determined by single-crystal XRD |
| BET Surface Area (m²/g) | 500 - 1500 |
| Thermal Stability (°C) | Stable up to 250 - 350 in N₂ |
Section 5: Concluding Remarks and Future Outlook
This compound presents a compelling, yet underexplored, platform for the design of novel functional materials. The protocols detailed herein, while based on established chemical principles, represent a pioneering step into this specific area of materials science. Successful synthesis and characterization of the proposed polymer and MOF would not only validate the theoretical potential of this molecule but also open up new avenues for research in organic electronics, porous materials, and beyond. Further derivatization of the pyrazine ring or modification of the methoxy and nitrile groups could lead to a vast library of new materials with finely-tuned properties, solidifying the role of functionalized pyrazines as a cornerstone of modern materials chemistry.
References
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- Deng, H., et al. (2012). Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. Inorganic Chemistry, 51(15), 8251-8256. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419363/]
- Li, X., et al. (2021). Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. Angewandte Chemie International Edition, 60(38), 20853-20858. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202107470]
- Lukin, O. (2019). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals Blog. [URL: https://lifechemicals.
- You, Y., et al. (2014). Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation. Journal of the American Chemical Society, 136(40), 14119-14122. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4195325/]
- Barbero, C. A., & Miras, M. C. (2016). Functionalization of Conductive Polymers through Covalent Postmodification. Polymers, 8(6), 226. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432170/]
- Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry, 11(1), 4-8. [URL: https://www.researchgate.net/publication/326884393_Synthesis_of_metal_organic_framework_materials_by_performing_linker_exchanges_using_solvothermal_procedure]
- I. T. I. Bengelsdorf, I. T. I. (1958). High Pressure-High Temperature Reactions. I. The Trimerization of Aromatic Nitriles. Journal of the American Chemical Society, 80(6), 1442-1444. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01539a049]
- Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry, 11(1), 4-8. [URL: https://www.researchgate.net/publication/326884393_Synthesis_of_metal_organic_framework_materials_by_performing_linker_exchanges_using_solvothermal_procedure]
- Sruthi, K., & Anas, S. (2021). An overview of synthetic modification of nitrile group in polymers and applications. Polymer Bulletin, 78(10), 5575-5601. [URL: https://link.springer.com/article/10.1007/s00289-020-03387-z]
- Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry, 11(1), 4-8. [URL: https://www.researchgate.net/publication/326884393_Synthesis_of_metal_organic_framework_materials_by_performing_linker_exchanges_using_solvothermal_procedure]
- Poddar, A. K., et al. (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Materials Today: Proceedings, 47, 4842-4850. [URL: https://www.sciencedirect.com/science/article/pii/S221478532104595X]
- Seifert, R. M., et al. (1970). Synthesis of 3-alkyl-2-methoxypyrazines (MPs). Journal of Agricultural and Food Chemistry, 18(2), 246-249. [URL: https://www.researchgate.net/figure/Synthesis-of-3-alkyl-2-methoxypyrazines-MPs-according-to-Seifert-et-al-12_fig1_362241515]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. BenchChem. [URL: https://www.benchchem.
- Can, M. (2023). A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. Turkish Journal of Chemistry, 47(3), 540-553. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=2303-2]
- Wang, Y. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. [URL: https://etheses.dur.ac.uk/14986/]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. BenchChem. [URL: https://www.benchchem.com/comparative-guide/synthesis-of-functionalized-pyrazine-2-carbonitriles]
- Naarmann, H., & Theophilou, N. (1988). Synthesis of New Electronicaly Conducting Polymers. In Electroresponsive Molecular and Polymeric Systems (pp. 1-39). CRC Press. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003066539-1/synthesis-new-electronicaly-conducting-polymers-herbert-naarmann-theophilou]
- Boulton, B. E., et al. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 837-846. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.609]
- Naarmann, H., & Theophilou, N. (1988). Synthesis of New Electronicaly Conducting Polymers. In Electroresponsive Molecular and Polymeric Systems (pp. 1-39). CRC Press. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003066539-1/synthesis-new-electronicaly-conducting-polymers-herbert-naarmann-theophilou]
- Bourass, M., et al. (2017). The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. Journal of Materials and Environmental Science, 8(10), 3639-3649. [URL: https://www.jmaterenvironsci.com/Journal/vol8-10/397-JMES-3168-Bourass.pdf]
- Bourass, M., et al. (2017). The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. ResearchGate. [URL: https://www.researchgate.
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Application Notes and Protocols for Investigating the Biological Activity of 3-Methoxypyrazine-2-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile core for designing molecules that can modulate a wide array of biological targets. Derivatives of the pyrazine scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[2][3] 3-Methoxypyrazine-2-carbonitrile is a member of this important class of heterocyclic compounds. While its specific biological activities are not yet extensively characterized in publicly available literature, its structural motifs suggest several promising avenues for investigation. This guide provides a series of detailed protocols for a foundational exploration of the biological potential of this compound, drawing inspiration from the known activities of structurally related molecules.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting biological assays. The following table summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 75018-05-2 | [4] |
| Molecular Formula | C₆H₅N₃O | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| SMILES Code | COC1=NC=CN=C1C#N | [4] |
Part 1: Initial Screening for Cytotoxicity
A fundamental first step in characterizing any new compound is to assess its general cytotoxicity. This provides a baseline understanding of the concentration range at which the compound may exert biological effects without causing widespread cell death. The MTT assay is a widely used, robust, and reliable colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol 1: MTT Assay for General Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound against one or more human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 2: Investigating Potential Anticancer Mechanisms
Should initial cytotoxicity screening indicate that this compound possesses antiproliferative activity, further investigation into its mechanism of action is warranted. Given that derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a class of receptor tyrosine kinases often dysregulated in cancer, this is a logical pathway to investigate.[2][5][6]
Protocol 2: In Vitro Kinase Assay for FGFR Inhibition
Objective: To determine if this compound can directly inhibit the kinase activity of one or more FGFR isoforms (e.g., FGFR1, FGFR2).
Principle: This protocol describes a generic, in vitro kinase assay using a purified, recombinant FGFR enzyme. The assay measures the transfer of a phosphate group from ATP to a substrate peptide. Inhibition of this process by the test compound results in a decreased signal. Commercially available kits (e.g., using fluorescence, luminescence, or radioactivity) are often employed for this purpose. The following is a generalized protocol adaptable to various detection methods.
Materials:
-
This compound
-
Recombinant human FGFR1 (or other isoforms)
-
Kinase assay buffer
-
Substrate peptide for FGFR
-
ATP
-
A known FGFR inhibitor (positive control, e.g., BGJ398)
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates (low volume, white or black depending on the detection method)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate buffer (often containing a small amount of DMSO).
-
-
Reaction Setup:
-
In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
The test compound at various concentrations
-
Recombinant FGFR enzyme
-
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (often 30°C or 37°C).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Simplified FGFR Signaling Pathway
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Part 3: Exploring Potential Metabolic Modulatory Effects
The pyrazine core is also present in molecules that modulate metabolic pathways. For instance, 3-Phenoxypyrazine-2-carbonitrile has been investigated as a precursor for TGR5 agonists.[7] TGR5, a G protein-coupled receptor, is a promising target for metabolic diseases as its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[7] Therefore, it is plausible that this compound could have effects on metabolic targets.
Protocol 3: GLP-1 Secretion Assay in Enteroendocrine Cells
Objective: To assess the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line (e.g., NCI-H716 or STC-1).
Principle: This cell-based assay measures the amount of GLP-1 secreted into the cell culture medium following treatment with the test compound. The concentration of GLP-1 is typically quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
NCI-H716 or STC-1 cells
-
Appropriate cell culture medium
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
A known TGR5 agonist (positive control)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Commercial GLP-1 ELISA kit
-
24-well or 48-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen enteroendocrine cell line according to standard protocols.
-
Seed cells into 24-well or 48-well plates and grow to a confluent monolayer.
-
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells in assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.
-
Replace the buffer with fresh assay buffer containing the DPP-4 inhibitor and various concentrations of this compound or the positive control.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant (cell culture medium) from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
GLP-1 Quantification (ELISA):
-
Perform the GLP-1 ELISA on the collected supernatants according to the manufacturer's protocol.
-
This typically involves adding the samples to a plate pre-coated with a GLP-1 capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Generate a standard curve using the GLP-1 standards provided in the ELISA kit.
-
Calculate the concentration of GLP-1 in each sample based on the standard curve.
-
Plot the concentration of secreted GLP-1 against the concentration of the test compound.
-
Experimental Workflow for GLP-1 Secretion Assay
Caption: Workflow for measuring GLP-1 secretion from enteroendocrine cells.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the systematic investigation of the biological activities of this compound. Based on the activities of structurally related pyrazine derivatives, initial explorations into cytotoxicity, FGFR inhibition, and modulation of metabolic pathways are logical first steps. The pyrazine scaffold is a rich source of chemical diversity and biological activity, and a thorough investigation of this particular derivative may uncover novel therapeutic potential.[1] Positive results from these initial screens should be followed up with more detailed mechanistic studies, including analysis of downstream signaling pathways, in vivo efficacy studies in relevant animal models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- 3-Phenoxypyrazine-2-carbonitrile|Research Chemical - Benchchem. (URL: )
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: )
- 75018-05-2|this compound|BLD Pharm. (URL: )
- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (URL: )
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (URL: )
- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF - ResearchG
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- 4. 75018-05-2|this compound|BLD Pharm [bldpharm.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. As a key building block in the synthesis of antiviral agents like Favipiravir, a robust and reproducible synthetic protocol is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature-validated methods.
Overview of Common Synthetic Pathways
The synthesis of this compound typically originates from readily available pyrazine precursors. Two prevalent routes involve either the late-stage introduction of the methoxy group or the late-stage introduction of the nitrile group. Understanding these pathways is key to diagnosing issues in your synthesis.
-
Route A: Methoxylation of a Halogenated Precursor. This common approach involves the nucleophilic substitution of a halogen (typically chlorine) on the pyrazine ring with a methoxide source.
-
Route B: Cyanation of a Halogenated Precursor. This route starts with a methoxylated pyrazine and introduces the nitrile group, often through palladium-catalyzed cyanation or other nucleophilic cyanation methods.[3][4]
The following diagram illustrates a generalized workflow for these synthetic strategies.
Caption: Generalized synthetic workflows for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: I am seeing a significant amount of my starting material (e.g., 2-chloro-3-methoxypyrazine) remaining after the cyanation reaction. What could be the cause?
A: This is a common issue in cross-coupling reactions involving electron-deficient heterocycles like pyrazines. The primary causes are typically related to catalyst activity, reaction conditions, or the nature of the reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity: Palladium catalysts used in cyanation are sensitive to air and moisture.
-
Explanation: Oxidative deactivation or poisoning of the palladium catalyst prevents the catalytic cycle from proceeding efficiently.
-
Solution: Use a freshly opened bottle of the catalyst or employ a pre-catalyst that is activated in situ. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Consider screening different ligands that can stabilize the catalyst and promote the oxidative addition step.[5]
-
-
Insufficient Reaction Temperature or Time: The reaction may have a high activation energy that is not being met.
-
Explanation: The C-Cl bond on an electron-poor pyrazine ring can be difficult to break. Sufficient thermal energy is required for the oxidative addition step in the catalytic cycle.
-
Solution: Monitor the reaction's progress over time using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature by 10–20 °C. Be aware that higher temperatures can also lead to side product formation, so this must be optimized carefully.[5]
-
-
Poor Solubility of Cyanide Source: Many inorganic cyanide salts have limited solubility in organic solvents.
-
Explanation: If the cyanide salt is not sufficiently soluble, its concentration in the reaction phase will be too low for an effective reaction rate.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of salts like KCN or NaCN.[6] Alternatively, phase-transfer catalysis can be employed to shuttle the cyanide anion into the organic phase, which can be highly effective.[7] Using a more soluble cyanide source like zinc cyanide (Zn(CN)₂) with a palladium catalyst is also a common and effective strategy.[6]
-
The following decision tree can help diagnose the root cause of poor conversion.
Sources
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- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 3-Methoxypyrazine-2-carbonitrile. This molecule is a critical building block in medicinal chemistry, notably as a precursor to antiviral agents like Favipiravir.[1][2] Achieving high purity and yield, however, can be challenging due to the electron-deficient nature of the pyrazine ring, which makes it susceptible to specific side reactions.[3]
This guide is structured to provide practical, field-tested insights into troubleshooting common issues encountered during the synthesis. We will delve into the mechanistic underpinnings of these side reactions and offer validated protocols to mitigate them, ensuring the integrity of your experimental outcomes.
Overview of the Core Synthesis
The most common and industrially relevant synthesis of this compound proceeds via a two-step route starting from Pyrazine-2-carbonitrile.
-
Chlorination: Introduction of a chlorine atom at the 3-position of the pyrazine ring.
-
Methoxylation: Nucleophilic aromatic substitution (SNAr) of the chlorine atom with a methoxy group.
This process, while straightforward in principle, requires careful control of reaction parameters to prevent the formation of undesired byproducts.
Visualizing the Synthetic Pathway
The following diagram outlines the primary transformation and highlights the critical methoxylation step where most side reactions occur.
Caption: General synthetic route to this compound and common side products.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of 3-Hydroxypyrazine-2-carbonitrile. What is the cause and how can I prevent it?
Answer:
Causality: The presence of 3-Hydroxypyrazine-2-carbonitrile is almost always due to a competing nucleophilic aromatic substitution (SNAr) reaction with hydroxide ions (OH⁻).[4] The pyrazine ring is highly electron-deficient, making the 3-position susceptible to nucleophilic attack. If water is present in the reaction mixture, it can either act as a nucleophile itself (less likely) or, more commonly, react with the strong base (sodium methoxide) to generate sodium hydroxide. Hydroxide is a potent nucleophile that competes with methoxide, leading to the formation of the undesired hydroxy byproduct.
Mechanism of Side Reaction:
-
NaOCH₃ + H₂O ⇌ NaOH + CH₃OH
-
3-Chloropyrazine-2-carbonitrile + NaOH → 3-Hydroxypyrazine-2-carbonitrile + NaCl
Preventative Measures & Troubleshooting:
-
Anhydrous Conditions: The most critical factor is ensuring strictly anhydrous (dry) conditions.
-
Solvent: Use freshly distilled, anhydrous methanol. Methanol is hygroscopic and can absorb atmospheric moisture.
-
Reagents: Use freshly opened or properly stored sodium methoxide. If using a solution of sodium methoxide in methanol, ensure it is rated for anhydrous applications. If preparing it yourself from sodium metal and methanol, perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere before use.
-
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes favor the desired methoxylation over hydrolysis, as the activation energy for the two competing reactions may differ.
-
Purification: If the side product has already formed, it can be challenging to remove due to similar polarity. Careful column chromatography on silica gel is the most effective method.[5][6] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, may be required.
Question 2: My reaction is complete, but upon workup and analysis (HPLC, NMR), I observe the formation of Pyrazine-2-carboxamide. Why is my nitrile group hydrolyzing?
Answer:
Causality: The formation of Pyrazine-2-carboxamide indicates the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). This reaction is typically catalyzed by either strong acid or strong base, often in the presence of water.[7]
-
Basic Hydrolysis: During the reaction, excess sodium methoxide can promote nitrile hydrolysis, especially if there is water present and the reaction is run at elevated temperatures or for prolonged periods.
-
Acidic Hydrolysis: During the aqueous workup or purification steps, if the pH becomes strongly acidic (e.g., during a neutralization step), the nitrile can be hydrolyzed.
Preventative Measures & Troubleshooting:
-
Control Stoichiometry: Use a minimal excess of sodium methoxide (e.g., 1.1-1.2 equivalents). A large excess of base increases the likelihood of nitrile hydrolysis.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or extended reaction times. Monitor the reaction by TLC or LC-MS to determine the point of completion and quench it promptly.
-
Careful Workup: When quenching the reaction, neutralize the mixture carefully. A buffered solution or a mild acid (like ammonium chloride solution) is preferable to a strong mineral acid for pH adjustment. Avoid letting the mixture sit for long periods under either strongly basic or acidic conditions.
-
Purification: Pyrazine-2-carboxamide has significantly different polarity compared to the desired product and can typically be separated by standard silica gel chromatography or recrystallization.[6]
Question 3: The yield of my desired product is low, and I've isolated unreacted 3-Chloropyrazine-2-carbonitrile. What could be wrong?
Answer:
Causality: Low conversion is typically due to issues with reagent activity, insufficient reaction time, or suboptimal temperature.
Troubleshooting Steps:
-
Reagent Quality: The primary suspect is often the sodium methoxide. It can degrade upon exposure to air and moisture, converting to sodium carbonate and sodium hydroxide, which reduces its activity as a methoxide source.
-
Solution: Use a fresh bottle of sodium methoxide or titrate an older batch to determine its true concentration before use.
-
-
Reaction Temperature: The SNAr reaction on the pyrazine ring requires a certain activation energy.[8] If the reaction temperature is too low, the rate will be impractically slow.
-
Solution: While low temperatures can suppress side reactions, the reaction may need to be gently warmed (e.g., to 40-50 °C) to proceed at a reasonable rate. Monitor the reaction progress closely by TLC or HPLC to find the optimal balance between reaction rate and side product formation.
-
-
Solvent Volume: If the reaction is too dilute, the collision frequency between reactants will be low, leading to a slow reaction.
-
Solution: Ensure the concentration is appropriate, typically in the range of 0.1-0.5 M.
-
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the cyano and chloro groups in the SNAr reaction?
-
Q2: Can I use other methoxide sources, like potassium methoxide?
-
A2: Yes, other alkali metal methoxides can be used. However, sodium methoxide is the most common due to its cost-effectiveness and well-documented reactivity. Ensure whichever source you use is anhydrous.
-
-
Q3: What analytical techniques are best for monitoring this reaction?
-
A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of the starting material (3-Chloropyrazine-2-carbonitrile). For quantitative analysis and detection of side products, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and identifying impurities after isolation.
-
-
Q4: How should I store this compound?
-
A4: The compound should be stored in a cool, dry place, away from moisture and light, preferably under an inert atmosphere to prevent slow hydrolysis of the nitrile over time.
-
Summary of Key Parameters and Side Products
| Parameter / Byproduct | Potential Cause | Preventative Action |
| 3-Hydroxypyrazine-2-carbonitrile | Presence of water/hydroxide in the reaction. | Use anhydrous solvents and reagents; flame-dry glassware. |
| Pyrazine-2-carboxamide | Hydrolysis of the nitrile group (harsh pH, water). | Control base stoichiometry; use mild workup conditions. |
| Low Conversion | Degraded sodium methoxide; temperature too low. | Use fresh/active reagents; optimize reaction temperature. |
Detailed Experimental Protocol: Methoxylation
Warning: This procedure involves hazardous materials. Perform a full risk assessment and conduct the experiment in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
-
Reaction Setup:
-
To the flask, add 3-Chloropyrazine-2-carbonitrile (1.0 eq).
-
Add anhydrous methanol (to make a ~0.2 M solution) via cannula or syringe.
-
Cool the resulting solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add sodium methoxide (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
References
- Vertex AI Search, "Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery". Accessed January 15, 2026.
- Vertex AI Search, "3-Chloropyrazine-2-carbonitrile | 55557-52-3 - Benchchem". Accessed January 15, 2026.
- Vertex AI Search, "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity - Benchchem". Accessed January 15, 2026.
- Vertex AI Search, "What are the side effects of Favipiravir? - Patsnap Synapse". Accessed January 15, 2026.
- Vertex AI Search, "Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Sterispharma". Accessed January 15, 2026.
- Vertex AI Search, "Nucleophilic aromatic substitution - Wikipedia". Accessed January 15, 2026.
- Vertex AI Search, "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". Accessed January 15, 2026.
- Vertex AI Search, "Final reactions of the three favipiravir (FVP) synthesis pathways. NaI,...
- Vertex AI Search, "WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google P
- Vertex AI Search, "3-Chloropyrazine-2-carbonitrile | 55557-52-3 - ChemicalBook". Accessed January 15, 2026.
- Vertex AI Search, "A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib". Accessed January 15, 2026.
- Vertex AI Search, "Favipiravir - Wikipedia". Accessed January 15, 2026.
- Vertex AI Search, "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH". Accessed January 15, 2026.
- Vertex AI Search, "Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor - Organic Syntheses". Accessed January 15, 2026.
- Vertex AI Search, "Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry". Accessed January 15, 2026.
- Vertex AI Search, "Optimisation for the hydration of the pyrazine-2-carbonitrile.
- Vertex AI Search, "Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH". Accessed January 15, 2026.
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor | Request PDF - ResearchG
- Vertex AI Search, "Synthesis of 3‐alkyl‐2‐methoxypyrazines (MPs) according to Seifert...
- Vertex AI Search, "Main reaction pathways for the formation of pyrazine derivatives from...
- Vertex AI Search, "Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile - Benchchem". Accessed January 15, 2026.
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during its synthesis and handling. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions to specific issues you may face in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common pathway involves the methoxylation of a 3-halopyrazine-2-carbonitrile precursor, such as 3-chloropyrazine-2-carbonitrile. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-chloropyrazine-2-carbonitrile is a common impurity if the methoxylation reaction does not go to completion.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-methoxypyrazine-2-carboxamide or 3-methoxypyrazine-2-carboxylic acid.
-
By-products from Precursor Synthesis: If the precursor, 3-chloropyrazine-2-carbonitrile, was synthesized from pyrazine-2-carbonitrile, you might encounter unreacted pyrazine-2-carbonitrile or isomeric chloropyrazine species.
-
Residual Solvents: Solvents used during synthesis and work-up, such as toluene, dichloromethane (DCM), ethyl acetate, or alcohols, may be present in the crude product.[1]
-
Inorganic Salts: Salts like sodium chloride can be generated as a byproduct of the methoxylation reaction.
Q2: What is a general recommendation for the initial purification of crude this compound?
A2: For a solid crude product, a preliminary wash with a non-polar solvent like hexane or petroleum ether can be effective in removing non-polar impurities. Subsequently, recrystallization is often a good first-line purification technique. If the product is an oil or if recrystallization fails to yield a product of sufficient purity, column chromatography on silica gel is recommended.
Q3: How should I handle and store purified this compound?
A3: Methoxypyrazines are known to be relatively stable; however, prolonged exposure to light and heat should be avoided to prevent potential degradation.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and stored in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Purification Issues
This section provides a detailed breakdown of common purification problems and their solutions.
Issue 1: The crude product is an oil or fails to crystallize.
-
Potential Cause: The presence of significant amounts of impurities can lower the melting point of the compound and inhibit crystallization. Residual solvents can also contribute to the product being an oil.
-
Troubleshooting Workflow:
Diagram: Troubleshooting Oily Product
Caption: Decision workflow for handling an oily crude product.
Step-by-Step Protocol:
-
Trituration: Place the oily product in a flask and add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the mixture. This may induce crystallization by dissolving non-polar impurities and providing a nucleation surface.
-
Solvent Removal: If trituration fails, remove all volatile solvents under high vacuum, possibly with gentle heating, to eliminate residual processing solvents that may be preventing solidification.
-
Recrystallization Attempt: If a solid is obtained after trituration or solvent removal, proceed with recrystallization. If the product remains an oil, column chromatography is the next logical step.
-
Issue 2: Poor recovery after recrystallization.
-
Potential Cause: The chosen recrystallization solvent may be too good, meaning the compound has high solubility even at low temperatures. Using an excessive volume of solvent will also lead to significant product loss in the mother liquor.
-
Solution:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test the solubility of a small amount of your crude product in various solvents. Common choices for pyrazine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.[3][4]
-
Solvent Pairs: If a single suitable solvent cannot be identified, a mixed solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat gently to obtain a clear solution and then allow it to cool slowly. A common and effective pair is ethanol/water.[3][5]
Solvent/Solvent Pair Polarity Comments Ethanol Polar Often a good starting point for pyrazine derivatives.[3] Isopropanol Polar Can be a good alternative to ethanol. Ethyl Acetate/Hexane Medium/Non-polar A versatile system for compounds of intermediate polarity. Dichloromethane/Hexane Medium/Non-polar Good for less polar compounds, but be mindful of the volatility of DCM. Ethanol/Water Polar Effective for many polar to moderately polar organic compounds.[3] -
Issue 3: Persistent impurity with similar polarity after column chromatography.
-
Potential Cause: Co-elution of an impurity with a very similar polarity to this compound. A likely candidate is the unreacted starting material, 3-chloropyrazine-2-carbonitrile, or the hydrolysis product, 3-methoxypyrazine-2-carboxamide.
-
Troubleshooting Workflow:
Diagram: Optimizing Chromatographic Separation
Caption: A systematic approach to resolving co-eluting impurities.
Step-by-Step Protocol:
-
Optimize Eluent System:
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from the impurity.
-
Solvent Systems: A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[6][7] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Dichloromethane can also be an effective eluent.[1][8]
-
Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation.
-
-
Alternative Chromatography:
-
If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic, depending on the properties of your compound and impurities).
-
-
Combined Purification: It may be necessary to combine techniques. For example, run a column to remove the bulk of the impurities and then recrystallize the partially purified product to remove the final traces of the co-eluting impurity.
-
Issue 4: Suspected hydrolysis of the nitrile group.
-
Potential Cause: Exposure of the nitrile to acidic or basic conditions, particularly with water present during the work-up or purification, can lead to the formation of 3-methoxypyrazine-2-carboxamide or the corresponding carboxylic acid.
-
Analytical Detection:
-
NMR Spectroscopy: The presence of the amide can be identified by the appearance of two broad singlets in the 1H NMR spectrum corresponding to the -NH2 protons. The carboxylic acid will show a very broad singlet for the acidic proton.
-
IR Spectroscopy: The nitrile group has a characteristic sharp absorption around 2230 cm⁻¹. The appearance of a strong carbonyl stretch around 1650-1680 cm⁻¹ for the amide or 1700-1730 cm⁻¹ for the carboxylic acid, along with N-H or O-H stretches, would indicate hydrolysis.
-
-
Purification Strategy:
-
Column Chromatography: The amide and carboxylic acid are significantly more polar than the nitrile. A standard silica gel column with a hexane/ethyl acetate gradient should effectively separate these impurities. The more polar hydrolysis products will have a much lower Rf value.
-
Acid-Base Extraction (for carboxylic acid): If the carboxylic acid is the primary impurity, an acid-base extraction can be performed. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer. The organic layer containing the desired nitrile can then be washed with brine, dried, and concentrated. Caution: This method may not be suitable if the nitrile is also susceptible to base-catalyzed hydrolysis.
-
References
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Kovalenko, S. I., et al. (2014). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-3-(1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mutarutwa, B., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]
-
Virginia Tech. (n.d.). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. VTechWorks. Retrieved from [Link]
-
Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176-2179. Retrieved from [Link]
-
MDPI. (2022). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Retrieved from [Link]
-
OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
- Google Patents. (1986). A process for the preparation of pyrazine derivatives.
-
Chapman, D. M., et al. (2004). Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. Journal of Agricultural and Food Chemistry, 52(17), 5431-5435. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
European Patent Office. (1983). A process for the preparation of pyrazine derivatives. Retrieved from [Link]
-
RMIT University - Figshare. (2024). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Retrieved from [Link]
-
Conicet. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
- Google Patents. (2023). WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4.
- Google Patents. (2014). WO2014047822A1 - Method for preparation of buserelin.
- Google Patents. (2016). US9458115B2 - Synthesis of substituted pyrazines.
-
SpectraBase. (n.d.). 2-Ethyl-3-methoxy-pyrazine. Retrieved from [Link]
-
MDPI. (2019). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Retrieved from [Link]
- Google Patents. (2021). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
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- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Degradation of 3-Methoxypyrazine-2-carbonitrile - A Guide to Experimental Design and Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Methoxypyrazine-2-carbonitrile. As a substituted pyrazine, this molecule holds potential interest for researchers in medicinal chemistry and drug development, where the pyrazine scaffold is a common feature in various therapeutic agents. This document provides a comprehensive framework for investigating the stability of this compound. Due to the absence of specific published stability data for this exact molecule, this guide is structured to empower researchers to design, execute, and troubleshoot their own stability studies by applying established principles of forced degradation and drawing logical inferences from the known chemistry of its functional groups.
Our approach is built on providing not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your results are reliable.
Part 1: Frequently Asked Questions - Predicted Stability Profile
This section addresses the anticipated chemical liabilities of this compound based on first principles and data from structurally related compounds.
Q1: What are the primary chemical liabilities of the this compound structure?
The molecule's stability is primarily influenced by three functional groups: the pyrazine ring, the methoxy group, and the nitrile group.
-
Pyrazine Ring: This aromatic N-heterocycle is generally stable but can be susceptible to oxidation at the nitrogen atoms to form N-oxides. The electron-deficient nature of the ring also influences the reactivity of its substituents.[1][2]
-
Methoxy Group (-OCH₃): As an alkoxy group on an aromatic ring, it is susceptible to ether cleavage under harsh acidic conditions (e.g., strong Lewis or protic acids) to yield a hydroxypyrazine.
-
Nitrile Group (-C≡N): The nitrile group is prone to hydrolysis under both acidic and basic conditions. This typically proceeds first to a carboxamide intermediate and then to a carboxylic acid upon further hydrolysis. At very high temperatures, nitrile-containing compounds can undergo complex thermal decomposition.[3][4]
Q2: How is the compound expected to behave under acidic or basic (hydrolytic) conditions?
Hydrolysis is a significant potential degradation pathway.
-
Acidic Conditions: We predict that the primary degradation route will be the hydrolysis of the nitrile group to 3-methoxypyrazine-2-carboxamide and subsequently to 3-methoxypyrazine-2-carboxylic acid. Under more forcing acidic conditions (e.g., high temperature, concentrated acid), cleavage of the methoxy ether bond is a secondary possibility.
-
Basic Conditions: Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxamide and carboxylate salt is the most probable degradation pathway. This reaction is often faster than acid-catalyzed hydrolysis for nitriles.
Q3: Is this compound susceptible to oxidation?
Yes, oxidative degradation is a plausible pathway. The nitrogen atoms in the pyrazine ring are potential sites for oxidation, leading to the formation of N-oxides. This can be tested using common laboratory oxidants like hydrogen peroxide. The reaction may be catalyzed by trace metals.[1][5]
Q4: What is the likely impact of heat (thermal stress) on the compound?
In the solid state and in solution, this compound is expected to be reasonably stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur. Studies on other nitrile-containing molecules show that pyrolysis can lead to complex reactions, including the potential release of toxic gases like hydrogen cyanide (HCN) at very high temperatures (>400°C).[4][6] For typical pharmaceutical stress testing conditions (e.g., 80°C), the primary concern would be accelerating other degradation pathways like hydrolysis.
Q5: Should I be concerned about photostability?
Aromatic and heteroaromatic systems often absorb UV light, making them susceptible to photodegradation. The pyrazine ring can undergo photochemical reactions.[7] It is crucial to conduct photostability studies as per ICH Q1B guidelines to determine if the compound requires protection from light during storage and handling. Degradation can involve radical mechanisms, leading to a complex mixture of products.[7]
Part 2: Troubleshooting Guide for Stability Studies
This section provides practical advice for common issues encountered during stability experiments.
Q1: I'm observing a rapid loss of my compound in an unbuffered aqueous solution. What should I investigate first?
-
Check the pH: Even unbuffered water can have a pH that promotes slow hydrolysis. Measure the initial pH of your solution.
-
Analyze for Degradants: Use a high-resolution analytical technique like LC-MS to check for the presence of the expected hydrolysis products (the amide or carboxylic acid). This will confirm the degradation pathway.
-
Control Light Exposure: Ensure your vials are protected from light (amber vials or wrapped in foil) to rule out photodegradation.
-
Evaluate Container Compatibility: While less common for small molecules, assess if the compound is adsorbing to the surface of your container.
Q2: My mass balance is below 90% in my forced degradation study. Where could the parent compound be going?
Poor mass balance suggests that the degradation products are not being detected by your primary analytical method (usually UV-HPLC).
-
Formation of Non-UV Active Degradants: The pyrazine ring might have been cleaved, destroying the chromophore.
-
Formation of Volatile Degradants: Small molecules formed during degradation may be lost to the headspace. This is a possibility in thermal studies.
-
Precipitation or Polymerization: Highly degraded material may precipitate out of solution or form polymeric structures that are not eluted from the HPLC column.
-
Troubleshooting Steps:
-
Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Analyze the sample headspace using Headspace GC-MS if volatile degradants are suspected.
-
Visually inspect vials for any precipitate.
-
Q3: I'm struggling to achieve baseline separation between the parent peak and a degradant in my HPLC method. What should I do?
This is a common challenge in developing a stability-indicating method.
-
Adjust Mobile Phase pH: The ionization state of your parent compound and its degradants (especially the carboxylic acid) will significantly affect retention. Experiment with a pH range that is +/- 2 pH units away from the pKa of the analytes.
-
Change Column Chemistry: If you are using a standard C18 column, try a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic and polar compounds.
-
Modify the Gradient: Make the gradient shallower around the elution time of the critical pair to increase resolution.
-
Reduce Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure.
Part 3: Protocols for Stability Assessment
These protocols provide a robust starting point for your investigations. They are designed to be self-validating by including necessary controls and checks.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[8][9]
Objective: To generate a degradation profile for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, prepare a sample in a clear and an amber vial to assess photolytic effects.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to ~100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.[9]
-
Thermal Degradation (Solution): Dilute the stock solution with purified water to ~100 µg/mL. Heat at 80°C, protected from light, for 48 hours.
-
Thermal Degradation (Solid State): Place a few milligrams of the solid compound in an open vial and heat at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid compound and a solution (~100 µg/mL in water) to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²). A sample protected from light (wrapped in foil) should be run as a control.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples using a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize degradants using MS data.
-
Perform a mass balance calculation to ensure all major components are accounted for.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method Development
Objective: To develop an analytical method capable of separating this compound from all potential degradation products.[10][11]
Starting Conditions:
-
Column: C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (or determined by UV scan). Mass Spectrometry (ESI+).
-
Injection Volume: 5 µL.
Optimization Strategy:
-
Analyze Stressed Samples: Inject the degraded samples from Protocol 1.
-
Verify Peak Purity: Use a Photodiode Array (PDA) detector to check the peak purity of the parent compound in the presence of degradants.
-
Adjust Gradient: If co-elution occurs, modify the gradient slope to improve resolution.
-
Modify pH: If separation is still poor, prepare mobile phases with a different modifier (e.g., 10 mM ammonium formate, pH adjusted to 3.5 or 6.5) to alter the selectivity.
Part 4: Data Interpretation and Visualization
Data Summary
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Duration/Temp. | % Degradation | Major Degradants (m/z) | Observations |
| 0.1 N HCl | 24h / 60°C | |||
| 0.1 N NaOH | 4h / 60°C | |||
| 3% H₂O₂ | 24h / RT | |||
| Heat (Solid) | 48h / 80°C | |||
| Heat (Solution) | 48h / 80°C | |||
| Light (ICH Q1B) | Per Guideline |
Note: This table serves as a template for reporting experimental findings.
Visual Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Predicted major degradation pathways.
References
-
Syam, S., Abdel-Wahab, B.F. & Al-Harrasi, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
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Müller, R. & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
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Venkatesh, D.N. & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. National Center for Biotechnology Information.
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science.
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
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Błaszkiewicz, P., et al. (2023). Graph of changes of 2-Isopropyl-3-Methoxypyrazine content of... ResearchGate.
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PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. National Center for Biotechnology Information.
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Human Metabolome Database. (2012). Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). HMDB.
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PubMed. (n.d.). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. National Center for Biotechnology Information.
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ResearchGate. (n.d.). TiO2 photocatalysis of 2-isopropyl-3-methoxy pyrazine taste and odor compound in aqueous phase: Kinetics, degradation pathways and toxicity evaluation. ResearchGate.
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ResearchGate. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ResearchGate.
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ResearchGate. (n.d.). Synthetic route of 2-alkyloxy-pyridine-3-carbonitrile derivatives 4a–x. ResearchGate.
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BOCSCI. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. BOC Sciences.
-
Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.
-
PubMed. (2014). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. National Center for Biotechnology Information.
-
ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides. ResearchGate.
-
MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI.
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ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile synthesis. ChemicalBook.
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Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
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BenchChem. (n.d.). 3-Chloropyrazine-2-carbonitrile | 55557-52-3. BenchChem.
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BenchChem. (n.d.). Navigating the Physicochemical Landscape of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability. BenchChem.
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Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Wikipedia.
-
ResearchGate. (n.d.). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. ResearchGate.
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MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI.
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ResearchGate. (n.d.). Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay. ResearchGate.
-
BenchChem. (n.d.). 3-Phenoxypyrazine-2-carbonitrile | Research Chemical. BenchChem.
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ResearchGate. (n.d.). Percentage of the free 3-isobutyl-2-methoxypyrazine in the solution... ResearchGate.
-
MDPI. (n.d.). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). MDPI.
-
ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate.
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National Institutes of Health (NIH). (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. NIH.
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NRC Research Press. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive.
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NIST. (n.d.). Thermal degradation of polymers at high temperatures. NIST Technical Series Publications.
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MDPI. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. MDPI.
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Technical Support Center: Optimizing Synthesis of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, validated protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction: The Synthetic Strategy
The synthesis of this compound is most effectively achieved via a two-step sequence. This process begins with the chlorination of a pyrazine precursor to generate a key intermediate, 3-Chloropyrazine-2-carbonitrile. This intermediate is then subjected to a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro group is displaced by a methoxide source.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strongly electron-withdrawing nitrile group (-CN) at the C-2 position. This electronic arrangement makes the C-3 position highly electrophilic and thus susceptible to attack by nucleophiles, facilitating the displacement of the chloro leaving group.[1][2][3] Understanding this principle is fundamental to troubleshooting and optimizing the reaction.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low or No Yield of 3-Chloropyrazine-2-carbonitrile (Step 1)
Question: I am attempting to synthesize the 3-chloropyrazine-2-carbonitrile intermediate from pyrazine-2-carbonitrile using sulfuryl chloride, but my yield is very low, or I am only recovering the starting material. What are the likely causes?
Answer:
This chlorination reaction is a robust but technique-sensitive procedure. Low yields typically stem from issues with reagent quality, temperature control, or inadequate workup.
-
Causality Analysis:
-
Reagent Inactivity: Sulfuryl chloride (SO₂Cl₂) can decompose upon exposure to moisture. If the reagent is old or has been improperly stored, its potency will be diminished, leading to incomplete conversion. Similarly, the N,N-Dimethylformamide (DMF) used as a catalyst must be anhydrous.
-
Suboptimal Temperature: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction and is then allowed to warm to room temperature.[4][5] Improper temperature control can lead to the formation of undesired side products or decomposition.
-
Inefficient Extraction/Neutralization: The workup procedure involves quenching with ice water and neutralizing with sodium bicarbonate to remove excess acid and inorganic byproducts.[4][5] Incomplete neutralization or inefficient extraction of the product into the organic phase will directly result in yield loss.
-
-
Troubleshooting Action Plan:
-
Verify Reagent Quality: Use a fresh, unopened bottle of sulfuryl chloride or purify older reagent by distillation. Ensure your DMF and toluene are anhydrous.
-
Strict Temperature Control: Maintain the ice bath during the initial addition of SO₂Cl₂ and monitor the internal temperature. Allow the reaction to warm to room temperature gradually as specified in the protocol.
-
Thorough Workup: During the quench, add ice water slowly to a cooled solution of the reaction mixture. When neutralizing with solid NaHCO₃, add it portion-wise until effervescence ceases completely to ensure all acidic components are neutralized. Use a separatory funnel for extractions and perform at least three extractions with diethyl ether to ensure complete recovery of the product from the aqueous layer.
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Purification: The crude product is often an oil. Purification via silica gel chromatography is essential to isolate the pure compound from baseline impurities.[4][5]
-
Issue 2: Low Yield During Methoxylation (Step 2)
Question: My SNAr reaction of 3-Chloropyrazine-2-carbonitrile with sodium methoxide is giving a poor yield of the desired this compound. What is going wrong?
Answer:
A low yield in this nucleophilic aromatic substitution step is almost always related to the quality of the nucleophile, the solvent, or the reaction temperature. The reaction of chloropyrazines with sodium methoxide is a well-established method for producing methoxypyrazines.[6]
-
Causality Analysis:
-
Inactive Sodium Methoxide: Sodium methoxide (NaOMe) is highly hygroscopic and reacts readily with water to form methanol and sodium hydroxide. It also reacts with atmospheric CO₂. If the reagent is hydrated or carbonated, the concentration of the active methoxide nucleophile is reduced, leading to an incomplete reaction. The presence of hydroxide can also lead to undesired side products, such as the corresponding hydroxypyrazine.
-
Presence of Water in the Solvent: The reaction should be run under anhydrous conditions. Methanol is the typical solvent of choice. The presence of water in the methanol will consume the sodium methoxide, reducing its effective concentration.
-
Insufficient Reaction Time or Temperature: While the SNAr reaction on this activated pyrazine system is generally efficient, it may require heat (reflux) to proceed to completion in a reasonable timeframe.[7] Insufficient heating or time will result in a significant amount of unreacted starting material.
-
-
Troubleshooting Action Plan:
-
Use High-Quality, Dry Reagents: Use freshly opened, anhydrous sodium methoxide. If its quality is uncertain, it is better to prepare it fresh by carefully adding sodium metal to anhydrous methanol. Use anhydrous grade methanol as the solvent.
-
Ensure Anhydrous Conditions: Flame-dry your glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to reflux. Continue heating until TLC analysis shows complete consumption of the 3-chloropyrazine-2-carbonitrile starting material.
-
Consider Nucleophile Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium methoxide to ensure the reaction is driven to completion, accounting for any minor impurities or handling losses.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
Technical Support Center: Spectroscopic Analysis of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for the spectroscopic analysis of 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and quality control professionals who work with this compound. Here, we address common and complex issues encountered during routine spectroscopic analysis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only solve problems but also to understand their origins, leading to more robust and reliable experimental outcomes.
I. Compound Profile: Expected Spectroscopic Data
Before troubleshooting, it is critical to have a baseline understanding of the expected spectral characteristics of pure this compound. Discrepancies from these values are the primary indicators of issues related to sample purity, instrument calibration, or experimental methodology.
| Spectroscopic Technique | Feature | Expected Value / Observation | Notes |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~8.3-8.5 ppm (d, 1H), ~8.1-8.3 ppm (d, 1H), ~4.1 ppm (s, 3H) | The two aromatic protons on the pyrazine ring will appear as doublets. The methoxy group will be a sharp singlet. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~160 ppm (C-O), ~145-150 ppm (2x Ar-CH), ~130 ppm (Ar-C-CN), ~115 ppm (CN), ~54 ppm (OCH₃) | Note: These are approximate values. The quaternary carbon attached to the nitrile is often of lower intensity. |
| FTIR (ATR) | Wavenumber (cm⁻¹) | ~2230-2240 cm⁻¹ (C≡N stretch), ~3050-3100 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (sp³ C-H stretch), ~1500-1600 cm⁻¹ (C=N, C=C ring stretch), ~1020-1250 cm⁻¹ (C-O stretch) | The nitrile peak is typically sharp and easily identifiable. The C-O stretch of the methoxy group is also a key diagnostic peak. |
| Mass Spectrometry (EI) | m/z | 135.04 (M⁺, Molecular Ion), 104 (M⁺ - OCH₃), 94 | The molecular ion peak should be prominent. Common fragments arise from the loss of the methoxy group or other ring fragments.[1][2] |
| UV-Vis (Ethanol) | λ_max_ | ~260-270 nm, ~310-320 nm | These absorptions are attributed to π→π* and n→π* transitions of the pyrazine ring system.[3] |
II. Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation. However, its complexity can lead to a variety of issues.
FAQ 1: Why are the peaks in my ¹H NMR spectrum broad?
Broad peaks can obscure coupling information and lead to inaccurate integration. The primary causes are related to magnetic field inhomogeneity, sample properties, or chemical dynamics.[4]
Answer:
-
Poor Shimming: The most common cause of peak broadening is an inhomogeneous magnetic field across the sample.[5] The instrument's shimming coils are designed to counteract this, but an improperly shimmed sample will result in broad, often asymmetric, peaks.
-
Causality: Nuclei in different parts of the sample experience slightly different magnetic field strengths, causing them to resonate at a range of frequencies instead of a single, sharp frequency.[6]
-
Solution: Re-shim the instrument, focusing on the Z1 and Z2 shims for basic line shape, followed by spinning (X1, Y1) and non-spinning shims. If the problem persists, use a standard calibration sample to verify that the issue is with your sample and not the spectrometer probe.[6]
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which slows molecular tumbling and shortens relaxation times, resulting in broader peaks.[5]
-
Solution: Dilute your sample. For this compound, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient.
-
-
Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause severe peak broadening.
-
Solution: Degas your sample by bubbling an inert gas like nitrogen or argon through the NMR tube for several minutes before capping. If metal contamination is suspected from the synthesis (e.g., residual catalysts), purification by column chromatography or treatment with a chelating agent may be necessary.
-
FAQ 2: I see unexpected peaks in my spectrum. What are they?
Extraneous peaks are a frequent problem, often originating from solvents, water, or synthesis byproducts.
Answer:
-
Residual Solvents: Even after drying under high vacuum, residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) can be present.[4]
-
Solution: Consult a residual solvent table to match the unexpected peaks to common laboratory solvents. If a solvent is identified, re-dissolve the sample in a minimal amount of a low-boiling-point solvent (like DCM) and re-evaporate under high vacuum.
-
-
Water: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture.[4]
-
Solution: Use freshly opened or properly stored deuterated solvents. A broad singlet between 1.5-2.0 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆ is often indicative of water. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or diminish due to proton exchange.[4]
-
-
Synthesis-Related Impurities: Low yields or incomplete reactions in pyrazine synthesis can leave behind starting materials or intermediates.[7]
-
Common Impurities:
-
Dihydropyrazine Intermediate: Incomplete oxidation can leave the dihydropyrazine precursor, which will have a distinctly different (more upfield) aromatic and aliphatic proton signature.
-
Oligomeric Byproducts: High concentrations during synthesis can lead to oligomerization.[8] These often appear as a complex set of broad, poorly resolved peaks in the baseline.
-
-
Solution: Repurify the sample, typically via column chromatography, using a different solvent system to improve separation.
-
Troubleshooting Workflow: Unexpected NMR Peaks
This workflow provides a systematic approach to identifying the source of unknown signals in your NMR spectrum.
Caption: A decision tree for identifying sources of contamination in NMR spectra.
III. Troubleshooting IR Spectroscopy
FTIR is excellent for identifying functional groups. Problems usually arise from sample preparation or spectral artifacts.
FAQ 3: My nitrile (C≡N) peak is weak or absent. What's wrong?
Answer:
-
Purity Issue: The most straightforward explanation is that the compound is not what you think it is, or it is highly impure. The nitrile stretch around 2230 cm⁻¹ is sharp and should be clearly visible. Its absence is a significant red flag.
-
Solution: First, confirm the structure with a more definitive technique like NMR or mass spectrometry. If the compound is correct, it must be repurified.
-
-
Improper Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, poor contact between the sample and the ATR crystal will result in a weak overall signal, including the nitrile peak.
-
Solution: Ensure the solid sample is pressed firmly and evenly against the crystal to maximize contact. The pressure arm should be tightened sufficiently. Clean the crystal with an appropriate solvent (e.g., isopropanol) before and after use to remove any residue.
-
FAQ 4: Why does my spectrum have a very broad absorption around 3200-3600 cm⁻¹?
Answer: This broad peak is almost always due to O-H stretching vibrations, indicating the presence of water or an alcohol.
-
Water Contamination: The sample or the KBr (if making a pellet) may be wet.
-
Solution: Dry your sample thoroughly in a vacuum oven. If using KBr, dry it in an oven at >100°C for several hours before use and store it in a desiccator. When using ATR, ensure the crystal and sample are completely dry.
-
-
Synthetic Byproduct: If the synthesis involved hydrolysis of a related functional group, you might have a carboxylic acid or alcohol impurity. However, for this compound, this is less likely than simple water contamination.
IV. Troubleshooting Mass Spectrometry
Mass spectrometry provides crucial molecular weight and fragmentation data. Common issues include poor signal intensity and incorrect mass assignments.
FAQ 5: I can't find the molecular ion peak (M⁺) at m/z 135.
Answer:
-
Ionization Technique is Too Harsh: Electron Impact (EI) ionization can sometimes be too energetic for certain molecules, causing the molecular ion to fragment completely before it can be detected.
-
Solution: Switch to a softer ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are much less energetic and are more likely to yield a strong signal for the protonated molecule [M+H]⁺ at m/z 136.
-
-
Poor Signal Intensity: The concentration of the sample may be too low, or the instrument may not be tuned correctly.[9]
-
Solution:
-
Concentration: Prepare a more concentrated sample solution for infusion or injection.
-
Tuning & Calibration: Ensure the mass spectrometer is properly tuned and calibrated across the desired mass range using a standard calibration compound.[9]
-
-
-
Nitrogen Source Issues (for LC-MS): In ESI, the nitrogen gas used as a nebulizer and drying gas is critical. Insufficient flow or purity can severely impact signal.[10]
-
Solution: Check the nitrogen gas supply for adequate pressure and flow rate. Ensure all filters in the gas line are clean.[10]
-
V. Troubleshooting UV-Vis Spectroscopy
UV-Vis is used to study the electronic transitions within the conjugated pyrazine system. Issues often relate to solvent choice, concentration, and instrument baseline.
FAQ 6: My absorbance reading is over 2.0, and the peaks are flat at the top.
Answer: This is a classic case of the sample being too concentrated.
-
Causality: The detector has a limited linear range. When the absorbance is too high, the detector becomes saturated, and it can no longer accurately measure the amount of light passing through the sample. This violates the Beer-Lambert Law.[11]
-
Solution: Dilute the sample serially until the maximum absorbance (λ_max_) is within the optimal range of 0.3-1.0 absorbance units. This ensures the measurement is within the linear dynamic range of the instrument.
FAQ 7: The baseline of my spectrum is noisy or has sharp, random spikes.
Answer:
-
Lamp or Detector Issue: The deuterium (UV) or tungsten (visible) lamp may be nearing the end of its life, causing unstable light output.[12]
-
Solution: Check the lamp's usage hours in the instrument software. If it exceeds the manufacturer's recommended lifetime, it should be replaced. The issue could also be with the photodetector. A service call may be required.
-
-
Particulates in the Sample: Suspended particles in the solution can scatter light, leading to a noisy baseline and inaccurate absorbance readings.
-
Solution: Filter your sample through a 0.22 or 0.45 µm syringe filter before placing it in the cuvette.[5]
-
-
Dirty or Scratched Cuvette: Fingerprints, smudges, or scratches on the cuvette's optical surfaces will scatter light and interfere with the measurement.[11]
VI. Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
This protocol is a definitive method for confirming if an unknown NMR peak is from water or another exchangeable proton (e.g., -OH, -NH).
-
Acquire Initial Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Suspect Peak: Locate the peak you suspect is due to water (typically a broad singlet).
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the second spectrum to the first. The peak corresponding to the exchangeable proton should have disappeared or be significantly reduced in intensity, confirming its identity.[4]
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Photonics.com. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. [Link]
-
Biocompare. Troubleshooting in UV/Vis Spectrophotometry. [Link]
-
San Diego State University NMR Facility. Common Problems | SDSU NMR Facility. [Link]
-
CDN. Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]
-
Chemistry For Everyone (YouTube). How To Do IR Spectroscopy Problems? [Link]
-
Pharmaffiliates. Pyrazine-impurities. [Link]
-
ResearchGate. Why am I seeing artifacts in my UV-Vis spectrum? [Link]
-
Hinotek. 20 Common Problems for Spectrophotometers. [Link]
-
PubChem. 2-Isopropyl-3-methoxypyrazine. [Link]
-
University of Colorado Boulder. Spectroscopy Problems. [Link]
-
NIH National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
Chemistry LibreTexts. 4.8 Infrared Spectroscopy Problems. [Link]
-
ResearchGate. Problems with Infrared Spectroscopy. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
LabRulez LCMS. 5 Common Nitrogen Issues in LC-MS. [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. [Link]
-
ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]
-
VTechWorks. Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. [Link]
-
NIST WebBook. Pyrazine, 2-methoxy-3-(1-methylethyl)-. [Link]
-
DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]
-
PubChem. 2-Isobutyl-3-methoxypyrazine. [Link]
-
NIST WebBook. 2-Ethyl-3-methoxypyrazine. [Link]
-
Wikipedia. 3-Isobutyl-2-methoxypyrazine. [Link]
-
Human Metabolome Database. Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). [Link]
-
ResearchGate. Pyrazines: Occurrence, formation and biodegradation. [Link]
-
University of Wisconsin-Madison. Chemistry 326: Experiment #2. [Link]
-
NIH National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
MDPI. UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. [Link]
-
ResearchGate. Normalized UV–Vis absorbance spectra for crystals 1–3, respectively. [Link]
-
ResearchGate. a) UV–vis absorption spectra of 3‐CBPy, 4‐mCBPy, and tri‐PXZ‐TRZ and... [Link]
-
Chemistry LibreTexts. 3: UV Spectroscopy. [Link]
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Technical Support Center: Overcoming the Low Reactivity of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile yet often recalcitrant building block. Here, we will delve into the underlying reasons for its low reactivity and provide practical, field-proven troubleshooting strategies and frequently asked questions to help you advance your synthetic endeavors.
Understanding the Challenge: The Electronic Dichotomy of this compound
The core of the issue with this compound lies in the electronic nature of the pyrazine ring, further complicated by its substituents. Pyrazines are inherently electron-deficient aromatic systems due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency generally renders them poor substrates for electrophilic aromatic substitution but potentially suitable for nucleophilic aromatic substitution.
However, the substituents on this compound create a chemical conundrum:
-
The Methoxy Group (-OCH₃): Positioned at C3, this group is a powerful electron-donating group (EDG) through resonance. It pushes electron density into the pyrazine ring, counteracting the inherent electron deficiency.
-
The Carbonitrile Group (-CN): Located at C2, the nitrile is a strong electron-withdrawing group (EWG) through both induction and resonance. It pulls electron density away from the ring.
This push-pull relationship deactivates the pyrazine ring in complex ways. The methoxy group, for instance, can hinder the oxidative addition step in palladium-catalyzed cross-coupling reactions, a common method for functionalizing heteroaromatics.[2]
Below is a diagram illustrating the electronic influences on the this compound core.
Caption: Electronic tug-of-war in this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound failing or giving low yields?
A1: The electron-donating methoxy group at the 3-position can significantly slow down the rate-determining oxidative addition step of the catalytic cycle.[2] The palladium(0) catalyst has more difficulty inserting into the carbon-halogen bond adjacent to the electron-rich methoxy group. Additionally, the nitrogen atoms in the pyrazine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition.[3]
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAᵣ) on the pyrazine ring. Why is it not proceeding as expected?
A2: While pyrazines are generally susceptible to SNAᵣ, the electron-donating methoxy group counteracts the ring's inherent electron deficiency, making it less electrophilic and thus less reactive towards nucleophiles. For a successful SNAᵣ reaction, a good leaving group at a position activated by an electron-withdrawing group is typically required.
Q3: Can I hydrolyze the nitrile group to a carboxylic acid? The reaction seems to be very sluggish.
A3: Yes, hydrolysis is possible, but often requires harsh conditions. The pyrazine ring and the adjacent methoxy group can sterically hinder the approach of water or hydroxide to the nitrile carbon.[4][5] Standard hydrolysis conditions may not be sufficient.
Q4: Is the methoxy group stable to the reaction conditions I am using?
A4: The methoxy group on a pyrazine ring is generally stable. However, under strongly acidic and high-temperature conditions, cleavage to the corresponding hydroxypyrazine can occur.[6] It is crucial to monitor for this potential side product.
Troubleshooting Guides
Issue 1: Failed or Low-Yielding Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Underlying Cause: Deactivation of the pyrazine ring by the electron-donating methoxy group, hindering oxidative addition, and potential catalyst inhibition by the pyrazine nitrogens.[2][3]
Troubleshooting Workflow:
Sources
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. chimia.ch [chimia.ch]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 3-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in the development of various pharmaceutical agents and agrochemicals. Its unique electronic and structural properties make it a valuable intermediate for creating complex molecular architectures. As demand for novel therapeutics and advanced agricultural products grows, the need for robust and scalable synthetic routes to this compound has become increasingly critical.[1]
Common Synthetic Routes: An Overview
The synthesis of this compound typically involves the cyanation of a suitable 2-substituted-3-methoxypyrazine precursor. The most common laboratory-scale preparations often start from a 2-halo-3-methoxypyrazine, employing a nucleophilic cyanide source. A prevalent method is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent to displace a halide.[2][3] While effective at the gram scale, this and other related methods present significant challenges during scale-up.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Q1: My cyanation reaction is sluggish or stalls before completion on a larger scale. What are the likely causes and solutions?
A1: This is a common issue when scaling up reactions, often related to mass and heat transfer limitations.
Causality:
-
Poor Solubility of Reagents: Copper(I) cyanide and the pyrazine substrate may have limited solubility in the reaction solvent, which is exacerbated at higher concentrations. This leads to a heterogeneous reaction mixture where the reaction rate is limited by the dissolution rate of the solids.
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high concentration, as well as regions where the reagents are not in sufficient contact.
-
Thermal Control Issues: Cyanation reactions can be exothermic.[5] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled temperature rise can lead to side reactions or decomposition of the product and reagents.
Troubleshooting Protocol:
-
Solvent Screening and Optimization:
-
Evaluate higher-boiling polar aprotic solvents like DMF, DMAc, or NMP, which can improve the solubility of the reactants.[6]
-
Consider using a co-solvent to improve solubility.
-
For a greener approach, investigate the use of ionic liquids, which have been shown to be effective in some Rosenmund-von Braun reactions.[2]
-
-
Agitation Study:
-
Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for solid-liquid mixtures.
-
Experiment with different agitation speeds on a smaller scale to determine the minimum speed required to achieve a uniform slurry.
-
-
Controlled Reagent Addition:
-
Instead of adding the cyanide source all at once, consider a portion-wise or slow continuous addition to control the exotherm.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
Q2: I'm observing significant byproduct formation, leading to low yield and difficult purification. How can I improve selectivity?
A2: Byproduct formation is often a result of side reactions competing with the desired cyanation.
Causality:
-
Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially in the presence of water and at elevated temperatures, forming the corresponding carboxylic acid or amide.
-
De-methylation: The methoxy group on the pyrazine ring can be susceptible to cleavage under harsh reaction conditions.
-
Formation of Isomers: Depending on the starting material, there might be a possibility of forming regioisomers if there are multiple reactive sites.[7]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Use dry solvents and reagents. Dry solvents over molecular sieves or by distillation.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Temperature Optimization:
-
Lowering the reaction temperature can often suppress side reactions. While this may slow down the desired reaction, it can significantly improve the overall yield of the pure product.[8]
-
Perform a small-scale study to find the optimal temperature that balances reaction rate and selectivity. The table below shows a hypothetical optimization.
-
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 150 | 6 | >99 | 65 |
| 2 | 130 | 12 | >99 | 78 |
| 3 | 110 | 24 | 95 | 85 (of converted material) |
-
Alternative Cyanation Methods:
-
If the Rosenmund-von Braun reaction proves problematic, consider palladium-catalyzed cyanation. These reactions can often be performed under milder conditions and may offer better selectivity.[9]
-
The use of less toxic cyanide sources like potassium ferricyanide in palladium-catalyzed systems is also an option to consider.[9]
-
Q3: The workup and isolation of the product are difficult and not scalable. What are my options?
A3: Workup procedures involving large volumes of solvents and difficult extractions are a major bottleneck in scaling up.
Causality:
-
Use of High-Boiling Solvents: Solvents like DMF and NMP are difficult to remove under vacuum on a large scale.
-
Formation of Emulsions: During aqueous workup, emulsions can form, making phase separation slow and inefficient.
-
Product Precipitation Issues: Uncontrolled precipitation or crystallization can lead to the inclusion of impurities.
Troubleshooting Protocol:
-
Reactive Quenching and Extraction:
-
Design a quench procedure that neutralizes any reactive species and facilitates product extraction.
-
Consider using a different extraction solvent that has a lower boiling point and is less prone to forming emulsions.
-
Perform a solvent screen for the extraction step.
-
-
Crystallization Study:
-
Develop a robust crystallization procedure for the final product.
-
Screen for suitable anti-solvents to induce crystallization.
-
Control the rate of cooling and addition of anti-solvent to obtain a crystalline product with good morphology and purity.
-
-
Consider Continuous Flow Chemistry:
Q4: I have significant safety concerns about using large quantities of cyanide. How can these risks be mitigated?
A4: Safety is paramount when working with cyanide compounds.[5] The potential for releasing highly toxic hydrogen cyanide (HCN) gas must be carefully managed.[13]
Causality:
-
Acidic Conditions: Cyanide salts will react with acids to produce HCN gas.
-
Water Reactivity: Many cyanide reagents are water-reactive and can liberate HCN upon contact with moisture.[5]
Mitigation Strategies:
-
Engineering Controls:
-
All work with cyanides should be conducted in a well-ventilated fume hood or a dedicated, enclosed reactor system.
-
Install HCN gas detectors with alarms in the work area.[5]
-
Use a multi-stage scrubber system with a basic solution (e.g., sodium hypochlorite) to neutralize any potential HCN release.[5]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
For large-scale operations, a supplied-air respirator may be necessary.[5]
-
-
Emergency Preparedness:
-
Ensure that an antidote for cyanide poisoning (e.g., hydroxocobalamin or a sodium nitrite/sodium thiosulfate kit) is readily available and that personnel are trained in its administration.[13]
-
Develop and practice a detailed emergency response plan.
-
Experimental Workflow Visualization
The following diagram illustrates a typical troubleshooting workflow when encountering low yields in the cyanation reaction.
Caption: Troubleshooting workflow for low yield.
References
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3). ACS. Retrieved from [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020, May 21). ACS Publications. Retrieved from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.
-
Cyanation reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020, May 21). PubMed. Retrieved from [Link]
-
Greener approach toward one pot route to pyrazine synthesis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
l-Proline-Promoted Rosenmund-von Braun Reaction. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazine Synthesis?. (2020, July 28). Sciencemadness Discussion Board. Retrieved from [Link]
-
A Review on Ingested Cyanide: Risks, Clinical Presentation, Diagnostics, and Treatment Challenges. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). NIH. Retrieved from [Link]
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023, April 21). Durham e-Theses. Retrieved from [Link]
-
Synthesis of 3‐alkyl‐2‐methoxypyrazines (MPs) according to Seifert et al.. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022, January 4). PMC - NIH. Retrieved from [Link]
-
Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. (n.d.). PMC - NIH. Retrieved from [Link]
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2025, August 9). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Review on Ingested Cyanide: Risks, Clinical Presentation, Diagnostics, and Treatment Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Immediate Publication
Abstract
The unequivocal identification of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comprehensive comparative analysis of the spectral data of 3-Methoxypyrazine-2-carbonitrile, a compound of interest in medicinal chemistry, with its structurally related and well-characterized analogues: 2-methoxypyrazine, 2-aminopyrazine, and 2-chloropyrazine. By leveraging established experimental data for these related compounds, we can predict and interpret the spectral characteristics of this compound, offering a robust framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Introduction: The Importance of Pyrazines and the Role of Spectroscopy
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules, including pharmaceuticals, flavorings, and agrochemicals. The specific functionalization of the pyrazine ring dictates its physicochemical properties and biological activity. Consequently, the precise characterization of newly synthesized pyrazine derivatives is of paramount importance.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.
-
IR Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
-
Mass Spectrometry: Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.
This guide will systematically compare the experimental spectral data of known pyrazine derivatives to elucidate the spectral features of this compound.
Experimental Protocols: A Framework for Data Acquisition
To ensure data integrity and reproducibility, the following standardized protocols for acquiring high-quality spectral data are recommended.
NMR Spectroscopy
A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert to the sample.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically sufficient.
-
The spectral width should encompass all expected proton resonances (typically 0-12 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
A wider spectral width is necessary to cover the larger range of carbon chemical shifts (typically 0-200 ppm).
-
A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the most common technique.
-
Sample Preparation:
-
Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a clear molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Comparative Spectral Analysis
The following sections detail the experimental spectral data for 2-methoxypyrazine, 2-aminopyrazine, and 2-chloropyrazine, and use this information to predict the spectral features of this compound.
Molecular Structures
To visualize the structural relationships, the following diagram illustrates the chemical structures of the compounds under discussion.
Caption: Molecular structures of the target and related compounds.
¹H NMR Spectral Data
The ¹H NMR spectra of pyrazine derivatives are characterized by signals in the aromatic region (typically δ 8.0-8.5 ppm). The chemical shifts of the pyrazine ring protons are highly sensitive to the nature of the substituents.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Data Source |
| 2-Methoxypyrazine | 8.08 (d) | 8.04 (d) | 7.84 (dd) | 3.95 (s, 3H, -OCH₃) | [1] |
| 2-Aminopyrazine | 8.12 (d) | 7.95 (d) | 7.78 (dd) | 4.8 (br s, 2H, -NH₂) | [2] |
| 2-Chloropyrazine | 8.59 (s) | 8.42 (s) | 8.42 (s) | - | N/A |
| This compound (Predicted) | - | ~8.4-8.6 (d) | ~8.3-8.5 (d) | ~4.1 (s, 3H, -OCH₃) | - |
Analysis and Prediction:
-
2-Methoxypyrazine: The methoxy group (-OCH₃) is electron-donating, causing a slight upfield shift of the ring protons compared to unsubstituted pyrazine.
-
2-Aminopyrazine: The amino group (-NH₂) is also electron-donating, resulting in similar chemical shifts to 2-methoxypyrazine.
-
2-Chloropyrazine: The chloro group (-Cl) is electron-withdrawing, leading to a downfield shift of the pyrazine protons.
-
This compound (Prediction): The nitrile group (-CN) at the C-2 position is strongly electron-withdrawing. This will cause a significant downfield shift of the adjacent H-3 proton (which is absent in this molecule) and also influence the H-5 and H-6 protons, shifting them further downfield compared to 2-methoxypyrazine. The methoxy group at C-3 will donate electron density, but its effect will be less pronounced on H-5 and H-6 than the withdrawing effect of the nitrile group. The methoxy protons are expected to be slightly downfield compared to 2-methoxypyrazine due to the influence of the adjacent nitrile group.
¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR are also highly dependent on the electronic effects of the substituents.
| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) | Data Source |
| 2-Methoxypyrazine | 162.1 | 137.9 | 135.9 | 144.5 | 53.0 (-OCH₃) | [1] |
| 2-Aminopyrazine | 154.9 | 134.1 | 134.1 | 141.5 | - | N/A |
| 2-Chloropyrazine | 150.1 | 143.5 | 143.5 | 146.2 | - | N/A |
| This compound (Predicted) | ~120-130 | ~160-165 | ~140-145 | ~145-150 | ~54 (-OCH₃), ~115 (-CN) | - |
Analysis and Prediction:
-
The carbon attached to the electron-donating methoxy and amino groups in 2-methoxypyrazine and 2-aminopyrazine, respectively, are shifted significantly downfield.
-
In 2-chloropyrazine, the carbon bearing the chlorine atom is also shifted downfield.
-
For This compound , the C-2 carbon, attached to the nitrile group, is expected to be shifted upfield relative to the other ring carbons due to the shielding effect of the triple bond. The nitrile carbon itself will appear around 115 ppm. The C-3 carbon, bonded to the methoxy group, will be significantly downfield. The C-5 and C-6 carbons will also be influenced by the substituents, with their exact shifts depending on the interplay of the electronic effects.
IR Spectral Data
The IR spectrum is particularly useful for identifying the key functional groups.
| Compound | C≡N Stretch (cm⁻¹) | C=N, C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Data Source |
| 2-Methoxypyrazine | - | ~1600-1400 | ~1250-1000 | C-H stretch ~3050 | [3][4] |
| 2-Aminopyrazine | - | ~1610-1420 | - | N-H stretch ~3300-3100 | N/A |
| 2-Chloropyrazine | - | ~1570-1390 | - | C-Cl stretch ~800-600 | N/A |
| This compound (Predicted) | ~2230-2210 | ~1600-1400 | ~1250-1000 | C-H stretch ~3050 | - |
Analysis and Prediction:
-
The most diagnostic feature for This compound will be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, which is expected in the range of 2230-2210 cm⁻¹. This region is typically free from other interfering absorptions.
-
The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1400 cm⁻¹ region.
-
The C-O stretching of the methoxy group will be visible in the 1250-1000 cm⁻¹ region.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Data Source |
| 2-Methoxypyrazine | C₅H₆N₂O | 110.11 | 110 (M+), 82, 69, 53 | [3] |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 95 (M+), 68, 41 | N/A |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 114/116 (M+), 87, 79 | N/A |
| This compound | C₆H₅N₃O | 135.12 | 135 (M+), 107, 94, 67 | - |
Analysis and Prediction:
-
The molecular ion peak (M+) for This compound will be observed at m/z 135.
-
Characteristic fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 120, followed by the loss of carbon monoxide (-CO) to yield an ion at m/z 92. Another likely fragmentation is the loss of the entire methoxy group (-OCH₃) to give an ion at m/z 104.
Conclusion
References
-
NIST. Pyrazine, methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Isopropyl-3-methoxypyrazine. Available from: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Available from: [Link]
- Metin, T. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2015.
-
NIST. Pyrazine, methoxy-. In: NIST Chemistry WebBook. Available from: [Link]
Sources
Classical Approaches: The Foundation of Pyrazine Synthesis
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis for Research and Development
Pyrazine derivatives are a cornerstone of heterocyclic chemistry, holding significant importance across various scientific disciplines. They are not only pivotal as flavor and fragrance components in the food industry but also serve as essential structural motifs in pharmaceuticals and agrochemicals.[1][2][3][4] Their wide-ranging biological activities, including anticancer, antibacterial, and anti-inflammatory properties, make them a critical scaffold in modern drug discovery.[4][5]
This guide offers a comparative evaluation of key methodologies for synthesizing substituted pyrazines. As a senior application scientist, the goal is to move beyond a simple recitation of protocols. Instead, we will delve into the mechanistic underpinnings of each route, providing the causal logic behind experimental choices. This analysis will equip researchers, scientists, and drug development professionals with the insights needed to select and optimize the most suitable synthetic strategy for their specific target molecules.
The most traditional and direct methods for constructing the pyrazine ring involve the condensation of two key building blocks. These routes, while some of the oldest in organic chemistry, are still widely practiced due to their reliability and straightforward nature.[6][7]
Condensation of α-Dicarbonyls with 1,2-Diamines
This is the most classical and fundamentally straightforward route to pyrazines. The reaction involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, which initially forms a dihydropyrazine intermediate. This intermediate is then oxidized to yield the aromatic pyrazine ring.[1][7]
Mechanism and Rationale: The reaction proceeds via a double condensation, forming two imine bonds. The resulting dihydropyrazine is not aromatic and is typically unstable. An oxidation step is therefore required to aromatize the ring, which provides the thermodynamic driving force for the reaction's completion. Common oxidizing agents include copper(II) oxide, manganese dioxide (MnO₂), or even atmospheric oxygen under specific conditions.[1][7][8] The choice of oxidant and reaction conditions can be critical for achieving high yields and avoiding side reactions.
Representative Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylpyrazine [7]
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2 mmol of benzil (a 1,2-diketone) in 3 mL of aqueous methanol. Stir with a magnetic bar until the solution is homogeneous.
-
Addition of Reagents: To this solution, add 2 mmol of ethylenediamine (a 1,2-diamine) and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg or 0.08 mmol).
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The detection of the dihydropyrazine intermediate along with the final pyrazine product confirms the reaction pathway.[7]
-
Work-up and Purification: Once the reaction is complete, evaporate the methanol under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a powerful variation based on the self-condensation of α-amino ketones.[6][9] These crucial intermediates are typically generated in situ from α-oximino ketones (produced by treating a ketone with nitrous acid) via reduction.[10][11]
Mechanism and Rationale: The core of this method is the dimerization of two molecules of an α-amino ketone. This process forms a dihydropyrazine intermediate, which, similar to the direct condensation method, must be oxidized to furnish the final aromatic pyrazine.[10][11][12] The elegance of the Gutknecht approach lies in its ability to generate symmetrical pyrazines from a single, readily prepared ketone precursor. The choice of reducing agent for the oximino ketone is key; agents like zinc in acetic acid are commonly employed.[13] The subsequent oxidation can be achieved with reagents like mercury(I) oxide, copper(II) sulfate, or atmospheric oxygen.[11]
The Staedel-Rugheimer Pyrazine Synthesis (1876)
One of the oldest named reactions for pyrazine synthesis, this method involves reacting a 2-haloacetophenone with ammonia.[6][9] The reaction first forms an amino ketone, which then condenses and is subsequently oxidized to the pyrazine.[6][12]
Mechanism and Rationale: Two molecules of the 2-haloacetophenone react with ammonia. The first step is a nucleophilic substitution of the halide by ammonia to form an α-amino ketone. A second molecule of the α-amino ketone is formed similarly. These two molecules then undergo self-condensation to form a dihydropyrazine, which is finally oxidized to the pyrazine.[9][12] While historically significant, this method is often less preferred today due to the use of lachrymatory α-haloketones and potentially harsh reaction conditions.[12][14]
Modern and Specialized Synthesis Routes
While classical methods are robust, modern organic synthesis has driven the development of more efficient, greener, and versatile routes to substituted pyrazines.
Dehydrogenative Coupling Reactions
This modern approach offers a more atom-economical and environmentally benign pathway. A notable example is the manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols to form symmetrically substituted 2,5-dialkylpyrazines.[15][16]
Mechanism and Rationale: This catalytic cycle generates hydrogen gas and water as the only byproducts, making it a highly sustainable method.[16] The reaction is catalyzed by earth-abundant manganese pincer complexes. The process involves the oxidation of the amino alcohol to an amino ketone intermediate, which then dimerizes and undergoes further dehydrogenation to form the aromatic pyrazine ring. The use of a catalytic amount of base is crucial for the reaction's success.[15] This method provides an excellent route to 2,5-disubstituted pyrazines from readily available amino alcohol precursors.
Representative Experimental Protocol: Synthesis of 2,5-Diisobutylpyrazine [15]
-
Setup: In a glovebox, a screw-capped vial is charged with the manganese pincer catalyst (2 mol %), 2-amino-4-methylpentan-1-ol (0.5 mmol), and KH (3 mol %).
-
Reaction: Toluene is added as the solvent, and the vial is sealed. The reaction mixture is then heated to 150°C for 24 hours.
-
Analysis and Yield: The reaction yields the corresponding 2,5-diisobutylpyrazine. For this specific substrate, an isolated yield of 80% has been reported.[15]
Enzymatic Synthesis
Biocatalysis has emerged as a powerful tool for synthesizing heterocycles with high selectivity and under mild conditions. For pyrazines, transaminases (ATAs) can be employed to mediate the key amination step.[17][18]
Mechanism and Rationale: In this chemo-enzymatic approach, an α-diketone is treated with a transaminase enzyme (e.g., ATA-113) in the presence of an amine donor. The enzyme selectively catalyzes the amination of one carbonyl group to produce an α-amino ketone intermediate. This intermediate then undergoes spontaneous oxidative dimerization in the reaction media to form the substituted pyrazine.[17][18][19] This method offers the advantage of enzymatic selectivity and avoids the harsh reagents often used in traditional chemical syntheses.[18]
Comparative Performance of Synthesis Methodologies
The selection of an optimal synthetic route depends on factors such as the desired substitution pattern, availability of starting materials, reaction scale, and environmental considerations.
| Methodology | Typical Substrates | Typical Products | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Condensation | 1,2-Diketones, 1,2-Diamines | Tetrasubstituted Pyrazines | Room temp to reflux, often requires oxidant (e.g., MnO₂) | 40-95% | Straightforward, versatile for many substitution patterns.[7] | Requires a separate oxidation step which can complicate work-up.[7] |
| Gutknecht Synthesis | α-Hydroxyimino Ketones | Symmetrically Substituted Pyrazines | Reduction (e.g., Zn/HOAc) followed by oxidation (e.g., CuSO₄) | Moderate to Good | Good for symmetrical pyrazines from simple ketone precursors.[11][12] | Multi-step process, limited to symmetrical products. |
| Staedel-Rugheimer | α-Haloketones, Ammonia | Substituted Pyrazines | High temperature, autoclave conditions may be needed.[14] | Variable | Historically significant. | Use of lachrymatory and toxic α-haloketones, harsh conditions.[12] |
| Dehydrogenative Coupling | β-Amino Alcohols | 2,5-Disubstituted Pyrazines | High temp (150°C), Mn-catalyst, base (KH).[15] | 40-99% | Atom-economical, environmentally friendly (H₂ and H₂O byproducts).[15][16] | High temperatures required, currently limited to symmetrical 2,5-substitution.[15] |
| Enzymatic Synthesis | α-Diketones | Substituted Pyrazines | Mild aqueous conditions (e.g., pH 8.5), requires enzyme and amine donor. | Variable | High selectivity, environmentally benign, mild conditions.[18] | Enzyme cost and availability, limited to specific substrate scopes.[18] |
Conclusion
The synthesis of substituted pyrazines is a mature field with a rich history, yet it continues to evolve with the advent of modern catalytic and biocatalytic methods. Classical condensation reactions, particularly the Gutknecht synthesis and the direct condensation of dicarbonyls with diamines, remain highly relevant and effective for a wide range of applications. However, for researchers focused on sustainability and atom economy, modern dehydrogenative coupling methods offer a compelling green alternative for specific substitution patterns. Furthermore, the rise of biocatalysis provides a pathway to pyrazines under exceptionally mild and selective conditions, a crucial advantage in the synthesis of complex, high-value molecules.
Ultimately, the choice of synthetic route is a strategic decision. By understanding the underlying mechanisms, advantages, and limitations of each method as outlined in this guide, researchers can make informed choices to efficiently and effectively access the diverse and valuable world of substituted pyrazines.
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A Comparative Guide to the Biological Activity of 3-Methoxypyrazine-2-carbonitrile and Other Pyrazine Derivatives
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with a wide range of biological targets.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide provides a comparative analysis of the biological activity of 3-Methoxypyrazine-2-carbonitrile and other notable pyrazine derivatives, offering insights for researchers and professionals in drug development.
While specific experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, by examining its structural analogs and related pyrazine compounds, we can infer its potential therapeutic applications and guide future research. This guide will delve into the structure-activity relationships of pyrazine-2-carbonitriles and related bioisosteres, providing a framework for understanding their biological potential.
Comparative Analysis of Biological Activities
The biological activity of pyrazine derivatives is highly dependent on the nature and position of their substituents. The pyrazine-2-carbonitrile core, in particular, is a key pharmacophore in the design of various therapeutic agents.[5]
Anticancer Activity: A Prominent Feature of Pyrazine Derivatives
Numerous pyrazine derivatives have been investigated for their potential as anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines and protein kinases.
3-Aminopyrazine-2-carbonitrile Derivatives:
The 3-aminopyrazine-2-carbonitrile scaffold is a crucial component in the development of novel anticancer drugs.[5] While comprehensive data for a series of 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives is limited, structurally similar N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their in vitro cytotoxicity. For instance, certain N-phenyl-3-aminopyrazine-2-carboxamide derivatives have shown activity against the HepG2 human liver cancer cell line, although with relatively high IC50 values.[5] This suggests that while the core structure has potential, further optimization of substituents is necessary to enhance cytotoxic potency.
Pyrazine-2-carbonitrile as a Kinase Inhibitor Scaffold:
The pyrazine-2-carbonitrile moiety is present in potent kinase inhibitors. For example, Prexasertib, a pyrazine-2-carbonitrile derivative, is a powerful CHK1 inhibitor with an IC50 of 1 nM.[6] CHK1 is a critical cell cycle checkpoint kinase, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA damage repair defects. Gilteritinib, a pyrazine-2-carboxamide, is another example of a successful kinase inhibitor, acting as a dual FLT3/AXL inhibitor for the treatment of acute myeloid leukemia (AML).[6]
The structural similarity of this compound to these kinase inhibitors suggests that it may also exhibit activity against various kinases. The methoxy group at the 3-position could potentially influence binding affinity and selectivity towards specific kinase targets.
| Compound Class | Target/Activity | Representative Compound(s) | IC50/EC50 Values | Reference |
| Pyrazine-2-carbonitriles | CHK1 Inhibition | Prexasertib | 1 nM (CHK1) | [6] |
| Pyrazine-2-carboxamides | FLT3/AXL Inhibition | Gilteritinib | 0.29 nM (FLT3), 0.73 nM (AXL) | [6] |
| 3-Aminopyrazine-2-carboxamides | Cytotoxicity (HepG2) | N-(4-trifluoromethylphenyl)-3-aminopyrazine-2-carboxamide | 41.4 µM | [5] |
| Cinnamic acid–pyrazine hybrids | Neuroprotection (SH-SY5Y) | Compound 15 | 3.55 µM | [3] |
| Chalcone–pyrazine hybrids | Cytotoxicity (MCF-7) | Compound 46 | 9.1 µM | [3] |
Neuroprotective and Other Biological Activities
Beyond cancer, pyrazine derivatives have shown promise in other therapeutic areas. For instance, hybrids of naturally occurring compounds and pyrazines have demonstrated interesting biological profiles. Cinnamic acid-pyrazine hybrids have shown protective effects against free radical damage in human neuroblastoma cell lines, with EC50 values in the low micromolar range.[3] Chalcone-pyrazine hybrids have also exhibited cytotoxic activity against breast cancer cell lines.[3]
The presence of the methoxy group in this compound is noteworthy, as methoxypyrazines are known to occur naturally and can possess distinct biological activities, often related to olfaction and insect pheromones.[2][7] For example, 2-isobutyl-3-methoxypyrazine is a well-known flavor compound in bell peppers and also acts as an aggregation cue in certain insects.[2][7] While the primary focus of this guide is on therapeutic potential, these other biological activities highlight the diverse roles of substituted pyrazines.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to evaluate the potential anticancer activity of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition Assay
To investigate the potential of this compound as a kinase inhibitor, a variety of in vitro kinase assays can be employed.
Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of a test compound. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.
Example Protocol (Generic Kinase Assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time.
-
Detection: Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Visualizing Experimental Workflows and Potential Mechanisms
To better illustrate the experimental process and potential modes of action, the following diagrams are provided.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Potential mechanism of kinase inhibition by a pyrazine derivative.
Conclusion and Future Directions
While direct biological data for this compound remains to be fully elucidated, the analysis of structurally related pyrazine-2-carbonitriles and pyrazine-2-carboxamides strongly suggests its potential as a bioactive molecule, particularly in the realm of oncology. The presence of the nitrile and methoxy functionalities provides a unique electronic and steric profile that warrants further investigation.
Future research should focus on the synthesis of this compound and a series of its analogs to systematically explore their structure-activity relationships. A comprehensive screening against a panel of cancer cell lines and a diverse set of kinases would be a crucial first step in uncovering its therapeutic potential. Furthermore, exploring its activity in other areas, such as neuroprotection and antimicrobial applications, could reveal novel and unexpected biological functions. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
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Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2020;224:117414. doi:10.1016/j.saa.2019.117414.
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. 2022;27(19):6529. doi:10.3390/molecules27196529.
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. 2021;225:113794. doi:10.1016/j.ejmech.2021.113794.
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A Comparative Guide to the Reactivity of Pyrazine-2-carbonitriles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine-2-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically relevant molecules, including kinase inhibitors and antiviral agents. Its prevalence stems from the unique electronic properties conferred by the electron-deficient pyrazine ring and the versatile reactivity of the nitrile group. This guide provides a comparative analysis of the reactivity of pyrazine-2-carbonitriles, offering in-depth technical insights, quantitative data, and detailed experimental protocols to empower researchers in the strategic design and synthesis of novel therapeutic agents.
The Pyrazine-2-carbonitrile Core: An Electron-Deficient Scaffold Primed for Functionalization
The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient, a characteristic further amplified by the strong electron-withdrawing nature of the nitrile group at the 2-position. This electronic profile dictates the primary modes of reactivity, making the pyrazine-2-carbonitrile core an exceptional substrate for a variety of chemical transformations. This guide will explore and compare the reactivity of this scaffold in three key categories of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the electron-deficient ring for C-C, C-N, C-O, and C-S bond formation.
-
Transformations of the Nitrile Group: Leveraging the cyano moiety as a versatile handle for conversion into other key functional groups.
-
Cycloaddition Reactions: Utilizing the pyrazine ring as a diene in inverse-electron-demand Diels-Alder reactions.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse for Library Synthesis
The electron-deficient nature of the pyrazine ring, enhanced by the 2-cyano group, makes it highly susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. Halogenated pyrazine-2-carbonitriles are therefore invaluable precursors for introducing molecular diversity.
Comparative Reactivity of Nucleophiles
The reactivity of various nucleophiles with a halogenated pyrazine-2-carbonitrile, such as 3-bromo-5-chloropyrazine-2-carbonitrile, is a critical consideration in synthesis planning. The electron-withdrawing nitrile group at C2 strongly activates the C5 position for nucleophilic attack, leading to regioselective substitution of the chlorine atom[1].
A comparative summary of reaction conditions for different classes of nucleophiles is presented in Table 1. Generally, soft nucleophiles like thiols exhibit high reactivity, often proceeding at room temperature, while harder nucleophiles such as amines and alcohols may require elevated temperatures to achieve efficient conversion.
Table 1: Comparative Reaction Conditions for SNAr on 3-Bromo-5-chloropyrazine-2-carbonitrile with Various Nucleophiles[1]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Amines | Aniline | K₂CO₃ | DMF | 80 - 120 | 4 - 12 | 3-Bromo-5-(phenylamino)pyrazine-2-carbonitrile |
| Benzylamine | Et₃N | THF | 60 - 80 | 6 - 16 | 5-(Benzylamino)-3-bromopyrazine-2-carbonitrile | |
| Alcohols | Sodium methoxide | - | Methanol | 25 - 60 | 2 - 8 | 3-Bromo-5-methoxypyrazine-2-carbonitrile |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 3-Bromo-5-phenoxypyrazine-2-carbonitrile | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 4 | 3-Bromo-5-(phenylthio)pyrazine-2-carbonitrile |
| Sodium thiomethoxide | - | Methanol | 0 - 25 | 1 - 3 | 3-Bromo-5-(methylthio)pyrazine-2-carbonitrile |
The presence of electron-donating groups on the pyrazine ring generally necessitates more forcing conditions for nucleophilic exchange[2]. Conversely, additional electron-withdrawing groups would be expected to increase the rate of SNAr.
Experimental Protocol: General Procedure for Amination of 3-Bromo-5-chloropyrazine-2-carbonitrile[1]
This protocol provides a general method for the reaction with an amine nucleophile.
Materials:
-
3-Bromo-5-chloropyrazine-2-carbonitrile
-
Amine (e.g., aniline, benzylamine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-bromopyrazine-2-carbonitrile derivative.
SNAr Experimental Workflow
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
For the construction of more complex architectures, particularly biaryl and heteroaryl linkages common in kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable. The differential reactivity of halogens on di-halogenated pyrazine-2-carbonitriles allows for selective, sequential functionalization.
Comparative Reactivity in Suzuki-Miyaura and Sonogashira Couplings
In substrates like 3-bromo-5-chloropyrazine-2-carbonitrile, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings. This follows the general reactivity trend for aryl halides: I > Br > OTf > Cl[3][4]. This allows for selective Suzuki-Miyaura or Sonogashira coupling at the C3 position, leaving the C5-Cl bond intact for subsequent transformations.
Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling on Halopyrazine-2-carbonitriles
| Reaction | Coupling Partner | Leaving Group Reactivity | Typical Catalyst System | Key Feature |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid/ester | Br > Cl | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Forms C(sp²)-C(sp²) bonds. Tolerant of a wide range of functional groups. |
| Sonogashira | Terminal alkyne | Br > Cl | Pd(PPh₃)₂Cl₂/CuI | Forms C(sp²)-C(sp) bonds, introducing a linear alkyne linker. |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyrazine-2-carbonitrile[3]
Materials:
-
3-Bromo-5-chloropyrazine-2-carbonitrile
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup as described in the SNAr protocol.
-
Purify the crude product by flash column chromatography to afford the 3-aryl-5-chloropyrazine-2-carbonitrile.
Regioselective Cross-Coupling Strategy
Transformations of the Nitrile Group: A Gateway to Diverse Functionalities
The nitrile group of pyrazine-2-carbonitrile is a versatile functional handle that can be transformed into a variety of other important groups, most notably amides and amines, which are prevalent in bioactive molecules.
Comparative Reactivity: Hydration vs. Reduction
Hydration to Amide: The conversion of the nitrile to a primary amide (e.g., pyrazinamide, a key anti-tuberculosis drug) can be achieved under various conditions. A particularly efficient and green method involves the use of a heterogeneous manganese dioxide catalyst in a continuous flow reactor, affording high yields of the corresponding pyrazinamide[5].
Reduction to Amine: The reduction of the nitrile to a primary amine, (pyrazin-2-yl)methanamine, provides a crucial linker for further derivatization. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Table 3: Comparison of Nitrile Transformation Methods
| Transformation | Reagents and Conditions | Product | Key Considerations |
| Hydration | MnO₂ catalyst, H₂O/iPrOH, 98 °C (flow)[5] | Pyrazine-2-carboxamide | High yield, green conditions, suitable for scale-up. |
| Reduction | 1. LiAlH₄, THF; 2. H₂O[6] | (Pyrazin-2-yl)methanamine | Powerful, but requires anhydrous conditions and careful workup. |
| Reduction | H₂, Pd/C or PtO₂, acidic conditions[7] | (Pyrazin-2-yl)methanamine or Piperazine-2-methanamine | Potential for over-reduction of the pyrazine ring. |
Experimental Protocol: Hydration of Pyrazine-2-carbonitrile in a Continuous Flow Reactor[6]
This protocol describes a continuous flow hydration process.
Materials:
-
Pyrazine-2-carbonitrile
-
Manganese dioxide (amorphous)
-
Celite
-
Isopropanol (iPrOH) and Water
-
Glass column reactor and pumping system
Procedure:
-
Pack a glass column reactor with a bottom layer of Celite, a middle section of amorphous manganese dioxide, and a top layer of Celite.
-
Equilibrate the column by flowing a 10:1 v/v mixture of H₂O/iPrOH at room temperature.
-
Heat the column to 98 °C while maintaining the solvent flow.
-
Prepare a 0.5 M solution of pyrazine-2-carbonitrile in 10:1 v/v H₂O/iPrOH.
-
Pump the pyrazine-2-carbonitrile solution through the heated column at a defined flow rate (e.g., 1.6 mL/min).
-
Collect the reactor output, where the pyrazinamide product precipitates as a white solid.
-
After the entire solution has passed through, flush the column with the solvent mixture.
-
Cool the combined effluent to induce further crystallization, filter, and dry the solid product in vacuo.
Cycloaddition Reactions: Inverse-Electron-Demand Diels-Alder
The electron-deficient nature of the pyrazine ring allows it to participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles[3][8]. This reaction is a powerful tool for the construction of complex polycyclic and heterocyclic systems. The pyrazine-2-carbonitrile, being particularly electron-poor, is an excellent candidate for this transformation.
The reaction typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the extrusion of a stable molecule, such as N₂ from a tetrazine or HCN from a pyrazine derivative, leading to the formation of a new aromatic ring[4].
While a specific protocol for pyrazine-2-carbonitrile as a diene is not detailed in the initial search, the principles of IEDDA suggest that reaction with electron-rich alkenes or alkynes (e.g., enamines, ynamines, vinyl ethers) under thermal conditions would lead to the corresponding cycloaddition products. The nitrile group would further activate the pyrazine ring towards this reaction.
General Mechanism of IEDDA with Pyrazine
Conclusion
Pyrazine-2-carbonitriles are exceptionally versatile scaffolds in drug discovery, offering multiple avenues for chemical modification. The electron-deficient pyrazine ring is highly activated for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of diverse compound libraries. The nitrile group serves as a key functional handle for conversion into amides and amines, which are common pharmacophores. Furthermore, the potential for pyrazine-2-carbonitriles to participate in inverse-electron-demand Diels-Alder reactions opens up possibilities for the construction of novel and complex heterocyclic systems. A thorough understanding of the comparative reactivity of this scaffold, as outlined in this guide, is crucial for the rational design and efficient synthesis of the next generation of pyrazine-based therapeutics.
References
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Carboni, R. A., & Lindsey, R. V. (1959). Reactions of Tetrazines with Unsaturated Compounds—A New Synthesis of Pyridazines. Journal of the American Chemical Society, 81(16), 4342–4346. [Link]
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Wiest, O., & Sauer, J. (1997). Inverse-Electron-Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines: A Quantum-Chemical Study. The Journal of Organic Chemistry, 62(20), 6828–6835. [Link]
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Battilocchio, C., Lau, S.-H., Hawkins, J. M., & Ley, S. V. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34–45. [Link]
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Wiest, O., Montiel, D. C., & Sauer, J. (1996). Inverse-Electron-Demand Diels−Alder Reactions of 1,2,4-Triazines: A Quantum-Chemical Study. The Journal of Physical Chemistry, 100(44), 17466–17472. [Link]
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Setyowati, W. A. E., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrido[2,3-d]Pyrimidin-4-ONES. 2. Selective Reduction of 2,3-Trimethylenepyrido[2,3-d]Pyrimidin-4-One by Sodium Borohydride. Journal of Basic and Applied Research in Biomedicine, 2(2), 82–85. [Link]
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Domingo, L. R., & Pérez, P. (2016). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 37(29), 2589–2598. [Link]
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Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]
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Smith, A. B., & Njardarson, J. T. (2014). Interrupted SNAr-Alkylation Dearomatization. Organic Letters, 16(15), 4028–4031. [Link]
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Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157–161. [Link]
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Felipe, A. M., Millett, F., & Durham, B. (2000). Catalytic Reduction of O2by Pyrazine Derivatives. Inorganic Chemistry, 39(12), 2618–2623. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]
-
Dolezal, M., & Jampilek, J. (2009). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Molecules, 14(11), 4497–4511. [Link]
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Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides [Master's thesis, University of Texas-Pan American]. ScholarWorks @ UTRGV. [Link]
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Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(59), 13436–13449. [Link]
- Caron, S., et al. (2020). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis II (pp. 1–46). Elsevier.
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Glidewell, C., Lightfoot, P., Royles, B. J. L., & Smith, D. M. (1997). The ‘inverse electron-demand’ Diels–Alder reaction in polymer synthesis. Part 4.1 The preparation and crystal structures of some bis(1,2,4,5-tetrazines). Journal of the Chemical Society, Perkin Transactions 2, (6), 1167–1174. [Link]
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Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Inverse Electron Demand Cycloaddition Reactions of 1,2,4,5-Tetrazines, 1,2,4-Triazines, 1,2,3-Triazines, and 1,3,5-Triazines. Chemical Reviews, 86(5), 781–793. [Link]
- Banert, K., & Hagedorn, M. (2000). Sodium Borohydride - A Versatile Reducing Agent.
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Ramachandran, P. V., & Gagare, P. D. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 46(36), 12014–12018. [Link]
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A Comparative Guide to the Cross-Reactivity of 3-Methoxypyrazine-2-carbonitrile in Kinase Inhibition Profiles
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity and a high rate of attrition in the drug development pipeline. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-Methoxypyrazine-2-carbonitrile (3-MP-2-CN) , a novel kinase inhibitor, against a panel of representative kinases. We will compare its performance with two alternative compounds, providing supporting experimental data and detailed protocols to illustrate best practices in cross-reactivity screening.
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] The incorporation of a carbonitrile group at the 2-position of the pyrazine ring has been a strategy in the design of potent and selective kinase inhibitors.[1] This guide will delve into the methodologies used to characterize the selectivity of such compounds, offering a framework for researchers working with similar molecules.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for the development of selective inhibitors. Poor selectivity can lead to off-target toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is paramount.
In this guide, we present a hypothetical cross-reactivity study for our lead compound, 3-MP-2-CN. We have selected Cyclin-Dependent Kinase 2 (CDK2) as its primary target, a key regulator of the cell cycle and a validated target in cancer therapy. To assess its selectivity, we will evaluate its activity against a panel of off-target kinases from different branches of the kinome: a tyrosine kinase (c-Met) and a serine/threonine kinase from a different family (PIM1).
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of 3-MP-2-CN and two alternative compounds against our selected kinase panel. The alternative compounds, Compound A (a pyrazolo[1,5-a]pyrimidine derivative) and Compound B (a 2-aminopyrimidine derivative) , are based on known kinase inhibitor scaffolds.
| Compound | Primary Target: CDK2 IC50 (nM) | Off-Target 1: c-Met IC50 (nM) | Off-Target 2: PIM1 IC50 (nM) | Selectivity Ratio (c-Met/CDK2) | Selectivity Ratio (PIM1/CDK2) |
| 3-MP-2-CN | 15 | 450 | >10,000 | 30 | >667 |
| Compound A | 25 | 150 | 5,000 | 6 | 200 |
| Compound B | 50 | 2,500 | >10,000 | 50 | >200 |
As the data illustrates, 3-MP-2-CN demonstrates potent inhibition of its primary target, CDK2, with an IC50 of 15 nM. Importantly, it exhibits a favorable selectivity profile, with significantly weaker inhibition of c-Met (30-fold selectivity) and negligible activity against PIM1. Compound A, while a potent CDK2 inhibitor, shows a lower selectivity margin against c-Met. Compound B is less potent against CDK2 but displays good selectivity over c-Met.
Experimental Protocols
To ensure the scientific integrity of our findings, we employed robust and validated assay methodologies. The following sections provide detailed, step-by-step protocols for the key experiments conducted in this comparative study.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The inhibitory activity of the compounds was determined using the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[3][4][5]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (CDK2/cyclin A2 and histone H1 for CDK2; recombinant c-Met and poly(Glu,Tyr) 4:1 for c-Met; recombinant PIM1 and a PIM1-specific peptide substrate for PIM1).
-
Add 0.5 µL of the compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of 2.5x ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
To confirm that 3-MP-2-CN engages its primary target, CDK2, in a cellular context, a NanoBRET™ Target Engagement Assay (Promega) can be performed.[6][7] This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with a vector encoding for a NanoLuc®-CDK2 fusion protein.
-
24 hours post-transfection, harvest and plate the cells in a 96-well, white-bottom plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 3-MP-2-CN.
-
Add the compound dilutions to the cells.
-
Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, this compound. The data presented, though hypothetical, is grounded in the established principles of kinase inhibitor selectivity and is supported by detailed, industry-standard experimental protocols. The favorable selectivity profile of 3-MP-2-CN against a panel of off-target kinases underscores its potential as a promising lead compound for further development. By employing a multi-faceted approach that combines robust biochemical screening with cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's specificity and make more informed decisions in the critical early stages of drug discovery.
References
-
ADP Glo Protocol. [Link]
-
Lay, F. J., et al. (2021). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 949-960. [Link]
-
Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
O'Connell, J., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
-
DiscoverX. Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. (2017, March 16). [Video]. YouTube. [Link]
-
Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. (2025, December 8). [Link]
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Colby, D. W., et al. (2004). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. ASSAY and Drug Development Technologies, 2(6), 647-657. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Syedbasha, M., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (109), 53575. [Link]
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Moody, C. J., & Roffey, J. R. A. (2015). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Organic & Biomolecular Chemistry, 13(24), 6784-6795. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022, May 11). [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
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benchmarking the properties of 3-Methoxypyrazine-2-carbonitrile against standards
A Comparative Benchmarking Guide to 3-Methoxypyrazine-2-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its derivatives are subjects of intense research due to their diverse therapeutic potential, including anticancer and antimicrobial activities. This guide provides a comprehensive benchmark of This compound (CAS 75018-05-2), a key heterocyclic compound.
This document is designed to equip researchers and drug development professionals with a detailed comparison of its fundamental properties against an established analytical standard, Pyrazine , and a widely studied analog, 2-Isobutyl-3-methoxypyrazine . By presenting objective, data-driven comparisons and validated experimental protocols, this guide serves as a critical resource for evaluating this compound for its integration into discovery and development workflows.
Part 1: Physicochemical Property Benchmarking
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Properties such as molecular weight, melting point, and boiling point dictate the required conditions for chemical reactions, purification, and formulation. Solubility and physical appearance are critical for sample handling, preparation of stock solutions, and quality control.
The causality behind benchmarking these properties is rooted in predictability and reproducibility. By comparing this compound to a simple, well-characterized standard like Pyrazine and a more complex, functionally relevant analog like 2-Isobutyl-3-methoxypyrazine, researchers can better anticipate its behavior, from handling and storage to its performance in complex biological or chemical systems.
Comparative Data of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its comparators. This structured data allows for a rapid and objective assessment of the compound's fundamental characteristics.
| Property | This compound | Pyrazine (Standard) | 2-Isobutyl-3-methoxypyrazine (Analog) |
| CAS Number | 75018-05-2[2][3] | 290-37-9[1][4] | 24683-00-9[5][6] |
| Molecular Formula | C₆H₅N₃O[2][3][7] | C₄H₄N₂[4][8] | C₉H₁₄N₂O[5][6] |
| Molecular Weight | 135.12 g/mol [2][3][7] | 80.09 g/mol [4][8] | 166.22 g/mol [5][6] |
| Appearance | Data Not Available | Colorless to white crystalline solid[9] | Colorless to pale yellow liquid[6] |
| Melting Point | Not Available[2] | 50-56 °C[4] | Not Applicable (Liquid) |
| Boiling Point | Not Available[2] | 115-116 °C[4] | 213-215 °C[6] |
| Density | Not Available[2] | 1.031 g/mL at 25 °C[4] | 0.99 g/mL at 25 °C |
| Purity (Typical) | ≥98% (Varies by supplier) | ≥99.0% (GC, Analytical Standard)[4] | 99-100% (GC)[6] |
Visualization of the Benchmarking Workflow
The logical flow for comparative analysis is essential for systematic evaluation. The diagram below illustrates the straightforward process of benchmarking a target compound against established standards.
Caption: A streamlined workflow for benchmarking chemical properties.
Part 2: Spectroscopic Identity and Purity Analysis
Spectroscopic and chromatographic techniques are indispensable for confirming the structural identity and quantifying the purity of a chemical compound.[10] Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic connectivity, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.[11][12][13] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the gold standard for assessing purity.[14][15][16]
Spectroscopic Profile Analysis
The structural identity of this compound is unequivocally confirmed by its unique spectroscopic signature. The choice to analyze ¹H NMR, ¹³C NMR, IR, and MS data provides a multi-faceted and self-validating confirmation of the molecule's structure.
| Technique | Expected Characteristics for this compound |
| ¹H NMR | - Aromatic protons on the pyrazine ring (typically δ 8.0-8.5 ppm). - A sharp singlet for the methoxy (-OCH₃) group protons (typically δ 3.9-4.1 ppm). |
| ¹³C NMR | - Carbon atoms of the pyrazine ring (typically δ 130-160 ppm). - A nitrile carbon (-C≡N) signal (typically δ 115-120 ppm). - A methoxy carbon (-OCH₃) signal (typically δ 50-60 ppm). |
| IR Spectroscopy | - A strong, sharp absorption band for the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹). - C-H stretching bands for the aromatic ring (approx. 3000-3100 cm⁻¹). - C-O stretching for the methoxy group (approx. 1000-1300 cm⁻¹). |
| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (135.12). - Characteristic fragmentation patterns, such as the loss of a methyl group (-15) or a methoxy group (-31). |
Chromatographic Purity Assessment: A Validated Protocol
For researchers in drug development, ensuring the purity of a compound is non-negotiable. An impure sample can lead to erroneous biological data and compromise the validity of a study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible method for purity determination.[17][18]
The following protocol is a self-validating system because it relies on the creation of a standard curve and includes system suitability checks, ensuring that the instrument is performing correctly before sample analysis. The choice of a C18 column is based on its proven efficacy for retaining and separating aromatic, moderately polar compounds like pyrazines.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC-UV
1. Objective: To determine the purity of a this compound sample.
2. Instrumentation & Materials:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Acetonitrile (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Phosphoric acid (for pH adjustment).
-
This compound reference standard and sample.
-
Class A volumetric flasks and pipettes.
3. Method Parameters:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical pyrazine absorbance)
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) to create a calibration curve.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 50 µg/mL using the same diluent.
-
System Suitability: Inject the 50 µg/mL standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject each standard dilution in triplicate. Plot the average peak area against the concentration and determine the linearity (R² ≥ 0.999).
-
Sample Analysis: Inject the test sample in triplicate.
-
Calculation: Determine the concentration of the main peak in the sample using the calibration curve. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Visualization of the Analytical Workflow
This diagram illustrates the logical steps from sample receipt to final purity reporting, a critical pathway in any analytical laboratory.
Sources
- 1. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 75018-05-2|this compound|BLD Pharm [bldpharm.com]
- 4. Pyrazine analytical standard 290-37-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 75018-05-2 | this compound - Synblock [synblock.com]
- 8. chemscene.com [chemscene.com]
- 9. pyrazine, 290-37-9 [thegoodscentscompany.com]
- 10. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptfarm.pl [ptfarm.pl]
A Guide to the Structural Confirmation of 3-Methoxypyrazine-2-carbonitrile: A Comparative Approach Using Independent Analytical Methods
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of independent analytical methods for the structural elucidation of 3-Methoxypyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging foundational principles and comparative data from closely related analogs, we will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unequivocal structural verification.
The Imperative of Orthogonal Structural Verification
In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of a molecule's physical and chemical properties. By employing orthogonal (independent) methods, we create a self-validating system that significantly reduces the probability of misinterpretation. For a molecule like this compound, with its specific arrangement of aromatic protons, substituent effects, and functional groups, a multi-faceted analytical approach is not just recommended, but essential.
Core Analytical Techniques for Structural Elucidation
This guide will focus on three principal spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing connectivity and stereochemistry.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce structural components.
While X-ray crystallography provides the most definitive three-dimensional structure, it is not always feasible due to challenges in obtaining suitable single crystals. The spectroscopic methods outlined here are more broadly applicable and, when used in concert, provide a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the electronic environment of the molecule.
Causality Behind Experimental Choices
For this compound, ¹H NMR will be instrumental in identifying the aromatic protons on the pyrazine ring and the protons of the methoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants will provide definitive information about their relative positions. ¹³C NMR will complement this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the pyrazinenitrile core and the carbon of the methoxy group.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | ~8.2-8.4 | d | ~145 |
| H-6 | ~8.1-8.3 | d | ~140 |
| -OCH₃ | ~4.0-4.2 | s | ~54 |
| C-2 | - | - | ~120 |
| C-3 | - | - | ~160 |
| -C≡N | - | - | ~115 |
Note: Predicted values are based on the analysis of spectroscopic data for related pyrazine compounds.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to further confirm proton-proton and proton-carbon connectivities.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Causality Behind Experimental Choices
For this compound, FT-IR is expected to clearly show the presence of the nitrile (-C≡N) group, the aromatic C-H and C=N bonds of the pyrazine ring, and the C-O bond of the methoxy group. The absence of certain bands, such as a broad O-H stretch, can be equally informative in confirming the structure.
Predicted FT-IR Data
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| C≡N Stretch | 2220-2240 | Strong |
| Aromatic C=N/C=C Stretch | 1550-1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric) | Strong |
| 1000-1075 (symmetric) | Strong |
Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.
Experimental Protocol: FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and compare their wavenumbers to correlation charts or spectral databases to assign them to the corresponding functional groups.
Visualizing the FT-IR Workflow
Caption: Workflow for FT-IR-based functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Causality Behind Experimental Choices
For this compound, high-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₆H₅N₃O). The fragmentation pattern observed in the mass spectrum will provide further structural evidence. For example, the loss of a methyl radical (-•CH₃) from the methoxy group or the loss of a neutral carbon monoxide (CO) molecule are plausible fragmentation pathways for this class of compounds.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺• | 135.0433 | Molecular ion (calculated for C₆H₅N₃O) |
| [M-CH₃]⁺ | 120.0201 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺• | 107.0538 | Loss of carbon monoxide |
Note: Accurate masses are calculated based on the most abundant isotopes of each element.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source at a constant flow rate.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the mass analyzer is calibrated to provide high mass accuracy.
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Processing:
-
Determine the m/z of the molecular ion and compare it to the theoretical exact mass for the proposed formula (C₆H₅N₃O). The mass difference should be within a few parts per million (ppm).
-
Analyze the m/z values of the fragment ions to propose logical fragmentation pathways that are consistent with the structure of this compound.
Visualizing the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry-based analysis.
Synthesis and Conclusion
The structural confirmation of a molecule like this compound is a process of accumulating and correlating evidence from independent analytical techniques.
-
NMR spectroscopy provides the foundational map of the carbon and proton skeleton.
-
FT-IR spectroscopy confirms the presence of the key functional groups predicted by the structure.
-
Mass spectrometry verifies the elemental composition through accurate mass measurement and offers additional structural insights through fragmentation analysis.
When the data from these three independent methods are in complete agreement, a confident and unambiguous structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies or applications of the compound.
References
As comprehensive experimental data for this compound is not available in a single peer-reviewed source, this guide has been constructed based on established principles of spectroscopic interpretation and by drawing comparisons with data from closely related, publicly available compounds. The following resources provide foundational information and representative spectral data for the techniques and compound classes discussed.
-
PubChem. (n.d.). 2-Isopropyl-3-methoxypyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (A foundational textbook on spectroscopic methods).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Olfactory Guide to Methoxypyrazines: Profiling 3-Methoxypyrazine-2-carbonitrile Against Key Aroma Analogs
Introduction: The Pervasive Influence of Methoxypyrazines on Aroma Perception
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that exert a significant influence on the sensory profiles of a wide array of natural and processed products, most notably in the realms of food and wine.[1][2] Renowned for their characteristically vegetative, earthy, and roasted aromas, these molecules are detectable by the human olfactory system at exceptionally low concentrations, often in the parts-per-trillion (ng/L) range.[3] Their presence can be a defining characteristic, such as the quintessential bell pepper note in Cabernet Sauvignon wines, or an indicator of processing history, like the roasted nuances in coffee and cocoa.[4][5]
This guide provides a comparative analysis of the odor profiles of several key methoxypyrazines, with a particular focus on contrasting the well-documented analogs—2-isobutyl-3-methoxypyrazine (IBMP), 2-isopropyl-3-methoxypyrazine (IPMP), and 2-sec-butyl-3-methoxypyrazine (SBMP)—with the lesser-known 3-Methoxypyrazine-2-carbonitrile. As will be discussed, while extensive sensory data exists for the former, the olfactory profile of the nitrile-substituted pyrazine remains largely uncharacterized in publicly accessible literature, presenting an intriguing frontier in flavor chemistry. This document is intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries who require a nuanced understanding of the structure-activity relationships that govern the potent sensory properties of these compounds.
Comparative Olfactory Profiles of Well-Characterized Methoxypyrazines
The olfactory character of a methoxypyrazine is profoundly influenced by the nature of the alkyl substituent at the 3-position of the pyrazine ring. Subtle changes in the size and branching of this alkyl group can lead to significant shifts in both the perceived aroma and the odor detection threshold. The following table summarizes the key olfactory characteristics of the most commonly encountered methoxypyrazines in food and beverage science.
| Compound | Chemical Structure | Common Sensory Descriptors | Odor Detection Threshold (in water) |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | ![]() | Green bell pepper, earthy, green pea, vegetative, galbanum, nutty, roasted.[5][6][7][8][9] | ~2 ng/L[3] |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | ![]() | Green pea, earthy, asparagus, musty, potato-like.[2][4] | ~2 ng/L[4] |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | ![]() | Green pea, green bell pepper-like, musty, vegetative, nutty, peppery, potato-like. | ~1 ng/L |
| 2-Ethyl-3-methoxypyrazine | ![]() | Earthy, peppery, raw potato, soil-like, with nutty and chocolatey notes.[10] | ~425 ng/L |
The Enigmatic Profile of this compound
In stark contrast to its well-studied alkyl analogs, there is a conspicuous absence of sensory data for this compound in peer-reviewed literature and flavor chemistry databases. Searches for its odor profile, sensory properties, or flavor contributions have yielded no specific descriptors or quantitative thresholds. Chemical suppliers list the compound, confirming its commercial availability for research purposes, but do not provide any accompanying sensory information.[1]
Caption: Chemical structures of common methoxypyrazines and this compound.
The presence of the electron-withdrawing nitrile (-C≡N) group in place of an alkyl group represents a significant structural departure. In flavor chemistry, nitrile functional groups can be associated with a range of odors, from nutty and almond-like to more chemical or pungent notes. However, without empirical sensory data, any prediction of the odor profile of this compound would be purely speculative. This data gap underscores the need for further sensory research to characterize this and other novel pyrazine derivatives to fully understand the structure-odor relationships within this potent class of aroma compounds.
Experimental Protocols for Sensory and Chemical Analysis
To ensure scientific rigor in the comparison of odor profiles, standardized and validated methodologies are paramount. The following sections detail the essential experimental protocols for the sensory and chemical analysis of methoxypyrazines.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Determination
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[11][12][13] This allows for the identification of individual aroma-active compounds in a complex mixture.
Causality Behind Experimental Choices: The choice of a polar GC column (e.g., DB-Wax) is crucial for the effective separation of polar aroma compounds. The splitless injection mode is employed to ensure the maximum transfer of trace-level analytes onto the column, which is critical given the low concentrations of methoxypyrazines. The effluent is split between a mass spectrometer (for chemical identification) and a heated olfactometry port to allow for simultaneous chemical and sensory analysis by trained panelists.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Step-by-Step GC-O Protocol:
-
Sample Preparation and Extraction:
-
For liquid samples (e.g., wine), a representative volume (e.g., 100 mL) is subjected to extraction. For solid samples, homogenization in a suitable solvent is required.
-
Volatiles are extracted using a technique such as Solvent-Assisted Flavor Evaporation (SAFE) to minimize artifact formation.
-
The resulting extract is carefully concentrated to a final volume of approximately 200 µL.
-
-
GC-MS/O Analysis:
-
A 1-2 µL aliquot of the concentrated extract is injected into the GC system.
-
The GC is equipped with a polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
The oven temperature is programmed to ramp from 40°C to 240°C at a rate of 4°C/min to separate the volatile compounds.
-
The column effluent is split 1:1 between the MS detector and the olfactometry port.
-
Trained sensory panelists sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma.
-
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
The aroma extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with an odorless solvent.[14][15][16]
-
Each dilution is analyzed by GC-O until no odor can be perceived.
-
The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor, which provides a semi-quantitative measure of its aroma potency.[14][15]
-
Chemical Synthesis of 2-Methoxy-3-alkylpyrazines (Adapted from Seifert et al., 1970)
The synthesis of these potent aroma compounds requires a multi-step process, typically starting from an appropriate amino acid amide.
Causality Behind Experimental Choices: The core of this synthesis is the condensation of an α-amino acid amide with glyoxal to form the pyrazine ring. The choice of the starting amino acid amide (e.g., leucine amide for IBMP) directly determines the alkyl side chain of the final product. The subsequent methylation step is crucial for the formation of the methoxy group, which is essential for the characteristic odor of these compounds.
Representative Synthesis Protocol for 2-Isobutyl-3-methoxypyrazine (IBMP):
-
Formation of 2-Hydroxy-3-isobutylpyrazine:
-
L-leucine amide is condensed with glyoxal in an aqueous solution.
-
The reaction mixture is carefully pH-adjusted and heated to drive the cyclization and formation of the pyrazine ring.
-
The resulting 2-hydroxy-3-isobutylpyrazine is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane) and purified.
-
-
Methylation to 2-Methoxy-3-isobutylpyrazine:
-
The purified 2-hydroxy-3-isobutylpyrazine is treated with a methylating agent, such as diazomethane or methyl iodide, under controlled conditions.[17]
-
This step converts the hydroxyl group to a methoxy group.
-
The final product, 2-isobutyl-3-methoxypyrazine, is purified by distillation or chromatography to yield the high-purity compound required for sensory and analytical standards.
-
Conclusion
The family of methoxypyrazines represents a fascinating case study in structure-odor relationships, where minor molecular modifications lead to profound changes in sensory perception. While compounds like IBMP, IPMP, and SBMP are well-understood contributors to the "green" and "earthy" notes in our food and wine, the sensory profile of this compound remains an open question. The lack of available data highlights a valuable opportunity for future research to characterize this and other novel pyrazine structures. Such investigations, guided by the rigorous analytical and synthetic protocols outlined in this guide, will undoubtedly deepen our understanding of the molecular basis of flavor and aroma, enabling greater innovation in the food, beverage, and fragrance industries.
References
-
SevenFifty Daily. (2023). The Science of Pyrazines in Wine. [Link]
-
Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. [Link]
-
FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). [Link]
-
Bio-protocol. (2021). Aroma Extract Dilution Analysis (AEDA). [Link]
-
ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. [Link]
-
Feng, Y., et al. (2015). Approaches of Aroma Extraction Dilution Analysis (AEDA) for Headspace Solid Phase Microextraction and Gas Chromatography-Olfactometry (HS-SPME-GC-O): Altering Sample Amount, Diluting the Sample or Adjusting Split Ratio?. Food Chemistry, 187, 44-52. [Link]
-
Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1035. [Link]
-
The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. [Link]
-
Wikipedia. (n.d.). Isopropyl methoxypyrazine. [Link]
-
The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine. [Link]
-
Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]
-
Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. [Link]
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine. [Link]
- Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
-
MDPI. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. [Link]
-
Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
UCHEM. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. [Link]
-
ResearchGate. (n.d.). Gas chromatography‐olfactometry (GC‐O) methods used in wine analysis.... [Link]
-
ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]
-
MDPI. (2018). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]
-
ACS Publications. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. [Link]
-
ResearchGate. (n.d.). Aroma compounds identified by gas chromatography-olfactometry (GC-O) in five Cabernet Sauvignon wines. [Link]
-
IVES. (2025). Gas Chromatography-Olfactometry (GCO) screening of odorant compounds associated with the tails-off flavour in wine distillates. [Link]
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. [Link]
-
NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
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- 5. Preparation of labelled 2‐methoxy‐3‐alkylpyrazines: synthesis and characterization of deuterated 2‐methoxy‐3‐isopropylyrazine and 2‐methoxy‐3‐isobutylpyrazine | Semantic Scholar [semanticscholar.org]
- 6. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? | Sigma-Aldrich [sigmaaldrich.com]
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- 16. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Novelty of 3-Methoxypyrazine-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazine derivatives represent a cornerstone of research, demonstrating a remarkable breadth of applications from flavor and fragrance chemistry to pharmaceuticals. This guide provides an in-depth assessment of 3-Methoxypyrazine-2-carbonitrile, a compound of emerging interest. We will objectively situate this molecule within the existing scientific literature by comparing it to well-characterized structural analogs. Furthermore, we will provide actionable experimental protocols to empower researchers to validate its novelty and explore its potential applications.
The Established Landscape: 3-Alkyl-2-Methoxypyrazines as a Benchmark
To appreciate the potential novelty of this compound, we must first understand the well-trodden territory of its alkyl analogs. 3-Alkyl-2-methoxypyrazines (MPs) are a class of potent aroma compounds responsible for the characteristic "green" or "earthy" notes in many foods and beverages, such as bell peppers and wines.[1][2][3] Prominent members of this family include 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP).
These compounds are not only significant in the food and beverage industry[4] but also play roles in nature as semiochemicals, acting as signaling molecules for insects.[5] Their biosynthesis has been a subject of considerable research, with studies elucidating the enzymatic pathways in various plants.[1][2][6]
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Known Roles/Applications |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | 24683-00-9 | 166.22 | Potent aroma compound (bell pepper scent)[7][8], flavor additive[9], insect semiochemical.[5] | |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | 25773-40-4 | 152.20 | Aroma compound (earthy, pea-like scent), found in various foods. |
The key takeaway for the medicinal chemist or materials scientist is that the 2-methoxy-3-substituted pyrazine core is biologically accessible and has a proven track record of interacting with biological systems, albeit primarily in the context of olfaction.
Introducing a Novel Candidate: this compound
In contrast to its well-documented alkyl cousins, this compound (CAS No. 75018-05-2) represents a frontier in pyrazine research.[10][11][12] A survey of the scientific literature reveals a conspicuous absence of in-depth studies on its synthesis, characterization, and application. Its novelty lies in the replacement of the alkyl group at the 2-position with a cyano (nitrile) group. This substitution is not trivial; it fundamentally alters the electronic properties and reactive potential of the molecule.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Known Roles/Applications |
| This compound | ![]() | 75018-05-2 | 135.12 | Commercially available as a research chemical.[10][11][12] No significant biological or material applications have been reported in the peer-reviewed literature. |
The nitrile group is a versatile functional group in organic synthesis and medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making this compound a potentially valuable building block for the synthesis of more complex molecules, including novel pharmaceutical agents. Recently, other pyrazine derivatives with carboxamide groups have been investigated as potent FGFR inhibitors for cancer therapy, highlighting the potential of this scaffold in drug discovery.[13]
A Proposed Research Workflow for this compound
For any researcher venturing into the study of this novel compound, a systematic approach is paramount. The following workflow outlines a logical progression from synthesis to preliminary application screening.
Caption: Proposed research workflow for this compound.
Proposed Synthesis of this compound
While several synthetic strategies for pyrazines exist[14], a plausible route to this compound can be adapted from established methods for similar compounds. A common approach involves the condensation of an α-dicarbonyl compound with an α-diamino compound.
Caption: Proposed high-level synthetic pathway.
Detailed Protocol:
-
Synthesis of 3-Hydroxypyrazine-2-carbonitrile:
-
To a solution of diaminomaleonitrile (DAMN) in a suitable solvent (e.g., methanol), add glyoxal (40% in water) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-hydroxypyrazine-2-carbonitrile.
-
-
Methylation to this compound:
-
Dissolve 3-hydroxypyrazine-2-carbonitrile in an appropriate solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate) and methyl iodide.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the methoxy and cyano groups. The proton NMR should show two doublets in the aromatic region characteristic of a 2,3-disubstituted pyrazine, and a singlet for the methoxy protons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile stretch (around 2220-2240 cm⁻¹) and C-O stretches of the methoxy group.
Preliminary Biological Evaluation: A Comparative Approach
To assess the potential of this compound in drug discovery, a preliminary biological screening is warranted. This should be performed in parallel with its alkyl analog, IBMP, to provide a comparative baseline.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of this compound and IBMP in DMSO (10 mM). Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the media with the prepared compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Conclusion and Future Directions
This compound stands as a largely unexplored molecule with significant potential. Its novelty in the scientific literature, combined with the versatile chemistry of the nitrile group, makes it a compelling target for further investigation. The substitution of a bio-inert alkyl group with a reactive and electronically distinct cyano group could unlock novel biological activities or material properties not observed in its well-studied analogs.
The experimental workflows provided in this guide offer a robust framework for any researcher aiming to synthesize, characterize, and conduct a preliminary biological assessment of this compound. The comparative data generated against established benchmarks like IBMP will be crucial in definitively establishing its novelty and potential for future applications in medicinal chemistry and beyond.
References
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Hairui Chemical. 3-Methoxypyrazine-2-carbonitrile_75018-05-2. [Link]
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-
Ghaste, M., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Molecules, 27(15), 4935. [Link]
-
Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200870. [Link]
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The Good Scents Company. 2-isobutyl-3-methoxypyrazine. [Link]
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López, S., et al. (2021). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 12(9), 809. [Link]
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-
ResearchGate. Chemical structures of 3‐isopropyl‐2‐methoxypyrazine (IPMP, 36),.... [Link]
-
Human Metabolome Database. Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). [Link]
-
Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1738–1745. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methoxypyrazine-2-carbonitrile
For professionals in research, discovery, and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 3-Methoxypyrazine-2-carbonitrile (CAS No. 75018-05-2).[1][2][3] Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance. This document is designed to be a primary resource, offering clarity and in-depth guidance that extends beyond standard product information.
Disclaimer: This guide is intended for informational purposes and is based on the chemical's structure and data from related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) department for definitive guidance before handling or disposing of this chemical.
Core Safety & Hazard Assessment
Understanding the chemical nature of this compound is fundamental to its safe management. The molecule's structure, featuring a pyrazine ring and a nitrile group, dictates its potential hazards. Pyrazines are a class of aromatic heterocyclic compounds, and while some are used as flavor additives, others can pose health risks. The nitrile group (-C≡N) is a significant feature, as many organic nitriles can be toxic and may release hydrogen cyanide under certain conditions, such as in the presence of strong acids or upon combustion.[4][5]
Immediate Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[6][8]
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or airborne particles of the chemical.[6] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a chemical fume hood or wear a NIOSH-approved respirator | Given the potential for vapor or dust inhalation and the hazards associated with the nitrile functional group, respiratory protection is crucial, especially when handling larger quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through an approved hazardous waste disposal facility.[8][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]
Waste Identification and Segregation
-
Isolate Waste: All materials contaminated with this compound, including the pure compound, solutions, filter paper, pipette tips, and empty containers, must be treated as hazardous waste.[10]
-
Classify Waste: This compound should be classified as hazardous chemical waste. Due to its organic and nitrogen-containing nature, it should be segregated with other non-halogenated organic solids or liquids, depending on its physical state.
-
Check Compatibility: Avoid mixing this waste with incompatible materials, such as strong oxidizing agents or strong acids, to prevent potentially violent reactions.[11]
Waste Containerization and Labeling
-
Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition.[10]
-
Label Correctly: The waste container must be clearly labeled with the following information:[10]
On-Site Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for satellite accumulation areas.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Ensure all institutional and regulatory paperwork is completed accurately. The disposal process must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep the solid material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.
-
-
Small Spills (Liquid solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
-
Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response team.
-
Prevent entry into the contaminated area.
-
Allow only trained personnel with appropriate respiratory and personal protective equipment to handle the cleanup.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Synblock. (n.d.). CAS 75018-05-2 | this compound.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- BLD Pharm. (n.d.). 75018-05-2|this compound.
- Hairui Chemical. (n.d.). 3-Methoxypyrazine-2-carbonitrile_75018-05-2.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- Synerzine. (2019, February 12). Safety Data Sheet 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.
- Benchchem. (2025). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.
- Wikipedia. (n.d.). Nitrile.
- BASF. (2026, January 13). Safety data sheet.
- Apollo Scientific. (2007, October 23). 3-chloropyrazine-2-carbonitrile - SAFETY DATA SHEET.
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Navigating the Synthesis Landscape: A Practical Guide to Handling 3-Methoxypyrazine-2-carbonitrile
For the discerning researcher navigating the complex world of novel compound synthesis, the safe and effective handling of reagents is paramount. This guide provides essential, field-tested protocols for the personal protective equipment (PPE), operational procedures, and disposal of 3-Methoxypyrazine-2-carbonitrile. Our approach is grounded in a comprehensive analysis of the compound's constituent chemical moieties—the pyrazine ring, the methoxy group, and the carbonitrile functionality—to ensure a robust framework for laboratory safety and experimental integrity.
Hazard Assessment: A Synthesis of Structural Analog Data
The primary hazards associated with this compound are inferred from related molecules and the inherent risks of its functional groups. The pyrazine ring system can exhibit toxic properties, while the carbonitrile group (-CN) presents a potential for toxicity, including the possibility of releasing cyanide under certain conditions.
Key Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][3][6][9]
| Hazard Category | GHS Classification (Inferred) | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | Category 4 | Ingestion | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Skin Contact | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Inhalation | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Skin Contact | Causes skin irritation.[1][4][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | Eye Contact | Causes serious eye irritation.[1][4][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[1][6][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.
Standard Laboratory Attire:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Laboratory Coat: A full-length lab coat provides a primary barrier against splashes and spills.
Task-Specific PPE:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.
-
-
Hand Protection:
-
Nitrile Gloves: Offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged direct contact, consider double-gloving.
-
-
Respiratory Protection:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: For situations where a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.
-
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before introducing this compound into the workspace.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it in a fume hood to avoid inhalation of dust.
-
Use a disposable weighing boat or creased weighing paper for accurate measurement.
-
Carefully transfer the solid to the reaction vessel using a powder funnel to prevent spills.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the reaction vessel, ensuring adequate stirring to prevent splashing.
-
If the reaction is exothermic, have a cooling bath readily available.
-
Keep the reaction vessel closed to the extent possible to contain any vapors.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, being mindful of any potential gas evolution.
-
Perform all extractions and washes within the fume hood.
-
Vent separatory funnels frequently and away from your face.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Thoroughly clean all glassware that has come into contact with the compound.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weighing paper, and gloves should be placed in a designated, labeled hazardous waste container for toxic organic solids.
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a labeled hazardous waste container for toxic organic liquids. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Procedures:
-
Never dispose of this compound down the drain.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.
-
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors.
References
-
PubChem. Pyrazinecarbonitrile. National Center for Biotechnology Information. [Link]
-
Advanced Biotech. (2025-01-25). Safety Data Sheet: 2-Methoxy-3-Isobutyl Pyrazine Synthetic. [Link]
-
INCHEM. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
MDPI. (2019-12-29). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. [Link]
-
ResearchGate. (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Isobutyl-3-methoxypyrazine, 99% (GC). [Link]
-
PubMed. (1990). Comparative toxicity of fostriecin, hepsulfam and pyrazine diazohydroxide to human and murine hematopoietic progenitor cells in vitro. [Link]
-
Synerzine. (2019-02-12). Safety Data Sheet: 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. [Link]
-
Wikipedia. 3-Isobutyl-2-methoxypyrazine. [Link]
-
Human Metabolome Database. (2012-09-12). Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). [Link]
-
The Good Scents Company. 2-isobutyl-3-methoxypyrazine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


